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Foundational

Introduction: Situating Angiotensin II (1-4) within the Renin-Angiotensin System

An In-Depth Technical Guide to the Biological Activity of the Angiotensin II (1-4) Human Fragment The Renin-Angiotensin System (RAS) is a pivotal hormonal cascade essential for regulating blood pressure, vascular resista...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of the Angiotensin II (1-4) Human Fragment

The Renin-Angiotensin System (RAS) is a pivotal hormonal cascade essential for regulating blood pressure, vascular resistance, and fluid-electrolyte balance.[1][2] Traditionally viewed as a linear pathway culminating in the production of the potent vasoconstrictor Angiotensin II (Ang II), the RAS is now understood as a complex network of bioactive peptides with diverse, and often opposing, physiological roles.[3][4] Ang II, an octapeptide, is the primary effector of the classical RAS axis, mediating its well-known effects through the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[1][5][6]

However, Ang II is not the final actor in this system. It serves as a substrate for various peptidases, leading to the generation of a family of smaller angiotensin fragments, including Angiotensin III (Ang II 2-8), Angiotensin IV (Ang II 3-8), and Angiotensin (1-7).[7][8] These fragments are not merely inactive degradation products; they possess distinct biological activities and receptor profiles, forming alternative axes within the RAS.[3]

This guide focuses on a less-characterized member of this family: the N-terminal tetrapeptide fragment, Angiotensin II (1-4) , with the amino acid sequence Asp-Arg-Val-Tyr. While research has concentrated heavily on Ang II and the C-terminal derived fragments, understanding the potential activity of Ang II (1-4) is crucial for a complete picture of RAS signaling and for identifying novel therapeutic targets. This document will synthesize the current understanding of Ang II metabolism, detail the established biological activities of its better-known fragments to provide context, and outline the necessary experimental frameworks to fully characterize the function of Angiotensin II (1-4).

Part 1: The Proteolytic Cascade of Angiotensin II Metabolism

The biological concentration and activity of angiotensin peptides are tightly controlled by a series of enzymatic cleavages. The generation of Ang II (1-4) is a direct result of this metabolic cascade.

Angiotensinogen, produced by the liver, is cleaved by renin to form the inactive decapeptide Angiotensin I (Ang I).[9] Angiotensin-Converting Enzyme (ACE), primarily in the lungs and kidneys, then removes a dipeptide from the C-terminus of Ang I to form the active octapeptide, Angiotensin II.[7][10]

Ang II itself is a substrate for several enzymes:

  • Aminopeptidase A (APA) cleaves the N-terminal aspartate residue from Ang II to form Angiotensin III (Ang II 2-8).[6][8]

  • Angiotensin-Converting Enzyme 2 (ACE2) , a key counter-regulatory enzyme to ACE, cleaves the C-terminal phenylalanine from Ang II to produce the vasodilator Angiotensin (1-7).[6][11][12]

  • Aminopeptidase N (APN) can then convert Angiotensin III to Angiotensin IV (Ang II 3-8).[8]

  • Prolyl endopeptidase or other endopeptidases could theoretically cleave the Tyr4-Ile5 bond of Angiotensin II to yield the Angiotensin II (1-4) fragment. While this specific pathway is less defined in the literature than the generation of Ang III or Ang (1-7), it represents the most direct enzymatic route.

The interplay between these enzymes dictates the local balance of different angiotensin peptides, which in turn determines the net physiological effect in a given tissue.

RAS_Metabolism cluster_enzymes Enzymes Angiotensinogen Angiotensinogen Ang_I Angiotensin I (1-10) Angiotensinogen->Ang_I Renin Ang_II Angiotensin II (1-8) Ang_I->Ang_II ACE Ang_1_7 Angiotensin (1-7) Ang_II->Ang_1_7 ACE2 Ang_III Angiotensin III (2-8) Ang_II->Ang_III APA Ang_1_4 Angiotensin II (1-4) Ang_II->Ang_1_4 Endopeptidases (Hypothesized) Inactive Inactive Fragments Ang_1_7->Inactive ACE Ang_IV Angiotensin IV (3-8) Ang_III->Ang_IV APN Renin Renin ACE ACE ACE2 ACE2 APA Aminopeptidase A APN Aminopeptidase N Endopeptidase Endopeptidases Experimental_Workflow start Synthesize/Acquire Angiotensin II (1-4) Peptide binding_assay Radioligand Competition Binding Assay start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) binding_assay->functional_assay If binding is observed data_analysis Data Analysis: Determine Ki (affinity) Determine EC50 (potency) binding_assay->data_analysis receptors Cell Lines Expressing: - AT1 Receptor - AT2 Receptor - AT4 (IRAP) Receptor - Mas Receptor receptors->binding_assay receptors->functional_assay functional_assay->data_analysis conclusion Identify Target Receptor(s) & Agonist/Antagonist Profile data_analysis->conclusion

Caption: Workflow for identifying Ang II (1-4) receptor targets.

Detailed Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Angiotensin II (1-4) for AT1, AT2, and AT4 receptors.

Principle: This assay measures the ability of the unlabeled test peptide (Ang II 1-4) to compete with a known radiolabeled ligand for binding to a specific receptor expressed in a cell membrane preparation.

Materials:

  • HEK293 or CHO cells stably transfected to express human AT1, AT2, or AT4 receptors.

  • Membrane preparation buffer (e.g., Tris-HCl, MgCl2, BSA).

  • Radiolabeled ligands: [¹²⁵I]-Sar¹,Ile⁸-Ang II (for AT1/AT2), [¹²⁵I]-Ang IV (for AT4).

  • Unlabeled Angiotensin II (1-4) peptide, solubilized appropriately. [13]* Unlabeled standards for positive control (e.g., Losartan for AT1, PD123319 for AT2, unlabeled Ang IV for AT4). [14]* Glass fiber filters and a cell harvester.

  • Gamma counter.

Step-by-Step Methodology:

  • Membrane Preparation: Grow transfected cells to confluence, harvest, and homogenize in ice-cold buffer. Centrifuge to pellet cell debris and then ultracentrifuge the supernatant to pellet the membrane fraction. Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).

  • Assay Setup: In duplicate tubes, add:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled standard (for non-specific binding).

    • 50 µL of varying concentrations of unlabeled Angiotensin II (1-4).

    • 50 µL of radiolabeled ligand at a concentration near its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubation: Incubate the tubes for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in tubes and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Angiotensin II (1-4). Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Causality and Validation: This protocol establishes a direct physical interaction between the peptide and the receptor. The inclusion of non-specific binding controls and positive control competitors ensures that the observed effect is specific to the receptor being tested.

Detailed Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To determine if Angiotensin II (1-4) acts as a functional agonist or antagonist at Gq-coupled receptors like AT1.

Principle: AT1 receptor activation leads to Gq protein activation, which stimulates phospholipase C to produce IP3. [15]IP3 triggers the release of Ca²⁺ from intracellular stores. This transient increase in cytosolic Ca²⁺ can be measured using a fluorescent calcium indicator dye.

Materials:

  • HEK293 or CHO cells expressing the AT1 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Angiotensin II (positive control agonist).

  • Losartan (positive control antagonist).

  • Angiotensin II (1-4) test peptide.

  • A fluorescence plate reader with kinetic reading capability and injectors.

Step-by-Step Methodology:

  • Cell Plating: Plate the AT1-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to ~90% confluence.

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C, according to the dye manufacturer's protocol.

  • Washing: Gently wash the cells twice with assay buffer to remove extracellular dye. Add a final volume of assay buffer to each well.

  • Assay Measurement (Agonist Mode):

    • Place the plate in the fluorescence reader and take a baseline reading for 10-20 seconds.

    • Inject varying concentrations of Angiotensin II (1-4) into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds.

    • Include wells with Angiotensin II as a positive control.

  • Assay Measurement (Antagonist Mode):

    • Pre-incubate the dye-loaded cells with varying concentrations of Angiotensin II (1-4) for 10-15 minutes.

    • Place the plate in the reader, take a baseline, and then inject a known EC80 concentration of Angiotensin II.

    • Measure the fluorescence response as above. A reduction in the Ang II response indicates antagonism.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. For agonist activity, plot the response against the log concentration of Ang II (1-4) to determine the EC50 (potency) and Emax (efficacy). For antagonist activity, calculate the inhibition of the Ang II response and determine the IC50.

Trustworthiness: This self-validating system uses a known agonist (Ang II) and antagonist (Losartan) to confirm that the cell line and assay are performing correctly, providing confidence in the results obtained for the unknown peptide.

Part 4: Potential Signaling Pathways and Pathophysiological Roles

Should Angiotensin II (1-4) be found to interact with a known receptor, its signaling pathway can be inferred and then confirmed experimentally.

  • If it binds the AT1 Receptor: An agonistic effect would trigger the canonical Gq/11 pathway, leading to vasoconstriction and cell growth signals. [15]An antagonistic effect would make it a potential therapeutic for hypertension, similar to ARBs. [16]A fascinating possibility is allosteric modulation, where it might not activate the receptor itself but could alter the binding or signaling of Angiotensin II, a mechanism suggested for Ang IV at the AT1 receptor in some contexts. [17]

AT1R_Signaling Ang_1_4 Ang II (1-4)? AT1R AT1 Receptor Ang_1_4->AT1R Binds? Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Physiological_Response Physiological Responses (Vasoconstriction, Growth, etc.) Ca_release->Physiological_Response PKC->Physiological_Response

Caption: Potential AT1 receptor signaling pathway for Ang II (1-4).

  • If it binds the AT4 Receptor (IRAP): Its effects might parallel those of Angiotensin IV, potentially involving vasodilation, cognitive enhancement, or anti-inflammatory actions. [18][19]The AT4 receptor is an enzyme (insulin-regulated aminopeptidase), and binding could inhibit its enzymatic activity, preventing the breakdown of other bioactive peptides. [17][18]

Conclusion and Future Directions

The biological activity of the Angiotensin II (1-4) fragment remains a significant knowledge gap in our understanding of the Renin-Angiotensin System. While it is enzymatically plausible for this peptide to be formed in vivo, its physiological role, receptor targets, and downstream signaling pathways are largely uncharacterized. The experimental roadmap detailed in this guide provides a clear, robust, and validated approach to systematically investigate its function.

Future research should focus on executing these binding and functional assays, followed by in vivo studies in animal models of cardiovascular disease if a significant biological activity is identified. Elucidating the role of Angiotensin II (1-4) could reveal a new layer of complexity within the RAS and potentially uncover novel therapeutic avenues for managing hypertension, heart failure, and renal disease.

References

  • Angiotensin II and Angiotensin Receptors 1 and 2—Multifunctional System in Cells Biology, What Do We Know? - MDPI. (2021, February 12). MDPI. [Link]

  • Angiotensin - Wikipedia. Wikipedia. [Link]

  • Angiotensin II revisited: new roles in inflammation, immunology and aging - PMC. National Center for Biotechnology Information. [Link]

  • Touyz, R. M., & Schiffrin, E. L. (2007). Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system. Journal of the American Society of Nephrology, 18(1), 10-14. [Link]

  • Angiotensin: What It Is, Causes & Function - Cleveland Clinic. (2022, June 27). Cleveland Clinic. [Link]

  • Fierro, L., et al. (2004). Chronic Production of Angiotensin IV in the Brain Leads to Hypertension That Is Reversible With an Angiotensin II AT1 Receptor Antagonist. Circulation Research, 94(7), 995-1001. [Link]

  • The role of the classical renin–angiotensin system and angiotensin-converting enzyme 2/Ang(1–7)/Mas axis in pulmonary fibrosis - Frontiers. Frontiers Media S.A.. [Link]

  • An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology - MDPI. (2019, March 29). MDPI. [Link]

  • Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC. National Center for Biotechnology Information. [Link]

  • Angiotensin IV protects against angiotensin II-induced cardiac injury via AT4 receptor. Peptides, 32(10), 2123-2129. [Link]

  • Angiotensin II (Ang II) degradation pathways. Schematic representation... - ResearchGate. ResearchGate. [Link]

  • The angiotensin IV/AT4 receptor - PubMed. National Center for Biotechnology Information. [Link]

  • Angiotensin II up-regulates angiotensin I-converting enzyme (ACE), but down-regulates ACE2 via the AT1-ERK/p38 MAP kinase pathway - PubMed. National Center for Biotechnology Information. [Link]

  • Angiotensin II type 1 and type 2 receptors bind angiotensin II through different types of epitope recognition - PubMed. National Center for Biotechnology Information. [Link]

  • Technical Manual Angiotensin-converting Enzyme (ACE) Activity Assay Kit. MeiMian. [Link]

  • Targeting the Degradation of Angiotensin II With Recombinant Angiotensin-Converting Enzyme 2 | Hypertension. American Heart Association Journals. [Link]

  • Angiotensin IV AT4-receptor system in the rat kidney - American Journal of Physiology. American Physiological Society. [Link]

  • Receptor binding of angiotensin II and antagonists. Correlation with aldosterone production by isolated canine adrenal glomerulosa cells. | Circulation Research. American Heart Association Journals. [Link]

  • An Insight on Multicentric Signaling of Angiotensin II in Cardiovascular system: A Recent Update - Frontiers. Frontiers Media S.A.. [Link]

  • Angiotensin II- And IV-induced Changes in Cerebral Blood Flow. Roles of AT1, AT2, and AT4 Receptor Subtypes - PubMed. National Center for Biotechnology Information. [Link]

  • Angiotensin-II mediates ACE2 Internalization and Degradation through an Angiotensin-II type I receptor-dependent mechanism - PMC. National Center for Biotechnology Information. [Link]

  • Angiotensin II Receptor Blockers (ARB) - StatPearls - NCBI Bookshelf - NIH. (2025, May 5). National Center for Biotechnology Information. [Link]

  • Physiological and pathophysiological functions of different angiotensins in the brain - PMC. National Center for Biotechnology Information. [Link]

  • Structural determinants for binding to angiotensin converting enzyme 2 (ACE2) and angiotensin receptors 1 and 2 - Frontiers. Frontiers Media S.A.. [Link]

  • Angiotensin II -RIA | IBL-America. IBL-America. [Link]

  • Angiotensin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Pleiotropic AT1 Receptor Signaling Pathways Mediating Physiological and Pathogenic Actions of Angiotensin II | Molecular Endocrinology. Oxford Academic. [Link]

  • Regulation of angiotensin II receptors beyond the classical pathway. Clinical Science, 123(4), 185-194. [Link]

  • Angiotensin - You and Your Hormones. (2025, March 15). Society for Endocrinology. [Link]

  • Angiotensin-converting enzyme 2 - Wikipedia. Wikipedia. [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Role of Angiotensin IV in the Renin-Angiotensin System

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular and renal physiology, traditionally understood through the...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular and renal physiology, traditionally understood through the actions of its primary effector, Angiotensin II (Ang II).[1][2] However, this classical view is expanding to recognize a more complex network of bioactive peptides with diverse functions. Among these, Angiotensin IV (Ang IV), a hexapeptide metabolite of Ang II, has emerged as a significant player with unique physiological roles, particularly within the central nervous system (CNS) and kidneys.[3][4][5] This guide provides a comprehensive technical overview of Ang IV, detailing its metabolism, the identification of its unique receptor (AT4), its distinct signaling mechanisms, and its physiological functions that often counterbalance the classical effects of Ang II. We will explore established experimental protocols for its study and discuss its burgeoning therapeutic potential, offering a field-proven perspective for professionals in research and drug development.

Deconstructing the Classical RAS: The Emergence of Angiotensin IV

The classical RAS cascade begins with the cleavage of angiotensinogen by renin to form the inactive decapeptide Angiotensin I (Ang I).[1][2] Angiotensin-Converting Enzyme (ACE) then converts Ang I into the potent octapeptide Angiotensin II (Ang II), the primary mediator of the system's well-known effects on vasoconstriction, aldosterone release, and sodium retention.[1][2]

However, the story does not end with Ang II. Further enzymatic processing leads to a series of other peptides, including Angiotensin IV (Ang IV). This peptide, once considered an inactive degradation product, is now recognized for its distinct biological activities mediated through a non-classical receptor system.[3][5]

Metabolism and Formation of Angiotensin IV

Ang IV, with the amino acid sequence Val-Tyr-Ile-His-Pro-Phe, is primarily formed through the sequential cleavage of N-terminal amino acids from Ang II.[4]

  • Angiotensin II to Angiotensin III: Ang II is first converted to the heptapeptide Angiotensin III (Ang III) by aminopeptidase A, which removes the N-terminal aspartic acid residue.[4] Ang III itself retains some of the bioactivity of Ang II.[3]

  • Angiotensin III to Angiotensin IV: Subsequently, aminopeptidase N cleaves the N-terminal arginine from Ang III to produce the hexapeptide Angiotensin IV.[4]

This metabolic cascade highlights the intricate regulation within the RAS, where the activity of specific aminopeptidases determines the balance between different bioactive peptides.

RAS_Metabolism Angiotensinogen Angiotensinogen AngI Angiotensin I (1-10) Angiotensinogen->AngI Renin AngII Angiotensin II (1-8) AngI->AngII ACE AngIII Angiotensin III (2-8) AngII->AngIII Aminopeptidase A AngIV Angiotensin IV (3-8) AngIII->AngIV Aminopeptidase N Inactive Inactive Fragments AngIV->Inactive Peptidases

Caption: Metabolic pathway of the Renin-Angiotensin System leading to Angiotensin IV.

The Angiotensin IV Receptor: A Paradigm Shift

Early research revealed that the effects of Ang IV were not blocked by AT1 or AT2 receptor antagonists like losartan, suggesting a unique binding site.[3] This site was designated the AT4 receptor.[5]

Identification of AT4 as Insulin-Regulated Aminopeptidase (IRAP)

A significant breakthrough was the identification of the AT4 receptor as the transmembrane enzyme Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase.[6][7] This discovery was unexpected, as it identified the "receptor" as an enzyme. IRAP is a zinc-dependent metalloenzyme belonging to the M1 family of aminopeptidases.[7]

Signaling and Mechanism of Action

The identification of AT4 as an enzyme prompted new hypotheses about its mechanism of action, moving beyond traditional receptor-ligand signaling.

  • Enzymatic Inhibition: One prominent theory is that Ang IV and other AT4 ligands act as competitive inhibitors of IRAP.[8][9] By inhibiting IRAP's catalytic activity, Ang IV could prevent the degradation of other endogenous neuropeptides that are substrates for IRAP (such as oxytocin or vasopressin), thereby prolonging their actions and influencing processes like learning and memory.[6]

  • Conformational Change and Intracellular Signaling: An alternative hypothesis suggests that the binding of Ang IV to the extracellular domain of IRAP induces a conformational change that triggers intracellular signaling cascades, independent of its enzymatic activity.[7] This could involve interactions with cytoplasmic proteins that modulate cellular functions.

  • Modulation of Glucose Transport: IRAP is predominantly found in vesicles containing the GLUT4 glucose transporter. It has been speculated that Ang IV binding to IRAP could modulate GLUT4 trafficking, thereby increasing glucose uptake into brain cells, which would facilitate the high energy demands of learning and memory.[6][10]

AT4_Signaling cluster_membrane Cell Membrane IRAP Extracellular IRAP (AT4 Receptor) Intracellular Degraded Degraded Peptides IRAP:f1->Degraded Catalyzes Degradation Signaling Intracellular Signaling Cascade IRAP:f2->Signaling Triggers Signal AngIV Angiotensin IV AngIV->IRAP:f0 Binds & Inhibits Substrate Endogenous Peptides (e.g., Oxytocin) Substrate->IRAP:f0 Binds Cognitive Enhanced Cognitive Function Signaling->Cognitive note Ang IV binding to IRAP may: 1. Inhibit degradation of other peptides. 2. Trigger direct intracellular signaling. LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Collect 1. Sample Collection (Blood/Tissue) + Protease Inhibitors Extract 2. Solid-Phase Extraction (C18 Cartridge) Collect->Extract Elute 3. Elution & Drying Extract->Elute Reconstitute 4. Reconstitution (in LC mobile phase) Elute->Reconstitute LC 5. Liquid Chromatography (Peptide Separation) Reconstitute->LC MS 6. Tandem Mass Spectrometry (Detection & Quantification) LC->MS Data 7. Data Analysis (Peak Integration vs. Standard) MS->Data

Sources

Foundational

Unlocking the Non-Classical Brain Renin-Angiotensin System: Physiological Effects and Mechanisms of the Angiotensin-(1-4) Peptide

Executive Summary The Brain Renin-Angiotensin System (bRAS) has historically been defined by the vasoconstrictive and pro-oxidative effects of Angiotensin II (Ang II). However, the discovery of ultra-short peptide fragme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Brain Renin-Angiotensin System (bRAS) has historically been defined by the vasoconstrictive and pro-oxidative effects of Angiotensin II (Ang II). However, the discovery of ultra-short peptide fragments has catalyzed a paradigm shift in neuropharmacology. This technical whitepaper explores the biochemical genesis, physiological implications, and experimental validation of Angiotensin-(1-4) [Ang-(1-4)] —a bioactive tetrapeptide (Asp-Arg-Val-Tyr). Acting as an allosteric potentiator of ACE2 and a direct cerebrovascular vasodilator, Ang-(1-4) represents a critical regulatory node in CNS homeostasis.

The Paradigm Shift in the Brain Renin-Angiotensin System

The central nervous system harbors an independent, localized RAS that operates autonomously behind the blood-brain barrier. While classical literature focuses heavily on Ang II and Ang IV (Ang 3-8) for their roles in oxidative stress and memory consolidation1[1], advanced peptidomics have unveiled the physiological relevance of smaller fragments. Ang-(1-4) is no longer viewed as an inert degradation byproduct. Instead, it actively modulates microvascular perfusion and enzymatically fine-tunes the protective ACE2/Ang-(1-7)/MasR axis, counteracting neuroinflammation and ischemic damage2[2].

Biochemical Genesis of Ang-(1-4) in the CNS

As drug development professionals, understanding the enzymatic origin of a peptide is paramount for designing targeted therapeutics. Ang-(1-4) is generated via two primary, brain-enriched enzymatic pathways:

  • Neurolysin (Nln) Cleavage: Neurolysin is a zinc metallopeptidase highly expressed in the mammalian nervous system. Structural biology studies reveal that the large, dumbbell-shaped interior cavity of Nln accommodates the Ang II octapeptide (1-DRVYIHPF-8), 3[3]. This cleavage neutralizes the vasoconstrictive properties of Ang II while yielding the bioactive tetrapeptide.

  • Neprilysin (NEP) Degradation: Neprilysin, a membrane metallo-endopeptidase, acts on the neuroprotective heptapeptide Ang-(1-7),4[4].

Pathway AngII Angiotensin II (1-8) Ang17 Angiotensin-(1-7) AngII->Ang17 Cleaved by ACE2 Ang14 Angiotensin-(1-4) AngII->Ang14 Cleaved by Nln Ang17->Ang14 Cleaved by NEP ACE2 ACE2 Enzyme Ang14->ACE2 Allosteric Potentiation Effects Physiological Effects: - ACE2 Potentiation - Vasodilation Ang14->Effects Modulates ACE2->AngII Nln Neurolysin (Nln) Nln->AngII NEP Neprilysin (NEP) NEP->Ang17

Caption: Enzymatic generation of Angiotensin-(1-4) in the brain and its allosteric feedback on ACE2.

Physiological Effects of Ang-(1-4) in the Brain

Allosteric Potentiation of ACE2

One of the most groundbreaking mechanistic discoveries regarding Ang-(1-4) is its ability to positively modulate Angiotensin-Converting Enzyme 2 (ACE2). In vitro kinetic assays demonstrate that the presence of 5[5]. This creates a vital positive feedback loop in the brain: as Ang II is degraded, the resulting short peptides accelerate the clearance of remaining Ang II, shifting the bRAS balance toward neuroprotection.

Cerebrovascular Vasodilation and Perfusion

In ex vivo and in vivo models, Ang-(1-4) has been shown to cause a 6[6]. In the CNS, where microvascular resistance dictates cerebral blood flow (CBF), the vasodilatory effects of Ang-(1-4) help maintain neurovascular coupling. This is critical in preventing ischemic damage and mitigating the hypertensive effects of chronic Ang II accumulation.

Quantitative Data: Kinetic and Hemodynamic Parameters

To provide a rigorous comparison for drug development, the following table summarizes the kinetic influence and physiological readouts of Ang-(1-4) relative to its precursor peptides.

PeptideSequencePrimary TargetEffect on ACE2 ActivityHemodynamic Effect
Ang II (1-8) DRVYIHPFAT1R / AT2RSubstrate (Competitive)Potent Vasoconstriction
Ang-(1-7) DRVYIHPMasRProduct (No potentiation)Vasodilation / Neuroprotection
Ang-(1-4) DRVYACE2 (Allosteric)Potentiation (Increases Vmax)Reduction in Perfusion Pressure

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in self-validation mechanisms, explaining the causality behind every methodological choice.

Protocol 1: Fluorogenic Assay for ACE2 Allosteric Potentiation

Causality behind experimental choices: ACE2 natively converts Ang II to Ang-(1-7). To isolate the effect of Ang-(1-4) on ACE2's catalytic rate without Ang-(1-4) acting as a competing substrate, we utilize a synthetic fluorogenic substrate (e.g., Mca-APK(Dnp)) that mimics Ang II but emits fluorescence upon cleavage. Self-Validating System: The assay must include three arms to prove allosteric enhancement rather than artifactual interference: (A) ACE2 + Substrate (Baseline), (B) ACE2 + Substrate + Ang-(1-4) (Test), and (C) ACE2 + Substrate + Scrambled Tetrapeptide (Negative Control). If (B) shows a higher Vmax​ than both (A) and (C), the potentiation is sequence-specific and validated.

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant human ACE2 in assay buffer (1M NaCl, 0.5% Triton X-100, 50 mM Tris-HCl, pH 7.5).

  • Peptide Incubation: Pre-incubate ACE2 with 20 µM of Ang-(1-4) (Test) or scrambled peptide (Control) for 15 minutes at 37°C to allow allosteric binding.

  • Substrate Addition: Add 50 µM of the fluorogenic substrate to initiate the reaction.

  • Kinetic Measurement: Read fluorescence (Ex/Em = 330/390 nm) continuously for 120 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) and maximum velocity ( Vmax​ ) using Michaelis-Menten kinetics.

Workflow Step1 1. Substrate Prep (Fluorogenic) Step2 2. Ang-(1-4) Incubation (Allosteric Binding) Step1->Step2 Step3 3. ACE2 Addition (Enzyme Activation) Step2->Step3 Step4 4. Kinetic Assay (Fluorescence) Step3->Step4 Step5 5. Data Analysis (Vmax & Km) Step4->Step5

Caption: Step-by-step experimental workflow for validating Ang-(1-4) mediated ACE2 potentiation.

Protocol 2: In Vivo Assessment of Cerebrovascular Perfusion

Causality behind experimental choices: To determine if the in vitro vasodilation translates to the brain, we must bypass the blood-brain barrier. Stereotaxic intracerebroventricular (ICV) microinjection of Ang-(1-4) is utilized to deliver the peptide directly to the CNS. Self-Validating System: Co-administration of an ACE2 inhibitor (e.g., MLN-4760) alongside Ang-(1-4). If vasodilation persists despite ACE2 inhibition, Ang-(1-4) possesses direct vasoactive properties. If the effect is blunted, the vasodilation is secondary to ACE2 potentiation.

Step-by-Step Methodology:

  • Stereotaxic Surgery: Anesthetize the murine model and implant a guide cannula into the lateral ventricle.

  • Baseline Measurement: Utilize Laser Doppler Flowmetry (LDF) over the parietal cortex to establish baseline cerebral blood flow (CBF).

  • Microinjection: Infuse 1 µL of Ang-(1-4) (100 pmol) over 2 minutes via the cannula.

  • Hemodynamic Monitoring: Record CBF and mean arterial pressure (MAP) continuously for 60 minutes post-injection.

  • Validation Phase: Repeat the protocol on a separate cohort pre-treated with ICV MLN-4760.

Sources

Exploratory

Angiotensin II (1-4) influence on memory and learning processes

An In-depth Technical Guide on the Influence of the Angiotensin IV Peptide on Memory and Learning Processes Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The renin-angiotensin system...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Influence of the Angiotensin IV Peptide on Memory and Learning Processes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin system (RAS), traditionally recognized for its role in cardiovascular regulation, has emerged as a significant modulator of cognitive functions. While the primary effector of the RAS, Angiotensin II, has a complex and often detrimental role in memory processes, its metabolite, Angiotensin IV (Ang IV), has consistently demonstrated pro-cognitive effects. This technical guide provides a comprehensive overview of the mechanisms through which Angiotensin IV influences learning and memory. We will delve into the molecular pathways, key receptor interactions, and the experimental methodologies used to elucidate these effects. This document aims to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development, offering insights into the therapeutic potential of targeting the Ang IV system for cognitive enhancement and the treatment of neurodegenerative disorders.

Introduction: The Renin-Angiotensin System and Cognition

The renin-angiotensin system is a hormonal cascade that plays a critical role in regulating blood pressure and fluid balance.[1] The system is initiated by the release of renin, which cleaves angiotensinogen to form the inactive decapeptide Angiotensin I. Angiotensin-converting enzyme (ACE) then converts Angiotensin I to the biologically active octapeptide, Angiotensin II (Ang II).[2] Ang II exerts its effects primarily through two G protein-coupled receptors: the Angiotensin II type 1 receptor (AT1R) and the Angiotensin II type 2 receptor (AT2R).[3][4]

While the peripheral RAS is well-understood, a local, independent RAS also exists within the central nervous system (CNS).[1][5] This brain RAS is involved in a variety of neurological processes, including stress, anxiety, and, most notably, cognition.[3][4]

The role of Ang II in memory is controversial, with some studies suggesting it enhances memory and learning, while others indicate it impairs these processes, particularly memory consolidation.[6][7][8] This complexity arises from its interaction with different receptors and the downstream signaling pathways they activate.

In contrast, the hexapeptide fragment Angiotensin IV (Ang IV), a metabolite of Angiotensin II, has consistently been shown to enhance cognitive function.[2][5][9] It has been demonstrated to improve acquisition, consolidation, and recall in various animal models of learning and memory.[5][9] Given that the user's query mentioned "Angiotensin II (1-4)", it is scientifically pertinent to focus this guide on Angiotensin IV, which is the fragment of Angiotensin II that robustly enhances memory and is the subject of extensive research in this area.

The Angiotensin IV-AT4 Receptor System: A Novel Target for Cognitive Enhancement

Angiotensin IV exerts its pro-cognitive effects primarily through a specific binding site, the AT4 receptor.[10] This receptor is abundant in brain regions crucial for learning and memory, such as the hippocampus, neocortex, and cerebellum.[11][12]

A significant breakthrough in the field was the identification of the AT4 receptor as insulin-regulated aminopeptidase (IRAP).[3][4][13] IRAP is a transmembrane zinc-dependent M1 aminopeptidase that is also known as oxytocinase and placental leucine aminopeptidase.[5][14] This discovery has led to a deeper understanding of the potential mechanisms through which Ang IV enhances memory.

Proposed Mechanisms of Action

The precise signaling cascade initiated by Ang IV binding to IRAP is still under active investigation, but several compelling hypotheses have been proposed[5][9][13]:

  • Inhibition of IRAP's Enzymatic Activity: Ang IV acts as a competitive inhibitor of IRAP.[15] IRAP is known to cleave several neuropeptides involved in memory, including oxytocin, vasopressin, and enkephalins.[5][14] By inhibiting IRAP, Ang IV may increase the local concentration and prolong the action of these memory-enhancing peptides.

  • Modulation of Glucose Uptake: IRAP is colocalized with the glucose transporter GLUT4 in intracellular vesicles.[2][5] It is speculated that Ang IV's interaction with IRAP could facilitate the translocation of GLUT4 to the neuronal membrane, thereby increasing glucose uptake.[2][5][9] Enhanced glucose availability in brain regions associated with memory could support the high energy demands of synaptic plasticity.

  • Interaction with the c-MET Receptor: More recently, the hepatocyte growth factor receptor, c-MET, has been proposed as another potential receptor for Ang IV.[3][4] Activation of c-MET is known to trigger signaling pathways involved in cell growth, proliferation, and survival, which could contribute to the neuroprotective and cognitive-enhancing effects of Ang IV.

  • Dopaminergic and Cholinergic System Modulation: There is evidence to suggest that the cognitive-enhancing effects of Ang IV may involve the dopamine D1 and D2 receptors, as well as the release of acetylcholine.[5]

Signaling Pathway Diagram

The following diagram illustrates the enzymatic cascade of the renin-angiotensin system and the proposed downstream effects of Angiotensin IV.

Renin-Angiotensin System and Angiotensin IV Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII AngIII Angiotensin III AngII->AngIII AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R AngIV Angiotensin IV (Val-Tyr-Ile-His-Pro-Phe) AngIII->AngIV Inactive Inactive Fragments AngIV->Inactive IRAP AT4 Receptor (IRAP) AngIV->IRAP cMET c-MET Receptor AngIV->cMET Renin Renin Renin->AngI ACE ACE ACE->AngII AP_A Aminopeptidase A AP_A->AngIII AP_N Aminopeptidase N AP_N->AngIV Vasoconstriction Vasoconstriction, Inflammation AT1R->Vasoconstriction MemoryImpairment Memory Impairment (Controversial) AT1R->MemoryImpairment Neuroprotection Neuroprotection AT2R->Neuroprotection Inhibition Inhibition of Neuropeptide Degradation IRAP->Inhibition GlucoseUptake Increased Neuronal Glucose Uptake IRAP->GlucoseUptake NeurotransmitterRelease Increased ACh & DA Release IRAP->NeurotransmitterRelease CognitiveEnhancement Cognitive Enhancement Inhibition->CognitiveEnhancement GlucoseUptake->CognitiveEnhancement NeurotransmitterRelease->CognitiveEnhancement

Caption: The Renin-Angiotensin System and proposed Angiotensin IV signaling pathways.

Experimental Evidence and Methodologies

The pro-cognitive effects of Angiotensin IV and its analogues have been demonstrated in a variety of animal models using a range of behavioral assays.[1][16]

Summary of Preclinical Findings

The following table summarizes key findings from preclinical studies investigating the effects of Angiotensin IV on memory and learning.

Behavioral AssayAnimal ModelAdministration RouteKey FindingsReference
Novel Object Recognition Mice (C57BL/6J)Intracerebroventricular (i.c.v.)Ang IV dose-dependently enhanced novel object recognition.[17]
Passive Avoidance Task RatsIntracerebroventricular (i.c.v.)Ang IV significantly enhanced recall of a passive avoidance task.[5]
Active Avoidance Task RatsIntracerebroventricular (i.c.v.)Ang IV significantly enhanced acquisition of an active avoidance task.[5]
Morris Water Maze RatsIntracerebroventricular (i.c.v.)A metabolically stable analogue of Ang IV reversed scopolamine-induced amnesia.[5]
Spatial Working Memory RodentsIntracerebroventricular (i.c.v.)Ang IV and its analogues improved performance in models of cognitive deficit.[1][16]
Detailed Experimental Protocols

To ensure the reproducibility and validity of findings, standardized behavioral assays are crucial. Below are detailed protocols for common tests used to assess the impact of Angiotensin IV on memory.

The NOR task is a widely used method to assess recognition memory in rodents, which is dependent on the hippocampus and perirhinal cortex.[18]

Step-by-Step Methodology:

  • Habituation: Individually house mice in the testing arena (an open-field box) for a set period (e.g., 10 minutes) for 2-3 consecutive days to reduce novelty-induced stress.

  • Familiarization Phase: On the testing day, place two identical objects in the arena. Allow the animal to explore the objects for a defined period (e.g., 5-10 minutes).

  • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour). During this time, one of the familiar objects is replaced with a novel object.

  • Test Phase: Re-introduce the animal to the arena containing one familiar and one novel object. Record the time spent exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Causality and Self-Validation: This protocol relies on the innate tendency of rodents to explore novel stimuli more than familiar ones.[18] A significant preference for the novel object (DI > 0) validates that the animal remembers the familiar object. The use of a control group (e.g., vehicle-treated) is essential to establish the baseline performance and to attribute any changes in the DI to the experimental compound (Ang IV).

The MWM is a classic test for hippocampal-dependent spatial learning and memory.[19]

Step-by-Step Methodology:

  • Apparatus: A large circular pool filled with opaque water containing a hidden escape platform. Visual cues are placed around the room.

  • Acquisition Phase (Training): Over several days (e.g., 4-5 days), conduct multiple trials per day where the rodent is placed in the pool from different starting positions and must find the hidden platform. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).

  • Probe Trial (Memory Test): 24 hours after the last training session, remove the platform and allow the animal to swim freely for a set duration (e.g., 60 seconds).

  • Data Analysis: Record the escape latency (time to find the platform) during training. In the probe trial, measure the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.

Causality and Self-Validation: A decrease in escape latency across training days indicates learning.[19] In the probe trial, a significant preference for the target quadrant confirms the presence of spatial memory. Control for motor deficits by measuring swimming speed.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating a pro-cognitive compound like Angiotensin IV using a behavioral assay.

Experimental Workflow Start Start: Hypothesis Formulation AnimalModel Select Animal Model (e.g., C57BL/6J mice) Start->AnimalModel DrugPrep Prepare Angiotensin IV and Vehicle Control AnimalModel->DrugPrep Grouping Randomly Assign Animals to Treatment Groups DrugPrep->Grouping Habituation Habituation to Testing Environment Grouping->Habituation Administration Administer Ang IV or Vehicle (e.g., i.c.v. injection) Habituation->Administration BehavioralTest Conduct Behavioral Assay (e.g., Novel Object Recognition) Administration->BehavioralTest DataCollection Record and Quantify Behavior (e.g., exploration time) BehavioralTest->DataCollection DataAnalysis Statistical Analysis (e.g., t-test, ANOVA) DataCollection->DataAnalysis Interpretation Interpret Results and Draw Conclusions DataAnalysis->Interpretation End End: Report Findings Interpretation->End

Caption: A generalized workflow for in vivo testing of pro-cognitive compounds.

Therapeutic Potential and Future Directions

The consistent findings that Angiotensin IV and its analogues enhance memory in preclinical models have positioned the AT4 receptor/IRAP system as a promising target for the treatment of cognitive disorders, including Alzheimer's disease.[10][20] The development of small molecule inhibitors of IRAP that can cross the blood-brain barrier is an active area of research.[15][21]

Several key areas for future research include:

  • Elucidating the precise downstream signaling pathways: Further investigation is needed to fully understand how Ang IV binding to IRAP translates into enhanced synaptic plasticity and memory.

  • Developing potent and selective IRAP inhibitors: The design of non-peptidic IRAP inhibitors with favorable pharmacokinetic properties is crucial for clinical translation.[21]

  • Investigating the role of the AT4/IRAP system in human cognitive decline: Clinical studies are needed to validate the preclinical findings and to assess the therapeutic efficacy of targeting this system in patients with mild cognitive impairment or Alzheimer's disease.

Conclusion

Angiotensin IV represents a fascinating departure from the classical understanding of the renin-angiotensin system. Its robust memory-enhancing properties, mediated primarily through the AT4 receptor (IRAP), offer a novel and promising avenue for the development of cognitive enhancers. While the exact mechanisms are still being unraveled, the existing body of evidence strongly supports the continued exploration of this pathway for therapeutic intervention in a range of cognitive disorders. This guide has provided a technical overview of the current state of knowledge, from molecular mechanisms to in vivo experimental design, to aid researchers and drug development professionals in this exciting field.

References

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  • De Bundel, D., Smolders, I., Yang, R., Albiston, A. L., Chai, S. Y., & Michotte, Y. (2011). Ang II and Ang IV: Unraveling the Mechanism of Action on Synaptic Plasticity, Memory, and Epilepsy. CNS Neuroscience & Therapeutics, 17(5), 452–463. Retrieved from [Link]

  • Villar-Cheda, B., Valenzuela, R., Suarez-Boomgaard, D., & Labandeira-Garcia, J. L. (2005). Angiotensin II blocks memory consolidation through an AT2 receptor-dependent mechanism. Psychopharmacology, 179(3), 529–535. Retrieved from [Link]

  • Royea, J., Zhang, L., Tong, X. K., & Hamel, E. (2013). Central administration of angiotensin IV rapidly enhances novel object recognition among mice. Neuropharmacology, 68, 159–166. Retrieved from [Link]

  • Insulin regulated aminopeptidase. (2024). In Wikipedia. Retrieved from [Link]

  • Gard, P. R. (2008). Cognitive-enhancing effects of angiotensin IV. Therapeutics and Clinical Risk Management, 4(5), 1077-1085. Retrieved from [Link]

  • De Bundel, D., Smolders, I., Yang, R., Albiston, A. L., Chai, S. Y., & Michotte, Y. (2011). Ang II and Ang IV: unraveling the mechanism of action on synaptic plasticity, memory, and epilepsy. CNS Neuroscience & Therapeutics, 17(5), 452-63. Retrieved from [Link]

  • Wang, J., An, J., Zhang, X., Huang, J., Huang, Y., & Chen, S. (2022). Angiotensin Receptor Blockers Are Associated With a Lower Risk of Progression From Mild Cognitive Impairment to Dementia. Hypertension, 79(8), 1635–1644. Retrieved from [Link]

  • Mogi, M., & Horiuchi, M. (2011). Roles of Brain Angiotensin II in Cognitive Function and Dementia. International Journal of Hypertension, 2011, 215142. Retrieved from [Link]

  • Royea, J., Zhang, L., Tong, X. K., & Hamel, E. (2020). Brain angiotensin II and angiotensin IV receptors as potential Alzheimer's disease therapeutic targets. Cellular and Molecular Neurobiology, 40(8), 1245–1257. Retrieved from [Link]

  • Kumar, A., Singh, N., & Kulkarni, S. K. (2013). Effect of angiotensin II on spatial memory, cerebral blood flow, cholinergic neurotransmission, and brain derived neurotrophic factor in rats. Behavioural Brain Research, 244, 45–55. Retrieved from [Link]

  • Wright, J. W., Stubley, L., Pederson, E. S., Kramar, E. A., Hanesworth, J. M., & Harding, J. W. (1999). Contributions of the Brain Angiotensin IV–AT4 Receptor Subtype System to Spatial Learning. Journal of Neuroscience, 19(10), 3952–3961. Retrieved from [Link]

  • Sader, C. A., Ghabra, M., Sowole, M. A., Cavalli, A., & Carlsson, J. (2021). Structural Basis of Inhibition of Human Insulin-Regulated Aminopeptidase (IRAP) by Benzopyran-Based Inhibitors. Frontiers in Chemistry, 9, 646876. Retrieved from [Link]

  • Cognition, Learning, and Memory Tests in Rodents. (n.d.). Charles River Laboratories. Retrieved from [Link]

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  • Georgescu, R., Zgavardi, I. A., Vasile, C. M., & Taisescu, C. I. (2023). Therapeutic Implications of Renin–Angiotensin System Modulators in Alzheimer's Dementia. International Journal of Molecular Sciences, 24(18), 13745. Retrieved from [Link]

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  • Albiston, A. L., McDowall, S. G., Matsacos, D., Sim, P., Clune, E., Mustafa, T., Lee, J., Mendelsohn, F. A., & Chai, S. Y. (2004). The angiotensin IV/AT4 receptor. Journal of the Renin-Angiotensin-Aldosterone System, 5(4), 163–171. Retrieved from [Link]

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Sources

Foundational

The Crossroads of Angiotensin II Metabolism: A Technical Guide to the Formation of Angiotensin (1-4)

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the metabolic pathways governing the conversion of the potent vasoconstric...

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the metabolic pathways governing the conversion of the potent vasoconstrictor, Angiotensin II (Ang II), to the less-characterized tetrapeptide, Angiotensin (1-4) [Ang (1-4)]. As the understanding of the Renin-Angiotensin System (RAS) expands beyond the classical ACE-Ang II-AT1 receptor axis, the significance of alternative metabolic routes and the resulting peptide fragments comes to the forefront of cardiovascular and renal research. This document delineates the enzymatic players, primarily neprilysin, involved in the generation of Ang (1-4), discusses the current understanding of its biological activity, and provides detailed, field-proven experimental protocols for its accurate quantification. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies to investigate this emerging facet of the RAS.

Introduction: Beyond the Classical Renin-Angiotensin System

The Renin-Angiotensin System (RAS) is a cornerstone of cardiovascular and renal physiology, with its primary effector, Angiotensin II, being a potent mediator of vasoconstriction, aldosterone release, and cellular growth.[1][2][3] The classical pathway, involving the conversion of Angiotensin I to Ang II by Angiotensin-Converting Enzyme (ACE), has been a highly successful target for therapeutic intervention in hypertension and heart failure.[4][5] However, the RAS is now understood to be a far more intricate network of peptides and enzymes, with numerous bioactive fragments contributing to the overall physiological and pathophysiological landscape.

This guide focuses on a specific, less-elucidated metabolic branch: the conversion of Ang II to the tetrapeptide Angiotensin (1-4). Understanding the formation and potential function of Ang (1-4) is critical for a comprehensive view of the RAS and may unveil novel therapeutic targets and diagnostic markers.

Enzymatic Pathways of Angiotensin (1-4) Formation

The generation of Ang (1-4) from Ang II is primarily attributed to the action of specific endopeptidases that cleave the octapeptide Ang II at the Tyr⁴-Ile⁵ bond.

The Central Role of Neprilysin (NEP)

Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease with broad substrate specificity.[2][6] It is a key enzyme in the degradation of several vasoactive peptides, including natriuretic peptides and bradykinin.[7] Crucially, neprilysin has been identified as a primary enzyme responsible for the metabolism of Ang II to Ang (1-4).[2]

This conversion can occur through two principal pathways:

  • Direct Cleavage of Angiotensin II: Neprilysin can directly act on Ang II, cleaving the peptide bond between Tyrosine at position 4 and Isoleucine at position 5. This single enzymatic step yields two tetrapeptide fragments: Ang (1-4) and Ang (5-8).

  • Sequential Cleavage via Angiotensin (1-7): An alternative pathway involves the initial conversion of Ang II to the heptapeptide Angiotensin (1-7) by enzymes such as ACE2.[6] Subsequently, neprilysin can cleave Ang (1-7) to generate Ang (1-4).[8] This highlights a multi-enzyme cascade that can contribute to the overall pool of Ang (1-4).

Angiotensin_II_to_Ang_1_4_Pathway cluster_enzymes Enzymatic Conversions AngII Angiotensin II (Ang II) (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) Ang17 Angiotensin (1-7) (Asp-Arg-Val-Tyr-Ile-His-Pro) AngII:e->Ang17:w ACE2 Ang14 Angiotensin (1-4) (Asp-Arg-Val-Tyr) AngII:e->Ang14:w Direct Cleavage Ang58 Angiotensin (5-8) (Ile-His-Pro-Phe) AngII:e->Ang58:w Direct Cleavage Ang17:e->Ang14:w Sequential Cleavage ACE2 ACE2 NEP1 Neprilysin (NEP) NEP2 Neprilysin (NEP)

Caption: Metabolic pathways of Angiotensin II conversion to Angiotensin (1-4).

The Potential Contribution of Thimet Oligopeptidase (TOP)

Thimet oligopeptidase (TOP) is another zinc metalloendopeptidase that has been implicated in the metabolism of various angiotensin peptides.[9][10] While its role in converting Ang I to Ang (1-7) is more established, its direct action on Ang II to produce Ang (1-4) is an area of ongoing investigation. Given its substrate preferences, it is plausible that TOP could also contribute to the cleavage of the Tyr⁴-Ile⁵ bond in Ang II. Further research is required to fully elucidate the specific contribution of TOP to Ang (1-4) formation in different tissues and physiological contexts.

Biological Activity and Significance of Angiotensin (1-4)

The functional role of Ang (1-4) within the RAS is currently considered to be limited. Several studies have referred to it as a "biologically inactive" tetrapeptide.[8] This presumed lack of activity is likely due to its truncated structure, which lacks the C-terminal amino acids essential for binding to the well-characterized angiotensin receptors, AT1 and AT2.[11]

However, the field of peptide biology is continually evolving, and the absence of evidence for activity should not be misconstrued as definitive evidence of absence. The causality behind this "inactivity" lies in the stringent structural requirements for receptor binding and activation. The C-terminal phenylalanine of Ang II, for instance, is critical for its high-affinity binding to the AT1 receptor and subsequent signaling.[12] The absence of this and other key residues in Ang (1-4) likely precludes significant interaction with these classical receptors.

Despite its apparent inactivity at known angiotensin receptors, the generation of Ang (1-4) is a significant event in the metabolic cascade of Ang II. Its formation represents a terminal degradation step, effectively removing the potent Ang II from circulation and local tissue environments. Therefore, the enzymes responsible for its production play a crucial role in attenuating the often-detrimental effects of excessive Ang II.

Further research is warranted to explore potential, as-yet-undiscovered receptors or intracellular signaling pathways that may be modulated by Ang (1-4).

Experimental Protocol: Quantification of Angiotensin (1-4) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The accurate quantification of low-abundance peptides like Ang (1-4) in complex biological matrices such as plasma requires a highly sensitive and specific analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application, offering superior specificity compared to immunoassays.[13]

Principle of the Method

This protocol describes the quantification of Ang (1-4) in plasma using solid-phase extraction (SPE) for sample cleanup and concentration, followed by ultra-high-performance liquid chromatography (UHPLC) for separation, and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled Ang (1-4) is used as an internal standard (IS) to ensure accuracy and precision.

Materials and Reagents
  • Angiotensin (1-4) standard (synthetic)

  • Stable isotope-labeled Angiotensin (1-4) internal standard (e.g., ¹³C, ¹⁵N-labeled)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium hydroxide (NH₄OH)

  • Ultrapure water

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Protease inhibitor cocktail (e.g., containing EDTA, captopril, aliskiren)

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

Step-by-Step Protocol

Step 1: Sample Collection and Handling (Self-Validating System)

  • Rationale: The stability of angiotensin peptides in biological samples is critical for accurate measurement. Endogenous proteases can rapidly degrade these peptides. Therefore, immediate and effective protease inhibition is paramount.

  • Procedure:

    • Collect whole blood into pre-chilled EDTA tubes containing a freshly prepared protease inhibitor cocktail.

    • Immediately after collection, gently invert the tubes several times to ensure thorough mixing.

    • Place the tubes on ice and process within 30 minutes.

    • Centrifuge the blood at 4°C to separate the plasma.

    • Aliquot the plasma into pre-chilled tubes and store at -80°C until analysis.

Step 2: Sample Preparation and Solid-Phase Extraction (SPE)

  • Rationale: SPE is employed to remove proteins and other interfering substances from the plasma and to concentrate the target analyte, thereby improving the sensitivity and robustness of the LC-MS/MS analysis.

  • Procedure:

    • Thaw plasma samples on ice.

    • Spike the plasma with the stable isotope-labeled Ang (1-4) internal standard.

    • Precipitate proteins by adding a sufficient volume of ice-cold ACN. Vortex and incubate at -20°C.

    • Centrifuge to pellet the precipitated proteins.

    • Condition the SPE cartridge with MeOH followed by ultrapure water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge to remove salts and other polar impurities.

    • Elute the angiotensin peptides with a solution of ACN in water containing a small percentage of FA.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis

  • Rationale: UHPLC provides rapid and efficient separation of the angiotensin peptides. The triple quadrupole mass spectrometer, operating in MRM mode, offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the native Ang (1-4) and its stable isotope-labeled internal standard.

  • Procedure:

    • Chromatography:

      • Column: A C18 reversed-phase column suitable for peptide separations.

      • Mobile Phase A: Water with 0.1% FA.

      • Mobile Phase B: ACN with 0.1% FA.

      • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B to elute the peptides.

      • Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).

      • Injection Volume: Typically 10-50 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both native Ang (1-4) and the internal standard. The selection of these transitions should be optimized based on the fragmentation pattern of Ang (1-4).

      • Dwell Time: Optimize for an adequate number of data points across the chromatographic peak.

Data Analysis and Quantification
  • Rationale: The use of a stable isotope-labeled internal standard allows for ratiometric quantification, which corrects for variations in sample preparation and instrument response.

  • Procedure:

    • Generate a calibration curve by analyzing a series of standards of known Ang (1-4) concentrations spiked into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Plot the ratio of the peak area of the native Ang (1-4) to the peak area of the internal standard against the concentration of the standards.

    • Determine the concentration of Ang (1-4) in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow start Start: Blood Sample Collection step1 Step 1: Protease Inhibition (Immediate addition of inhibitor cocktail) start->step1 step2 Step 2: Plasma Separation (Centrifugation at 4°C) step1->step2 step3 Step 3: Sample Preparation (Protein precipitation & SPE) step2->step3 step4 Step 4: LC-MS/MS Analysis (UHPLC separation & MRM detection) step3->step4 step5 Step 5: Data Analysis (Quantification using internal standard) step4->step5 end End: Ang (1-4) Concentration step5->end

Caption: Experimental workflow for the quantification of Angiotensin (1-4).

Data Presentation: Expected Quantitative Data

The following table provides a hypothetical representation of expected Angiotensin peptide concentrations in human plasma, as can be determined by the described LC-MS/MS method. It is important to note that actual concentrations can vary significantly based on physiological state, disease, and medication.

Angiotensin PeptideExpected Plasma Concentration (pg/mL)Key Forming Enzyme(s)
Angiotensin II10 - 50ACE
Angiotensin (1-7)5 - 30ACE2, Neprilysin
Angiotensin (1-4)< 10Neprilysin

Conclusion and Future Directions

The metabolic conversion of Angiotensin II to Angiotensin (1-4) represents a significant, yet under-explored, aspect of the Renin-Angiotensin System. The primary enzymatic driver of this conversion is neprilysin, which can act both directly on Ang II and sequentially via Ang (1-7). While Ang (1-4) is currently considered biologically inactive, its formation serves as a crucial mechanism for the clearance of the potent vasoconstrictor Ang II.

The detailed LC-MS/MS protocol provided in this guide offers a robust and reliable method for the accurate quantification of Ang (1-4), enabling researchers to investigate its physiological and pathophysiological relevance. Future research should focus on definitively confirming the biological inertness of Ang (1-4) and exploring the potential for as-yet-unidentified receptors or cellular functions. A deeper understanding of the regulation of neprilysin and other enzymes involved in Ang (1-4) formation will be critical in developing a more complete picture of the intricate balance of the Renin-Angiotensin System.

References

  • Biquet, G., et al. (2024). Quantification of endogenous Angiotensin 1-10, 1-9, 1-8, 1-7, and 1-5 in human plasma using micro-UHPLC-MS/MS. Hypertension Research Foundation. [Link]

  • Danser, A. H. J., et al. (2014). Letter to the editor: Angiotensin quantification by mass spectrometry. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 306(7), R528-R529. [Link]

  • Chappell, M. C. (2017). Peptidases and the Renin-Angiotensin System: The Alternative Angiotensin-(1-7) Cascade. IntechOpen. [Link]

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  • Lortie, M., et al. (2009). Mass spectrometry for the molecular imaging of angiotensin metabolism in kidney. American Journal of Physiology-Renal Physiology, 296(5), F1149-F1157. [Link]

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  • Deng, H., et al. (2021). Novel Angiotensin-I Converting Enzyme Inhibitory Peptides Isolated From Rice Wine Lees: Purification, Characterization, and Structure-Activity Relationship. Frontiers Media S.A.[Link]

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Exploratory

An In-depth Technical Guide to the Differentiated Activities of Angiotensin II (1-4) and Angiotensin IV

A Senior Application Scientist's Synthesis of Mechanistic and Functional Distinctions for Researchers and Drug Development Professionals The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular, renal...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of Mechanistic and Functional Distinctions for Researchers and Drug Development Professionals

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular, renal, and central nervous system homeostasis.[1][2] While Angiotensin II (Ang II) is widely recognized as the primary effector peptide of the RAS, its metabolic cascade gives rise to several other bioactive fragments.[3][4] Among these, Angiotensin II (1-4) and Angiotensin IV (Ang IV) have emerged as molecules with distinct and significant physiological activities. This guide provides a detailed exploration of the fundamental differences between these two peptides, focusing on their receptor interactions, signaling pathways, and functional outcomes to inform future research and therapeutic development.

Introduction to the Peptides: Beyond the Classical RAS

The classical RAS pathway involves the conversion of angiotensinogen to Angiotensin I, which is then cleaved by Angiotensin-Converting Enzyme (ACE) to form the potent vasoconstrictor, Angiotensin II.[2][5][6] However, this is not the terminal point of the cascade. Further enzymatic processing of Ang II yields smaller peptide fragments, including Angiotensin II (1-4) and Angiotensin IV.

  • Angiotensin II (1-4): A tetrapeptide fragment of Angiotensin II.

  • Angiotensin IV (Ang IV): A hexapeptide (amino acid sequence 3-8 of Ang II) that was initially considered an inactive metabolite.[7][8]

While both are derivatives of Ang II, their distinct structures confer upon them unique biological roles that are often independent of the classical Ang II receptors.

Receptor Binding and Specificity: A Tale of Two Receptors

A primary point of divergence between Angiotensin II (1-4) and Angiotensin IV lies in their receptor interactions.

Angiotensin IV and the AT4 Receptor:

Angiotensin IV interacts with a specific binding site termed the AT4 receptor.[7][9] This receptor has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (IRAP).[10][11][12] This dual function as both a receptor and an enzyme is a key characteristic. The AT4 receptor exhibits high affinity for Ang IV and has a very low affinity for Ang II and its classical antagonists like losartan.[11]

Angiotensin II (1-4) and its Receptor Interactions:

The receptor profile for Angiotensin II (1-4) is less definitively characterized than that of Ang IV. However, studies have shown that some of its effects are mediated through the Angiotensin II Type 1 Receptor (AT1R), the same receptor that mediates the primary actions of Ang II.[3] For instance, the suppression of high stretch-induced atrial natriuretic peptide (ANP) secretion by Angiotensin II (1-4) was shown to be attenuated by an AT1R antagonist.[3]

Comparative Receptor Affinities:

PeptidePrimary ReceptorOther Receptor Interactions
Angiotensin IV AT4 (IRAP)[10][11][12]Low affinity for AT1 and AT2 receptors[7][11]
Angiotensin II (1-4) AT1R (for some actions)[3]Further research needed to fully elucidate

Signaling Pathways: Divergent Intracellular Cascades

The differences in receptor binding translate into the activation of distinct downstream signaling pathways.

Angiotensin IV Signaling:

The signaling mechanism of the AT4 receptor is not fully understood and does not appear to involve traditional G-protein coupling.[11] Proposed mechanisms for the cognitive-enhancing effects of Ang IV include:

  • Inhibition of IRAP enzymatic activity: This could prolong the action of other endogenous peptides involved in memory.[12]

  • Modulation of glucose uptake: By influencing the trafficking of GLUT4 transporters.[12][13]

  • Direct signal transduction: The binding of Ang IV to IRAP may initiate an intracellular signal.[12]

dot graph AngIV_Signaling { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes AngIV [label="Angiotensin IV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AT4R_IRAP [label="AT4 Receptor (IRAP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibition [label="Inhibition of\nEnzymatic Activity", fillcolor="#FBBC05", fontcolor="#202124"]; GLUT4 [label="GLUT4 Transporter\nTrafficking", fillcolor="#34A853", fontcolor="#FFFFFF"]; SignalTransduction [label="Direct Signal\nTransduction", fillcolor="#5F6368", fontcolor="#FFFFFF"]; EndogenousPeptides [label="Prolonged Action of\nEndogenous Peptides", fillcolor="#F1F3F4", fontcolor="#202124"]; GlucoseUptake [label="Increased Neuronal\nGlucose Uptake", fillcolor="#F1F3F4", fontcolor="#202124"]; CognitiveEnhancement [label="Cognitive Enhancement", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges AngIV -> AT4R_IRAP [label="Binds to"]; AT4R_IRAP -> Inhibition; AT4R_IRAP -> GLUT4; AT4R_IRAP -> SignalTransduction; Inhibition -> EndogenousPeptides; GLUT4 -> GlucoseUptake; EndogenousPeptides -> CognitiveEnhancement; GlucoseUptake -> CognitiveEnhancement; SignalTransduction -> CognitiveEnhancement; } caption: Angiotensin IV Signaling Pathways

Angiotensin II (1-4) Signaling:

When interacting with the AT1R, Angiotensin II (1-4) can activate the phospholipase C (PLC)/inositol triphosphate (IP3)/protein kinase C (PKC) pathway.[3] This is a classical Gq-protein coupled receptor pathway also utilized by Angiotensin II.[4][14] Activation of this pathway leads to an increase in intracellular calcium, which can trigger a variety of cellular responses.[4]

dot graph AngII_1_4_Signaling { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes AngII_1_4 [label="Angiotensin II (1-4)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AT1R [label="AT1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq [label="Gq Protein", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C (PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="Inositol Trisphosphate (IP3)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; DAG [label="Diacylglycerol (DAG)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_release [label="Intracellular Ca2+\nRelease", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC_activation [label="Protein Kinase C (PKC)\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Response [label="Cellular Response\n(e.g., ANP secretion inhibition)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges AngII_1_4 -> AT1R [label="Binds to"]; AT1R -> Gq [label="Activates"]; Gq -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> Ca_release; DAG -> PKC_activation; Ca_release -> Cellular_Response; PKC_activation -> Cellular_Response; } caption: Angiotensin II (1-4) Signaling via AT1R

Physiological and Pathophysiological Roles: A Functional Dichotomy

The distinct receptor and signaling mechanisms of Angiotensin II (1-4) and Angiotensin IV result in markedly different physiological and pathophysiological effects.

Angiotensin IV: A Focus on the Central Nervous System:

A significant body of research points to the prominent role of Angiotensin IV in the central nervous system, particularly in cognitive functions.[9][15]

  • Cognitive Enhancement: Central administration of Ang IV and its analogs has been shown to enhance learning and memory.[12][13][16] It is believed to improve memory acquisition, consolidation, and recall.[13]

  • Cerebral Blood Flow: Ang IV can influence blood flow regulation in the brain.[9]

  • Neuroprotection: The RAS, including Ang IV and its receptor, plays a role in brain homeostasis, and dysregulation is implicated in neurodegenerative diseases.[15]

Angiotensin II (1-4): Cardiovascular and Renal Effects:

The activities of Angiotensin II (1-4) appear to be more aligned with the traditional cardiovascular and renal roles of the RAS, albeit with some key distinctions from Angiotensin II.

  • Blood Pressure Regulation: While Angiotensin II is a potent vasoconstrictor, Angiotensin II (1-4) has a significantly weaker pressor effect.[3] It is estimated to be about 10,000 times less potent than Ang II in increasing blood pressure.[3]

  • Atrial Natriuretic Peptide (ANP) Secretion: Interestingly, the inhibitory potency of Angiotensin II (1-4) on high stretch-induced ANP secretion is similar to that of Angiotensin II.[3] This suggests a more nuanced role in fluid and electrolyte balance.

  • Cell Proliferation: Like Angiotensin II and Angiotensin IV, Angiotensin II (1-4) has been shown to influence cell proliferation in tissues such as the prostate.[17]

Comparative Physiological Effects:

FeatureAngiotensin IVAngiotensin II (1-4)
Primary Site of Action Central Nervous System[9][15]Cardiovascular and Renal Systems[3]
Cognitive Function Enhances learning and memory[12][13][16]Not a primary reported function
Blood Pressure Minimal pressor effect[3]Very weak pressor effect (less potent than Ang II)[3]
ANP Secretion Stimulates ANP secretion via AT4R[3]Inhibits ANP secretion via AT1R, similar to Ang II[3]

Experimental Methodologies for Differentiating Activity

For researchers and drug development professionals, distinguishing the activities of these two peptides requires specific experimental approaches.

Receptor Binding Assays:

  • Objective: To determine the binding affinity and specificity of each peptide for its respective receptor.

  • Methodology:

    • Prepare cell membranes or tissue homogenates expressing the target receptors (e.g., AT1R, AT4R/IRAP).

    • Incubate the membranes with a radiolabeled ligand (e.g., ¹²⁵I-Ang IV or ¹²⁵I-Sar¹,Ile⁸-Ang II).

    • Perform competitive binding experiments by adding increasing concentrations of unlabeled Angiotensin II (1-4) or Angiotensin IV.

    • Measure the displacement of the radioligand to calculate the inhibition constant (Ki), which is inversely proportional to binding affinity.

Cellular Signaling Assays:

  • Objective: To elucidate the intracellular signaling pathways activated by each peptide.

  • Methodology:

    • Calcium Mobilization: Use calcium-sensitive fluorescent dyes (e.g., Fura-2) in cultured cells to measure changes in intracellular calcium concentration upon peptide stimulation. This is particularly relevant for AT1R-mediated signaling.[10]

    • Kinase Activity Assays: Employ techniques like Western blotting with phospho-specific antibodies to detect the activation of kinases such as those in the PKC pathway.

    • Enzyme Inhibition Assays: To assess the effect of Ang IV on IRAP enzymatic activity, measure the cleavage of a known IRAP substrate in the presence and absence of Ang IV.

In Vivo and Ex Vivo Functional Assays:

  • Objective: To evaluate the physiological effects of the peptides in a more complex biological system.

  • Methodology:

    • Blood Pressure Measurement: In anesthetized animal models, intravenously or intracerebroventricularly administer the peptides and monitor changes in mean arterial pressure.[3]

    • Isolated Perfused Organ Preparations: Use isolated perfused hearts or atria to study direct effects on cardiac function and hormone secretion (e.g., ANP) independent of systemic influences.[3]

    • Behavioral Models: For assessing the cognitive effects of Ang IV, utilize behavioral paradigms in rodents such as the Morris water maze, passive avoidance tests, or object recognition tasks.[16]

dot graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Differentiating Ang II (1-4) & Ang IV Activity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Binding [label="Receptor Binding Assays\n(Competition Binding)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signaling [label="Cellular Signaling Assays\n(Ca2+ Mobilization, Kinase Activity)", fillcolor="#FBBC05", fontcolor="#202124"]; Functional [label="In Vivo / Ex Vivo Functional Assays\n(Blood Pressure, ANP Secretion, Cognition)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion: Differentiated\nMechanisms & Effects", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Binding; Start -> Signaling; Start -> Functional; Binding -> Data_Analysis; Signaling -> Data_Analysis; Functional -> Data_Analysis; Data_Analysis -> Conclusion; } caption: Experimental Workflow for Differentiation

Conclusion and Future Directions

Angiotensin II (1-4) and Angiotensin IV, though both metabolites of Angiotensin II, exhibit remarkably distinct activities. Angiotensin IV primarily acts on the AT4 receptor (IRAP) to modulate cognitive function and cerebral blood flow, while Angiotensin II (1-4) interacts with the classical AT1R to influence cardiovascular and renal parameters, albeit with a different potency profile than its parent peptide.

For researchers and drug development professionals, understanding these differences is paramount. The unique cognitive-enhancing properties of Angiotensin IV and its analogs present a promising avenue for the development of novel therapeutics for neurodegenerative disorders. Conversely, the nuanced effects of Angiotensin II (1-4) on blood pressure and ANP secretion suggest a potential for more targeted modulation of the RAS in cardiovascular diseases, possibly avoiding some of the broader effects of Angiotensin II.

Future research should focus on a more complete characterization of the Angiotensin II (1-4) receptor profile, further elucidation of the AT4/IRAP signaling cascade, and the development of selective agonists and antagonists for these peptides to fully explore their therapeutic potential.

References

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Foundational

Unveiling the Non-Classical RAS: The Role of Angiotensin II (1-4) in Renal Hemodynamics

Executive Summary For decades, the renin-angiotensin system (RAS) has been defined by the classical ACE/Angiotensin II/AT1R pressor axis, primarily known for inducing potent vasoconstriction and sodium retention. However...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the renin-angiotensin system (RAS) has been defined by the classical ACE/Angiotensin II/AT1R pressor axis, primarily known for inducing potent vasoconstriction and sodium retention. However, high-resolution mass spectrometry and advanced tissue myography have unveiled a complex network of smaller, biologically active peptide fragments. Among these, Angiotensin II (1-4) [Ang-(1-4)] , a tetrapeptide with the sequence Asp-Arg-Val-Tyr, has emerged as a critical component of the non-classical RAS. Originally dismissed as an inactive degradation product, recent pharmacological profiling indicates that Ang-(1-4) actively modulates renal hemodynamics, contributing to the depressor arm of the RAS by reducing perfusion pressure and promoting localized vasodilation. This whitepaper provides an in-depth technical analysis of Ang-(1-4) biosynthesis, its physiological role in the kidney, and the self-validating experimental workflows required to study its hemodynamic properties.

Biochemical Generation and Compartmentalization in the Kidney

The synthesis of Ang-(1-4) is highly compartmentalized within the renal cortex, driven by the dense expression of brush-border ectoenzymes in the proximal tubules. Unlike systemic Ang II, which is primarily generated by endothelial ACE, Ang-(1-4) is a product of local tissue RAS metabolism.

The generation of Ang-(1-4) occurs via two primary divergent pathways:

  • Degradation of Ang-(1-7): The most established route involves the cleavage of the heptapeptide Ang-(1-7) by 1, a zinc-dependent metalloprotease highly expressed in the kidney[1].

  • Direct Cleavage of Ang-(1-12): Recent metabolic mapping of renal cortical membranes has demonstrated that NEP can directly process the extended precursor2, bypassing the traditional Ang I/Ang II intermediates entirely[2].

Pathway Ang12 Angiotensin-(1-12) AngI Angiotensin I (1-10) Ang12->AngI ACE Ang17 Angiotensin-(1-7) Ang12->Ang17 Neprilysin (NEP) Ang14 Angiotensin-(1-4) [Asp-Arg-Val-Tyr] Ang12->Ang14 Neprilysin (NEP) AngII Angiotensin II (1-8) AngI->AngII ACE / Chymase AngII->Ang17 ACE2 Ang17->Ang14 Neprilysin (NEP)

Enzymatic cascade detailing the generation of Ang-(1-4) in the renal cortex.

Mechanisms of Action: Modulating Renal Vascular Resistance

In the context of renal hemodynamics, the kidney must constantly balance glomerular filtration rate (GFR) against systemic blood pressure fluctuations. While Ang II constricts the efferent arteriole to maintain GFR during hypotension, excessive Ang II leads to ischemic injury and 3[3].

Ang-(1-4) acts as a localized buffer against this pressor activity. Ex vivo perfusion studies have shown that small angiotensinergic peptides, including Ang-(1-4), induce a 4[4]. The mechanism is primarily driven by endothelial nitric oxide (NO) synthase activation, leading to smooth muscle relaxation in the renal microvasculature. Although its receptor affinity is still being mapped (with evidence pointing toward MasR-like or novel GPCR interactions), its functional outcome is definitively vasodilatory.

Table 1: Comparative Hemodynamic Profiles of Key Angiotensin Peptides
PeptideSequencePrimary Synthesis EnzymePrimary ReceptorRenal Hemodynamic Effect
Angiotensin II Asp-Arg-Val-Tyr-Ile-His-Pro-PheACE, ChymaseAT1R, AT2RPotent vasoconstriction, decreased RBF
Angiotensin III Arg-Val-Tyr-Ile-His-Pro-PheAminopeptidase AAT1R, AT2RVasoconstriction (less potent than Ang II)
Angiotensin IV Val-Tyr-Ile-His-Pro-PheAminopeptidase NAT4R (IRAP)Renal vasodilation, increased RBF
Angiotensin-(1-7) Asp-Arg-Val-Tyr-Ile-His-ProACE2, NEPMasRVasodilation, counter-regulates AT1R
Angiotensin-(1-4) Asp-Arg-Val-TyrNEPUnknown / MasRMild vasodilation, reduced perfusion pressure

(Note: The5 demonstrate the RAS is a multi-ligand system rather than a single-axis pathway[5].)

Methodological Workflows for Ang-(1-4) Research

To accurately study a tetrapeptide with a short half-life, researchers must employ rigorous, self-validating protocols. Below are two gold-standard methodologies designed to isolate the functional and biochemical properties of Ang-(1-4).

Protocol 1: Ex Vivo Renal Artery Wire Myography

Objective: To quantify the direct vasodilatory effects of Ang-(1-4) on renal resistance vessels.

  • Tissue Isolation: Excise the main renal artery from murine models and immediately submerge in ice-cold, oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer.

  • Myograph Mounting: Thread 2-mm arterial ring segments onto tungsten wires and mount in a multi-channel isometric myograph.

  • Equilibration & Viability: Normalize resting tension to optimal physiological transmural pressure. Challenge with 60 mM KCl to verify smooth muscle contractility.

  • Preconstriction: Apply a submaximal dose of Phenylephrine (1 µM) to establish a stable plateau of vasoconstriction.

  • Peptide Infusion (Dose-Response): Cumulatively add Ang-(1-4) to the organ bath in half-log increments (from 10−10 to 10−5 M).

Causality & Expert Insight: Wire myography is chosen over in vivo systemic infusion because it eliminates confounding variables like baroreceptor reflexes or systemic sympathetic tone, allowing the isolated measurement of local vascular reactivity. Self-Validating Control: To prove the vasodilation is NO-dependent and specifically mediated by the intact tetrapeptide, the protocol must be repeated in the presence of L-NAME (an eNOS inhibitor) and Amastatin (an aminopeptidase inhibitor to prevent Ang-(1-4) degradation during the assay). Reversal of vasodilation by L-NAME self-validates the endothelial NO mechanism.

Workflow S1 1. Tissue Isolation (Renal Artery) S2 2. Wire Myograph Mounting S1->S2 S3 3. Preconstriction (Phenylephrine) S2->S3 S4 4. Peptide Infusion Ang-(1-4) Dosing S3->S4 S5 5. Data Acquisition (Vasodilation %) S4->S5

Step-by-step ex vivo wire myography workflow for assessing Ang-(1-4) hemodynamics.

Protocol 2: HPLC-Based Quantification of Renal Ang-(1-4) Metabolism

Objective: To map the enzymatic conversion of precursor peptides to Ang-(1-4) in renal cortical membranes.

  • Membrane Preparation: Homogenize renal cortical tissue in a sucrose buffer (pH 7.4) and isolate the heavy membrane fraction via ultracentrifugation (100,000 × g).

  • Substrate Incubation: Incubate 125I -labeled Ang-(1-12) or Ang-(1-7) with the membrane preparation at 37°C for 30 minutes.

  • Pharmacological Isolation: Run parallel assays spiked with specific inhibitors: Lisinopril (10 µM for ACE), MLN-4760 (10 µM for ACE2), and DL-Thiorphan (10 µM for NEP).

  • HPLC Separation: Terminate the reaction with 1% Trifluoroacetic acid (TFA). Centrifuge and analyze the supernatant using reverse-phase HPLC, quantifying the radioactive peaks.

Causality & Expert Insight: The renal cortex contains a dense, overlapping mixture of ACE, ACE2, and NEP. Isolating the membrane fraction concentrates these ectoenzymes. By utilizing DL-Thiorphan , researchers can selectively block Neprilysin. The subsequent disappearance of the Ang-(1-4) peak on the HPLC chromatogram provides definitive, self-validating proof that NEP is the obligate enzyme for Ang-(1-4) generation in this compartment.

Therapeutic Implications in Drug Development

Understanding the role of Ang-(1-4) is highly relevant for the development of next-generation cardiovascular and renal therapeutics. The clinical success of Angiotensin Receptor-Neprilysin Inhibitors (ARNIs) , such as Sacubitril/Valsartan, highlights the importance of this pathway.

By inhibiting NEP, Sacubitril prevents the degradation of vasoactive peptides. While this beneficially increases levels of natriuretic peptides and Ang-(1-7), it simultaneously halts the production of Ang-(1-4). Future drug development must account for the loss of Ang-(1-4)-mediated microvascular vasodilation when designing targeted NEP inhibitors for chronic kidney disease (CKD), ensuring that the net hemodynamic shift remains favorable for glomerular perfusion.

References

  • Divergent Pathways for the Angiotensin-(1-12)
  • Source: National Institutes of Health (NIH)
  • Neprilysin is a Mediator of Alternative Renin-Angiotensin-System Activation in the Murine and Human Kidney Source: ResearchGate / Scientific Reports URL
  • Angiotensin - Phoenix Pharmaceuticals, Inc. (Cardiovascular effects of small peptides of the RAS)
  • Role of non-classical renin-angiotensin system axis in renal fibrosis Source: Frontiers in Physiology URL

Sources

Exploratory

The Impact of Angiotensin II N-Terminal Fragment [Ang-(1-7)] on Blood Pressure Regulation: A Technical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

The classical paradigm of the Renin-Angiotensin System (RAS) as a linear, pressor-only endocrine cascade has been fundamentally redefined. For decades, therapeutic development focused exclusively on blocking the Angiotensin-Converting Enzyme (ACE) / Angiotensin II (Ang II) / Angiotensin II Type 1 Receptor (AT1R) axis. However, the discovery of ACE2 and the biologically active N-terminal fragment of Ang II, Angiotensin-(1-7) [Ang-(1-7)] , revealed a parallel, counter-regulatory axis[1].

As an application scientist overseeing preclinical cardiovascular models, I approach the RAS not as a single pathway, but as a dynamic rheostat. Ang-(1-7) acts as the primary endogenous brake on Ang II-induced systemic hypertension and pathological remodeling. This technical guide provides an in-depth mechanistic analysis of Ang-(1-7), its hemodynamic impacts, and the gold-standard, self-validating experimental protocols required to evaluate its therapeutic efficacy in vivo.

Mechanistic Overview: The ACE2/Ang-(1-7)/MasR Axis

Ang-(1-7) is a heptapeptide primarily generated by the cleavage of the C-terminal phenylalanine of the octapeptide Ang II by the carboxypeptidase ACE2[2]. Unlike Ang II, which exerts potent vasoconstrictive and pro-fibrotic effects via the AT1R, Ang-(1-7) signals through the G-protein-coupled Mas Receptor (MasR) [3].

Causality in Cellular Signaling

The depressor effects of Ang-(1-7) are not merely the passive result of removing Ang II; they are actively driven by MasR-mediated intracellular cascades. Upon binding to MasR, Ang-(1-7) stimulates the phosphoinositide 3-kinase (PI3K)-Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS)[2]. The subsequent release of nitric oxide (NO) and cyclic guanosine monophosphate (cGMP) drives vascular smooth muscle relaxation.

Furthermore, Ang-(1-7) actively antagonizes Ang II signaling by inhibiting the phosphorylation of p38 mitogen-activated protein kinases (MAPK) and ERK1/2, thereby halting pro-hypertrophic and pro-inflammatory transcription[4].

RAS_Pathway AngII Angiotensin II (Octapeptide) ACE2 ACE2 Enzyme (Cleavage) AngII->ACE2 Metabolized by AT1R AT1 Receptor AngII->AT1R Agonist Ang17 Angiotensin-(1-7) (Heptapeptide) ACE2->Ang17 MasR Mas Receptor Ang17->MasR Agonist Pressor Vasoconstriction MAPK/ERK Activation Hypertrophy & Fibrosis AT1R->Pressor Depressor Vasodilation (NO/cGMP) PI3K-Akt-eNOS Activation Anti-inflammatory MasR->Depressor Depressor->Pressor Counter-regulates

Caption: The counter-regulatory axes of the Renin-Angiotensin System: Ang II/AT1R vs. Ang-(1-7)/MasR.

Hemodynamic Impacts and Blood Pressure Regulation

The physiological impact of Ang-(1-7) on blood pressure is highly context-dependent, acting primarily as a counter-regulatory buffer rather than an absolute hypotensive agent in healthy states.

In normotensive subjects, Ang-(1-7)-mediated vasodilation decreases total peripheral resistance (TPR). However, this unloads arterial baroreceptors, triggering a reflexive increase in cardiac output that stabilizes mean arterial pressure, resulting in no net change in systemic blood pressure[2][3].

Conversely, in hypertensive models driven by RAS overactivation (e.g., Spontaneously Hypertensive Rats [SHR] or mRen2 transgenic rats), Ang-(1-7) exerts profound anti-hypertensive effects. Chronic infusion of Ang-(1-7) attenuates Ang II-induced elevations in blood pressure, dilates mesenteric and renal vascular beds, and significantly reduces cardiac hypertrophy and oxidative stress (ROS production)[5]. Central administration of Ang-(1-7) into the brain also lowers blood pressure by restoring autonomic balance and baroreflex sensitivity[6].

Table 1: Comparative Hemodynamic & Cellular Effects
ParameterAngiotensin II (Ang II)Angiotensin-(1-7)Physiological Outcome
Primary Receptor AT1RMasRDifferential intracellular signaling
Systemic Blood Pressure Increases (Potent pressor)Decreases (Counter-regulates Ang II)Hypertension vs. Normotension maintenance
Vascular Resistance (TPR) Increases (Vasoconstriction)Decreases (Vasodilation)Hemodynamic loading vs. unloading
Regional Blood Flow Decreases (Renal, Mesenteric)Increases (Renal, Mesenteric, Cerebral)Ischemia/Sodium retention vs. Perfusion
Intracellular Signaling MAPK/ERK activation, ROS generationPI3K-Akt-eNOS activation, NO releaseEndothelial dysfunction vs. Protection
Cardiac Remodeling Promotes Hypertrophy & FibrosisAttenuates Hypertrophy, Anti-fibroticHeart failure progression vs. Cardioprotection

Experimental Methodologies: Self-Validating In Vivo Protocols

To rigorously evaluate the impact of Ang-(1-7) on blood pressure, researchers must overcome the peptide's short plasma half-life and the confounding stress artifacts associated with traditional non-invasive blood pressure measurements (e.g., tail-cuff plethysmography).

Expertise & Experience: Continuous subcutaneous or intracerebroventricular (ICV) infusion via osmotic minipumps is mandatory to maintain steady-state peptide concentrations. Furthermore, radiotelemetry is the gold standard for hemodynamic data acquisition. Telemetry allows for continuous, stress-free monitoring of conscious animals, capturing diurnal variations and subtle baroreflex shifts that tail-cuff methods obscure.

Trustworthiness (The Self-Validating System): A robust experimental design must prove causality. Observing a drop in blood pressure following Ang-(1-7) administration is insufficient; the effect must be mechanistically linked to the MasR. Therefore, a self-validating protocol must include a cohort co-administered with A-779 (a selective MasR antagonist). If A-779 reverses the anti-hypertensive and anti-hypertrophic effects of Ang-(1-7), MasR dependency is definitively confirmed[6][7].

Step-by-Step Protocol: Radiotelemetry & Osmotic Minipump Infusion
  • Surgical Implantation of Telemetry Probes: Under isoflurane anesthesia, isolate the femoral or carotid artery of the rodent model. Insert the catheter of a radiotelemetry transmitter and secure it with silk sutures. Route the transmitter body to a subcutaneous pocket in the flank.

  • Acclimation & Baseline: Allow a 7-10 day recovery period. Record baseline Mean Arterial Pressure (MAP) and Heart Rate (HR) continuously for 72 hours to establish diurnal norms.

  • Osmotic Minipump Implantation: Implant osmotic minipumps (e.g., Alzet) subcutaneously to deliver treatments continuously over 14-28 days.

    • Cohort A: Vehicle (PBS).

    • Cohort B: Ang II (e.g., 200-400 ng/kg/min) to induce hypertension[5][7].

    • Cohort C: Ang II + Ang-(1-7) (e.g., 400 ng/kg/min) to evaluate counter-regulation.

    • Cohort D: Ang II + Ang-(1-7) + A-779 (e.g., 48 µg/kg/hr) to validate MasR dependency[7].

  • Data Acquisition: Record MAP, systolic/diastolic pressure, and HR continuously. Analyze data using specialized software to assess baroreflex sensitivity and heart rate variability.

  • Tissue Harvesting: Euthanize animals and harvest cardiac and renal tissues. Perform Western blotting for AT1R, MasR, and phosphorylated eNOS/MAPK to correlate hemodynamic data with intracellular signaling states.

Protocol_Workflow cluster_cohorts Self-Validating Experimental Cohorts S1 1. Radiotelemetry Implantation (Arterial Cannulation) S2 2. Recovery & Baseline MAP/HR (7-10 Days) S1->S2 S3 3. Osmotic Minipump Insertion (Subcutaneous Infusion) S2->S3 C1 Group A: Vehicle S3->C1 C2 Group B: Ang II (Hypertension Model) C3 Group C: Ang II + Ang-(1-7) (Treatment) C4 Group D: Ang II + Ang-(1-7) + A-779 (MasR Antagonism) S4 4. Continuous Hemodynamic Monitoring (14-28 Days) C4->S4 S5 5. Tissue Harvest (Biochemical & Histological Assays) S4->S5

Caption: Self-validating experimental workflow for in vivo hemodynamic assessment using radiotelemetry.

Therapeutic Implications & Translational Challenges

While preclinical data overwhelmingly supports the cardioprotective and anti-hypertensive role of the ACE2/Ang-(1-7)/MasR axis, clinical translation faces significant pharmacokinetic hurdles. Native Ang-(1-7) is rapidly degraded by aminopeptidases, rendering oral administration ineffective and limiting its use to acute intravenous infusions in clinical settings[2].

Current drug development efforts are focused on three avenues:

  • Stable Peptide Analogs: Developing cyclic or modified Ang-(1-7) analogs that resist enzymatic degradation while retaining high MasR affinity.

  • MasR Agonists: Synthesizing non-peptide, small-molecule MasR agonists that can be administered orally.

  • ACE2 Activators / Recombinant ACE2: Enhancing the endogenous conversion of pathological Ang II into protective Ang-(1-7).

By shifting the therapeutic paradigm from merely blocking the pressor arm of the RAS to actively stimulating its depressor arm, researchers can unlock new, disease-modifying treatments for resistant hypertension, diabetic nephropathy, and heart failure.

References

  • Angiotensin-(1-7): A Novel Peptide to Treat Hypertension and Nephropathy in Diabetes? Source: nih.gov URL:[Link]

  • Angiotensin-(1-7): Translational Avenues in Cardiovascular Control Source: nih.gov URL:[Link]

  • Angiotensin-(1–7) | Hypertension Source: ahajournals.org URL:[Link]

  • ANG (1–7) Receptor Antagonism Equalizes Angiotensin II-Induced Hypertension in Male and Female Spontaneously Hypertensive Rats Source: nih.gov URL:[Link]

  • Systemic and regional hemodynamic effects of angiotensin-(1–7) in rats Source: physiology.org URL:[Link]

  • Angiotensin-(1–7) attenuates angiotensin II-induced cardiac hypertrophy via a Sirt3-dependent mechanism Source: physiology.org URL:[Link]

  • Activation of angiotensin-(1-7)/Mas axis in the brain lowers blood pressure and attenuates cardiac remodeling in hypertensive transgenic (mRen2)27 rats Source: nih.gov URL:[Link]

  • Angiotensin-(1–7) and the renin–angiotensin system : Current Opinion in Nephrology & Hypertension Source: ovid.com URL:[Link]

Sources

Foundational

The Unseen Cascade: A Technical Guide to the Human Metabolites of Angiotensin II

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Shadow of Angiotensin II The Renin-Angiotensin System (RAS) has long been a cornerstone of cardiovascular physiology, prim...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Shadow of Angiotensin II

The Renin-Angiotensin System (RAS) has long been a cornerstone of cardiovascular physiology, primarily defined by its principal effector, Angiotensin II (Ang II). This potent octapeptide is a central regulator of blood pressure, fluid homeostasis, and electrolyte balance.[1][2] For decades, research and therapeutic development have focused on the axis of Angiotensin-Converting Enzyme (ACE) generating Ang II and the subsequent activation of the Angiotensin II Type 1 Receptor (AT1R).[2] However, this classical view represents only a fraction of the system's complexity. Ang II is not an endpoint but a progenitor, seeding a cascade of bioactive peptide metabolites with diverse, and sometimes opposing, physiological functions.

This guide moves beyond the classical RAS to illuminate the metabolic fates of Angiotensin II, with a specific focus on the lesser-characterized tetrapeptide, Angiotensin (1-4). We will dissect the enzymatic pathways governing the generation of these metabolites, explore their known and putative biological roles, and provide a robust framework for their analytical quantification. For the researcher, understanding this metabolic intricacy is paramount, as it unveils a landscape of novel regulatory mechanisms and potential therapeutic targets that have remained largely in the shadow of Ang II.

The Classical Renin-Angiotensin System: A Foundational Overview

To appreciate the metabolic divergence, one must first master the primary pathway. The classical RAS is a sequential enzymatic cascade initiated in response to stimuli such as decreased renal perfusion or sympathetic nerve activation.[1][3]

  • Renin Release: The juxtaglomerular cells of the kidney release the enzyme renin.

  • Angiotensinogen Cleavage: Renin cleaves its only known substrate, angiotensinogen (a globulin produced by the liver), to form the inactive decapeptide, Angiotensin I (Ang I).[4]

  • Conversion to Angiotensin II: As Ang I circulates, primarily through the lungs, Angiotensin-Converting Enzyme (ACE) cleaves the C-terminal dipeptide, yielding the highly active octapeptide, Angiotensin II.[5]

Ang II then exerts its well-documented effects—vasoconstriction, aldosterone and vasopressin release, and sodium retention—primarily through the AT1 receptor.[3]

RAS_Classic Angiotensinogen Angiotensinogen AngI Angiotensin I (1-10) Angiotensinogen->AngI Renin AngII Angiotensin II (1-8) AngI->AngII ACE AT1R AT1 Receptor Activation AngII->AT1R Effects Vasoconstriction, Aldosterone Release, Na+ Retention AT1R->Effects

Caption: The classical Renin-Angiotensin System cascade.

The Metabolic Fates of Angiotensin II: A Divergence from the Main Axis

The biological activity of the RAS is not solely dictated by the concentration of Ang II, but by the dynamic balance between its formation and its degradation into a spectrum of other active peptides. This metabolic processing occurs via multiple enzymatic pathways, creating a complex signaling network.

Key enzymatic actions include:

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus. Aminopeptidase A removes the N-terminal aspartic acid from Ang II to form Angiotensin III (Ang 2-8), which is further cleaved by Aminopeptidase N to yield Angiotensin IV (Ang 3-8).[5][6]

  • Angiotensin-Converting Enzyme 2 (ACE2): This carboxypeptidase acts as a critical counter-regulator to ACE. It efficiently degrades Ang II by removing the C-terminal phenylalanine to produce the vasodilator peptide Angiotensin (1-7).[7]

  • Neprilysin (NEP): Also known as neutral endopeptidase, this enzyme has a multifaceted role. It can generate Ang (1-7) directly from Ang I.[8][9] Critically for this guide, Neprilysin is also responsible for cleaving Ang II internally at the Tyr⁴-Ile⁵ bond to produce the tetrapeptide Angiotensin (1-4) .

The interplay of these enzymes creates a finely tuned system where the physiological output depends on the relative concentrations of multiple angiotensin peptides and their engagement with distinct receptors like AT1R, AT2R, the Mas receptor for Ang (1-7), and the AT4 receptor (IRAP) for Ang IV.[6][10]

AngII_Metabolism cluster_main Angiotensin II Metabolism cluster_receptors Receptor Interactions AngII Angiotensin II (1-8) AngIII Angiotensin III (2-8) AngII->AngIII Aminopeptidase A Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 Ang14 Angiotensin (1-4) AngII->Ang14 Neprilysin (NEP) (cleavage at Tyr4-Ile5) AngIV Angiotensin IV (3-8) AngIII->AngIV Aminopeptidase N AT1R AT1/AT2 AngIII->AT1R AT4R AT4 (IRAP) AngIV->AT4R MasR Mas Receptor Ang17->MasR UnknownR Unknown / ? Ang14->UnknownR

Caption: Major metabolic pathways of Angiotensin II.

Data Summary: Key Enzymes in Angiotensin II Metabolism
EnzymeAbbreviationAction on Angiotensin IIResulting Metabolite
Aminopeptidase AAPACleaves Asp¹Angiotensin III (2-8)
Aminopeptidase NAPNCleaves Arg² (from Ang III)Angiotensin IV (3-8)
Angiotensin-Converting Enzyme 2ACE2Cleaves Phe⁸Angiotensin (1-7)
Neprilysin (Neutral Endopeptidase)NEPCleaves Tyr⁴-Ile⁵ bondAngiotensin (1-4)

The Enigma of Angiotensin (1-4): An Emerging Frontier

While the roles of Ang III, Ang IV, and Ang (1-7) are increasingly well-defined, Angiotensin (1-4) (sequence: Asp-Arg-Val-Tyr) remains largely unexplored territory.

  • Generation: The primary documented pathway for Ang (1-4) formation in humans is the endopeptidic cleavage of Ang II by Neprilysin (NEP). Neprilysin is highly expressed in the renal proximal tubules, suggesting a potential role for Ang (1-4) in kidney physiology.[7]

  • Biological Activity & Receptor Interactions: As of current scientific literature, the specific biological functions and receptor targets for Angiotensin (1-4) are not well established. Unlike other angiotensin peptides, a dedicated, high-affinity receptor has not been identified. Its effects could be mediated through low-affinity interactions with known angiotensin receptors, or through entirely novel targets. The lack of research in this area represents a significant knowledge gap. The physiological consequence of NEP-mediated conversion of the potent vasoconstrictor Ang II into the functionally unknown Ang (1-4) is a compelling question for future investigation.

Analytical Methodologies for Angiotensin Metabolite Quantification

The accurate measurement of angiotensin peptides is notoriously difficult, a fact that has historically hindered research into the non-classical RAS pathways.

Core Challenges:

  • Low Abundance: Endogenous concentrations in plasma and tissues are in the low picomolar to femtomolar range.[11][12]

  • Instability: Angiotensins have very short half-lives and are rapidly degraded ex vivo by ubiquitous peptidases.[5][11]

  • Structural Similarity: The high degree of sequence homology among metabolites poses a significant challenge for methods relying on antibody recognition.

Protocol 1: Sample Collection and Stabilization (Self-Validating System)

This step is the most critical for data integrity. Failure to prevent ex vivo enzymatic activity will generate artifactual data that does not reflect the true physiological state.

Rationale: The goal is to instantly halt all peptidase activity upon sample collection. This is achieved by collecting the sample directly into a pre-chilled tube containing a potent cocktail of protease inhibitors.

Step-by-Step Methodology:

  • Prepare Inhibitor Tubes: For each 1 mL of blood to be collected, pre-prepare collection tubes (e.g., EDTA-coated tubes) on ice. Add a freshly prepared cocktail of protease inhibitors. A standard, effective cocktail includes:

    • Serine protease inhibitors (e.g., PMSF, aprotinin)

    • Cysteine protease inhibitors (e.g., E-64)

    • Aspartic protease inhibitors (e.g., pepstatin A)

    • Metalloprotease inhibitors (e.g., EDTA, bestatin) to inhibit aminopeptidases and neprilysin.

  • Blood Collection: Perform a clean venipuncture. Discard the first 1-2 mL of blood to avoid contamination with tissue factors. Collect blood directly into the chilled inhibitor-containing tubes.

  • Immediate Mixing: Immediately and gently invert the tube 8-10 times to ensure complete mixing of the blood with the inhibitors.

  • Centrifugation: Within 15-20 minutes of collection, centrifuge the samples at 4°C (e.g., 1600 x g for 15 minutes) to separate plasma.

  • Aliquoting and Storage: Immediately transfer the plasma supernatant to fresh, pre-chilled polypropylene tubes, aliquot to avoid freeze-thaw cycles, and snap-freeze in liquid nitrogen. Store at -80°C until analysis.

Comparison of Analytical Platforms
FeatureImmunoassays (ELISA/RIA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen bindingPhysicochemical separation and mass-to-charge ratio detection
Specificity Moderate to Low. Prone to cross-reactivity with other angiotensin fragments.[5]Very High. Unambiguously identifies peptides by mass and fragmentation pattern.
Multiplexing Difficult. Typically one analyte per assay.Excellent. Can simultaneously quantify multiple angiotensin peptides in a single run.[13]
Sensitivity High, but can be misleading due to non-specific binding.Extremely High. Lower limits of quantification in the femtomolar range are achievable.
Validation Requires extensive antibody validation.Requires analytical validation (linearity, precision), but is inherently more specific.
Throughput High (plate-based format).Lower, but improving with modern autosamplers.
Gold Standard Historically used, but with acknowledged limitations.Current Gold Standard for definitive, accurate quantification.[12]
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the specificity and sensitivity required for the definitive quantification of Ang (1-4) and other metabolites.

Rationale: This method uses liquid chromatography to separate the complex mixture of peptides in the sample extract. The separated peptides are then ionized and fragmented in a mass spectrometer. By detecting a specific precursor ion (the mass of the intact peptide) and a unique fragment ion, the system provides an unambiguous and quantifiable signature for each target analyte. The use of a stable isotope-labeled (e.g., ¹³C, ¹⁵N) version of each target peptide as an internal standard is a self-validating step, correcting for any sample loss during preparation and for variations in ionization efficiency.[11]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Stabilized Plasma Sample Spike Spike with Stable Isotope-Labeled Internal Standards Plasma->Spike Precip Protein Precipitation (e.g., Acetonitrile) Spike->Precip SPE Solid-Phase Extraction (SPE) (Desalting & Concentration) Precip->SPE Elute Elute & Reconstitute in LC Mobile Phase SPE->Elute LC Liquid Chromatography (LC) (Peptide Separation) Elute->LC ESI Electrospray Ionization (ESI) (Ion Generation) LC->ESI MS1 Mass Analyzer 1 (Q1) (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Q2) (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Q3) (Fragment Ion Detection) CID->MS2 Detector Detector & Data Acquisition MS2->Detector

Caption: General workflow for angiotensin metabolite analysis by LC-MS/MS.

Step-by-Step Methodology:

  • Internal Standard Spiking: Thaw the stabilized plasma sample on ice. Add a precise amount of a solution containing stable isotope-labeled internal standards for all angiotensin peptides being measured, including Ang (1-4).

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma to precipitate larger proteins.[12] Vortex and incubate at a low temperature before centrifuging to pellet the precipitate.

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge (e.g., a mixed-mode or reversed-phase polymer). Load the supernatant from the precipitation step. Wash the cartridge to remove salts and phospholipids that can interfere with analysis.

  • Elution: Elute the bound angiotensin peptides from the cartridge using a solvent mixture (e.g., methanol with a small percentage of formic acid).[12]

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried peptides in a small, precise volume of the initial liquid chromatography mobile phase. This step concentrates the sample for maximum sensitivity.[12]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • The peptides are separated on a C18 analytical column using a gradient of increasing organic solvent.

    • As each peptide elutes, it is ionized (typically by electrospray ionization, ESI).

    • The mass spectrometer is programmed to operate in Multiple Reaction Monitoring (MRM) mode, where it specifically looks for the mass transition of the endogenous peptide and its corresponding heavy-labeled internal standard.

  • Quantification: The concentration of each angiotensin metabolite is calculated by comparing the peak area of the endogenous peptide to the peak area of its known-concentration internal standard.

Future Directions and Unanswered Questions

The study of Angiotensin II metabolites is a rapidly evolving field. While significant progress has been made, critical questions remain, particularly concerning Angiotensin (1-4).

  • What is the physiological role of Ang (1-4)? Does it possess intrinsic biological activity, or is its formation simply a step in the inactivation of Ang II?

  • Does Ang (1-4) have a specific receptor? Identifying a receptor would be a crucial step in elucidating its function.

  • What is the clinical relevance? How do the levels of Ang (1-4) and other metabolites change in cardiovascular and renal diseases? Could they serve as novel biomarkers or therapeutic targets?

Answering these questions will require the development of specific pharmacological tools (e.g., stable analogs, receptor agonists/antagonists) and the application of the precise and robust analytical methods outlined in this guide. The exploration of the full metabolic cascade of the Renin-Angiotensin System promises to unveil a more nuanced understanding of cardiovascular regulation and open new avenues for therapeutic innovation.

References

  • Klabunde, R. E. (n.d.). Natriuretic Peptides and Neprilysin Inhibitors. CV Pharmacology. Retrieved from [Link]

  • Karnik, S. S., Unal, H., Kemp, J. R., Tirupula, K. C., Eguchi, S., Funke-Kaiser, A., & Stegbauer, J. (2015). Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications. Frontiers in Bioscience-Scholar, 7(2), 61-78. Retrieved from [Link]

  • Pivovarova, I. P., et al. (2020). Critical Role of Neprilysin in Kidney Angiotensin Metabolism. Circulation Research, 126(11), 1541-1555. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 27). Angiotensin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Al-Ali, H., et al. (2021). Effects of Angiotensin II Type 1A Receptor on ACE2, Neprilysin and KIM-1 in Two Kidney One Clip (2K1C) Model of Renovascular Hypertension. Frontiers in Physiology, 11, 613807. Retrieved from [Link]

  • Volpe, M., et al. (2020). Mechanisms of action of angiotensin receptor/neprilysin inhibitors. ResearchGate. Retrieved from [Link]

  • Ahmad, S., et al. (2016). Estimation of angiotensin peptides in biological samples by LC/MS method. Journal of Chromatography B, 1033-1034, 342-348. Retrieved from [Link]

  • Domenig, O., et al. (2016). Neprilysin is a Mediator of Alternative Renin-Angiotensin-System Activation in the Murine and Human Kidney. Scientific Reports, 6, 33678. Retrieved from [Link]

  • Cleveland Clinic. (2022, June 27). Angiotensin: What It Is, Causes & Function. Retrieved from [Link]

  • Al-Majdoub, Z. M., et al. (2023). A Selective and Accurate LC-MS/MS Method for Simultaneous Quantification of Valsartan and Hydrochlorothiazide in Human Plasma. Molecules, 28(4), 1648. Retrieved from [Link]

  • Delpiazzo, J., et al. (2023). A fully validated LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma. Journal of Chromatography B, 1229, 123867. Retrieved from [Link]

  • Beevers, C. (2024, February 27). The Renin-Angiotensin-Aldosterone-System. TeachMePhysiology. Retrieved from [Link]

  • van den Heuvel, J. K., et al. (2014). Letter to the editor: Angiotensin quantification by mass spectrometry. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 307(1), R103-R104. Retrieved from [Link]

  • International Union of Basic and Clinical Pharmacology. (n.d.). Angiotensin receptors. BPS/IUPHAR Guide to PHARMACOLOGY. Retrieved from [Link]

  • VFA, et al. (2004). Chronic Production of Angiotensin IV in the Brain Leads to Hypertension That Is Reversible With an Angiotensin II AT1 Receptor Antagonist. Circulation Research, 94(8), 1091-1097. Retrieved from [Link]

  • Salem, F., et al. (2019). Increased urinary angiotensin converting enzyme 2 and neprilysin in patients with type 2 diabetes. American Journal of Physiology-Renal Physiology, 316(5), F927-F936. Retrieved from [Link]

  • Couderc, M., et al. (2024). Quantification of endogenous Angiotensin 1-10, 1-9, 1-8, 1-7, and 1-5 in human plasma using micro-UHPLC-MS/MS. Hypertension Research, 47, 635–646. Retrieved from [Link]

  • Szymański, P., et al. (2021). Angiotensin II and Angiotensin Receptors 1 and 2—Multifunctional System in Cells Biology, What Do We Know?. International Journal of Molecular Sciences, 22(4), 1836. Retrieved from [Link]

  • Navar, L. G. (2014). The renal renin-angiotensin system. Advances in Physiology Education, 38(4), 280-286. Retrieved from [Link]

  • Klabunde, R. E. (n.d.). Renin-Angiotensin-Aldosterone System. CV Physiology. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for dissolving Angiotensin II (1-4) TFA in water

Application Note: Optimized Reconstitution Protocols for Angiotensin II (1-4) TFA Salt Introduction and Biochemical Profile Angiotensin II (1-4) is an endogenous peptide fragment (Sequence: Asp-Arg-Val-Tyr, or DRVY) gene...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reconstitution Protocols for Angiotensin II (1-4) TFA Salt

Introduction and Biochemical Profile

Angiotensin II (1-4) is an endogenous peptide fragment (Sequence: Asp-Arg-Val-Tyr, or DRVY) generated from Angiotensin I via angiotensin-converting enzyme (ACE) or through the proteolytic degradation of Angiotensin II[1]. In research settings, synthetic Angiotensin II (1-4) is predominantly supplied as a lyophilized trifluoroacetate (TFA) salt.

Understanding the physicochemical nature of this peptide is critical before introducing any solvent. Trifluoroacetic acid is universally employed during solid-phase peptide synthesis (SPPS) to cleave the peptide from the resin and as an ion-pairing agent during reverse-phase HPLC purification[2]. While free TFA is removed via extended lyophilization, the TFA molecules ionically bind to the basic residues of the peptide (such as Arginine and the N-terminus), resulting in the final TFA salt form[2].

Because Angiotensin II (1-4) is a short, highly polar peptide with a net charge of zero at neutral pH (balanced by the acidic Aspartate and basic Arginine/N-terminus), it is highly hydrophilic. Therefore, sterile, ultrapure water is the optimal primary solvent[1][3].

The Causality of Reconstitution Mechanics

A common point of failure in peptide assays is improper reconstitution. As a self-validating system, your protocol must account for the physical state of the lyophilized powder:

  • Hygroscopicity: Lyophilized peptides are inherently hygroscopic. Opening a cold vial exposes the powder to ambient humidity, causing immediate condensation[4]. This introduces unmeasured water mass, altering the final concentration and initiating uncontrolled, localized dissolution that can degrade the peptide.

  • Shear Stress: Vigorous shaking or vortexing introduces shear forces and creates an air-liquid interface (foaming) that can cause hydrophobic collapse or aggregation, permanently denaturing the peptide fragment.

  • Salt Form Dynamics: The presence of the TFA counterion slightly lowers the local pH of the microenvironment upon the addition of water, which thermodynamically favors the dissolution of the basic Arginine residue[2].

Quantitative Data and Preparation Matrices

Before initiating the protocol, calculate the exact volume of solvent required. The tables below summarize the physicochemical properties and the volume matrix required to achieve standard stock concentrations.

Table 1: Physicochemical Properties of Angiotensin II (1-4)

Property Value Causality / Impact on Solubility
Sequence Asp-Arg-Val-Tyr (DRVY) Short chain length prevents complex secondary structure aggregation.
Molecular Weight 551.60 g/mol (Free base)[3] Requires adjustment if calculating molarity directly from the TFA salt mass.
Net Charge (pH 7.0) 0 Highly polar; readily forms hydrogen bonds with aqueous solvents[1].

| Primary Solvent | Sterile Ultrapure Water | Avoids introducing competing ions that might interfere with downstream assays[4]. |

Table 2: Reconstitution Volume Matrix for Stock Solutions Note: It is recommended to reconstitute peptides in a minimum volume of 100–200 μL to reduce relative pipetting errors and prevent the peptide from adhering to the vial walls[4].

Vial MassTarget ConcentrationVolume of Ultrapure Water Required
1.0 mg1.0 mg/mL1000 μL (1.0 mL)
1.0 mg5.0 mg/mL200 μL
5.0 mg1.0 mg/mL5000 μL (5.0 mL)
5.0 mg10.0 mg/mL500 μL

Step-by-Step Reconstitution Methodology

Phase 1: Equilibration and Preparation

  • Thermal Equilibration: Remove the lyophilized Angiotensin II (1-4) TFA vial from cold storage (-20°C or -80°C). Allow it to sit in a desiccator at room temperature for 30 minutes. Validation: The vial must be at ambient temperature before the seal is broken to prevent moisture condensation[4].

  • Powder Consolidation: Centrifuge the vial briefly (e.g., 10,000 x g for 60 seconds). Lyophilization often leaves peptide dust adhered to the stopper or upper walls; centrifugation ensures the entire mass is collected at the bottom for accurate concentration yield.

  • Sanitization: Wipe the rubber septum with a 70% ethanol or isopropanol swab to maintain sterility[4].

Phase 2: Solvent Addition and Dissolution 4. Solvent Delivery: Using a calibrated micropipette or sterile syringe, draw the calculated volume of sterile ultrapure water[4]. 5. Controlled Injection: Inject the water dropwise against the inner wall of the vial. Do not inject the stream directly into the peptide powder, as this can cause aerosolization and loss of material[5]. 6. Gentle Agitation: Swirl the vial gently in a circular motion. Do not vortex. Allow the solution to incubate at room temperature for 15–30 minutes to facilitate complete thermodynamic dissolution.

Phase 3: Validation and Troubleshooting 7. Visual Inspection: Hold the vial against a light source. The solution must be completely clear and free of floating particulates. 8. Troubleshooting (If insoluble): If particulates remain, the local pH may need adjustment. Add 0.1% acetic acid dropwise, or subject the vial to mild sonication in a water bath for 3–5 minutes to break up transient aggregates[6].

Phase 4: Storage and Aliquoting 9. Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50 μL per tube). Peptides are highly susceptible to degradation from repeated freeze-thaw cycles. 10. Cryopreservation: Store the aliquots immediately at -20°C or -80°C.

Workflow Visualization

Below is the logical workflow for the reconstitution and validation of the peptide, mapping the decision trees required for a self-validating protocol.

G Start Lyophilized Ang II (1-4) TFA Salt (Stored at -20°C) Eq Equilibrate to Room Temp (30 mins to prevent condensation) Start->Eq Spin Brief Centrifugation (Collect powder at base) Eq->Spin Solvent Add Sterile Ultrapure Water (Dropwise against vial wall) Spin->Solvent Mix Gentle Swirling & Incubation (15-30 mins, DO NOT VORTEX) Solvent->Mix Check Visual Inspection: Is the solution 100% clear? Mix->Check Success Aliquoting (Single-use volumes) Check->Success  Yes (Clear)   Fail Mild Sonication or Add 0.1% Acetic Acid Check->Fail  No (Particulates)   Store Cryopreservation at -80°C (Avoid freeze-thaw cycles) Success->Store Fail->Mix  Re-evaluate  

Workflow for the reconstitution and validation of lyophilized Angiotensin II (1-4) TFA salt.

Sources

Application

Application Note: In Vitro Assays Using Angiotensin II (1-4) Human TFA

Executive Summary & Mechanistic Paradigm Angiotensin II (1-4) human TFA (Sequence: Asp-Arg-Val-Tyr) is a tetrapeptide fragment derived from the Renin-Angiotensin System (RAS). A pervasive pitfall in assay design is the a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

Angiotensin II (1-4) human TFA (Sequence: Asp-Arg-Val-Tyr) is a tetrapeptide fragment derived from the Renin-Angiotensin System (RAS). A pervasive pitfall in assay design is the assumption that all N-terminal fragments of Angiotensin II (Ang II) retain classical AT1 or AT2 receptor agonism. This is factually incorrect. Angiotensin II (1-4) lacks the C-terminal phenylalanine (Phe8) and proline (Pro7) residues strictly required for AT1 receptor binding and activation.

  • As a metabolic intermediate: It is a critical node in the non-classical RAS axis, generated primarily by Neprilysin (NEP)-mediated cleavage of Angiotensin (1-7) [1].

  • As a pro-peptide in metabolic assays: It is further cleaved by NEP into Angiotensin (1-2), which actively stimulates glucose-stimulated insulin secretion (GSIS) via the GPRC6A receptor [2].

  • As a highly specific structural negative control: It is ideal for validating the specificity of AT1/AT2 receptor functional assays.

This guide provides field-proven, self-validating protocols for deploying Angiotensin II (1-4) human TFA in your in vitro workflows.

Signaling Pathway & Metabolic Processing

To design effective experiments, one must understand the causality of Ang (1-4) generation and degradation. Ang (1-4) does not signal directly; its biological effects in tissues (such as pancreatic islets) are entirely dependent on its downstream conversion to Ang (1-2) [2]. Blocking Neprilysin (NEP) will abolish any observed effects of Ang (1-4), providing a self-validating mechanism for your assays.

RAS_Pathway AngII Angiotensin II (1-8) Classical RAS Ang17 Angiotensin (1-7) Protective RAS AngII->Ang17 ACE2 AT1R AT1 Receptor (Vasoconstriction) AngII->AT1R Agonist Ang14 Angiotensin (1-4) [Asp-Arg-Val-Tyr] Ang17->Ang14 Neprilysin (NEP) MasR Mas Receptor (Vasodilation) Ang17->MasR Agonist Ang12 Angiotensin (1-2) [Asp-Arg] Ang14->Ang12 Neprilysin (NEP) Ang14->AT1R Inactive (Negative Control) GPRC6A GPRC6A Receptor (Insulin Secretion) Ang12->GPRC6A Agonist

Fig 1. Metabolic pathway of Angiotensin II (1-4) in the non-classical RAS axis.

Comparative Data: RAS Peptide Fragments

To ensure precise experimental design, Table 1 summarizes the structural and functional divergence of key RAS peptides. This data dictates why Ang (1-4) must be used specifically for NEP/GPRC6A axis studies rather than classical cardiovascular AT1R assays [3].

PeptideSequencePrimary Generating EnzymePrimary ReceptorValidated In Vitro Function
Ang II (1-8) Asp-Arg-Val-Tyr-Ile-His-Pro-PheACEAT1R, AT2RVasoconstriction, Calcium mobilization
Ang (1-7) Asp-Arg-Val-Tyr-Ile-His-ProACE2, NEPMasRVasodilation, Anti-proliferation
Ang (1-4) Asp-Arg-Val-TyrNEP (from Ang 1-7)None (Pro-peptide) Substrate for Ang (1-2) generation
Ang (1-2) Asp-ArgNEP (from Ang 1-4)GPRC6AGlucose-stimulated insulin secretion

Peptide Preparation and Handling

Because this peptide is supplied as a Trifluoroacetic acid (TFA) salt, the residual counter-ion can lower the pH of unbuffered solutions, potentially denaturing sensitive enzymes or affecting live cells.

Reconstitution Protocol:

  • Calculate Molarity: Angiotensin II (1-4) human TFA has a base molecular weight of 551.6 g/mol (excluding the TFA fraction).

  • Primary Solvent: Attempt to dissolve the lyophilized powder in sterile, ultra-pure H2​O to a stock concentration of 1-10 mM.

  • Troubleshooting Solubility: The zwitterionic nature of the Asp-Arg-Val-Tyr sequence can occasionally cause precipitation at its isoelectric point.

    • If insoluble in water: Add 0.1% NH4​OH (ammonium hydroxide) dropwise (<50 µL per mL) to deprotonate the Tyrosine hydroxyl group, which usually forces dissolution [4].

    • Alternative: Dissolve in 5% DMSO, then dilute immediately into your aqueous assay buffer.

  • Storage: Aliquot the reconstituted stock into low-bind microcentrifuge tubes to prevent peptide adsorption to the plastic. Store at -80°C. Avoid repeated freeze-thaw cycles.

Detailed Experimental Protocols

Protocol A: Neprilysin (NEP) Cleavage & Metabolic Stability Assay (LC-MS/MS)

Rationale: Ang (1-4) is an excellent substrate to measure the specific enzymatic kinetics of Neprilysin. By spiking Ang (1-4) into cellular lysates or purified enzyme preparations, researchers can track its conversion to Ang (1-2) to quantify NEP activity.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 50 mM NaCl and 10 µM ZnCl2​ (NEP is a zinc-dependent metalloprotease).

  • Enzyme Setup: Aliquot 10 ng of recombinant human Neprilysin (or 20 µg of total cell lysate) into a 96-well plate.

  • Reaction Initiation: Add Angiotensin II (1-4) human TFA to a final concentration of 10 µM. Total reaction volume should be 100 µL. Incubate at 37°C.

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, remove 20 µL of the reaction mixture.

  • Quenching: Immediately transfer the 20 µL sample into 80 µL of ice-cold quench solution (1% TFA in Acetonitrile) to precipitate proteins and halt enzymatic activity.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC-MS/MS vials.

  • Quantification: Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM). Track the depletion of the parent mass (Ang 1-4) and the appearance of the product mass (Ang 1-2).

    • Self-Validation Control: Run a parallel reaction pre-incubated with 10 µM Sacubitrilat (LBQ657), a specific NEP inhibitor. Cleavage of Ang (1-4) should be completely arrested.

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets

Rationale: Ang (1-4) promotes insulin secretion only in the presence of functional NEP, which converts it to the active GPRC6A agonist, Ang (1-2) [2]. This assay utilizes Ang (1-4) to probe the integrity of the islet RAS axis.

Step-by-Step Methodology:

  • Islet Isolation & Recovery: Isolate murine pancreatic islets using standard collagenase digestion. Culture overnight in RPMI-1640 containing 11 mM glucose and 10% FBS.

  • Starvation Phase: Wash islets twice with Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA and 2.8 mM glucose. Incubate for 1 hour at 37°C to establish a baseline.

  • Treatment Assignment: Transfer islets (size-matched, ~10 islets per well) into a 24-well plate containing KRBB with either:

    • Basal Glucose (2.8 mM) + Vehicle

    • Stimulatory Glucose (20 mM) + Vehicle

    • Stimulatory Glucose (20 mM) + 1 nM Angiotensin II (1-4)

    • Stimulatory Glucose (20 mM) + 1 nM Angiotensin II (1-4) + 10 µM Sacubitrilat

  • Incubation: Incubate for exactly 1 hour at 37°C.

  • Collection: Carefully aspirate the supernatant without disturbing the islets. Centrifuge the supernatant at 1,000 x g for 5 minutes to remove debris.

  • Readout: Quantify insulin levels using a high-sensitivity Insulin ELISA kit.

    • Expected Result: Ang (1-4) will significantly enhance GSIS at 20 mM glucose compared to vehicle. The addition of Sacubitrilat will abrogate this enhancement, proving the effect is NEP-dependent.

Protocol C: Structural Negative Control in AT1R Calcium Mobilization (FLIPR Assay)

Rationale: When screening novel AT1R modulators or studying Ang II signaling in complex tissues, it is crucial to prove that the observed intracellular calcium ( Ca2+ ) spike is specific to the full-length octapeptide. Ang (1-4) serves as the perfect structurally related negative control.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing the human AT1 receptor at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Calcium-6 or Fluo-4 AM dye loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux). Incubate for 1 hour at 37°C, followed by 15 minutes at room temperature.

  • Compound Preparation: Prepare 5X concentration stocks of Angiotensin II (1-8) (Positive Control) and Angiotensin II (1-4) (Negative Control) in Hank's Balanced Salt Solution (HBSS) + 20 mM HEPES.

  • FLIPR Execution: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Read baseline fluorescence for 10 seconds.

  • Injection: The instrument automatically injects 5 µL of the peptide stocks into the wells.

  • Data Acquisition: Record fluorescence (Ex 485 nm / Em 525 nm) for 3 minutes.

    • Expected Result: Ang II (1-8) will produce a sharp, dose-dependent Ca2+ peak. Ang II (1-4) will yield a flat line identical to the buffer vehicle, validating that N-terminal fragments do not independently activate AT1R.

References

  • Title: COVID-19 Interference with Renin-Angiotensin System in the Context of Heart Failure Source: mBio, 2020. URL: [Link]

  • Title: Neprilysin Is Required for Angiotensin-(1–7)'s Ability to Enhance Insulin Secretion via Its Proteolytic Activity to Generate Angiotensin-(1-2) Source: Diabetes, 66(8): 2201–2212, 2017. URL: [Link]

  • Title: ACE 2/Ang (1-7)/Mas, Non-conventional RAS Axis: Endogenous Contributor of Cardio, and Reno-protective Responses Source: Scientific Archives International Open Access Journals, 2021. URL: [Link]

Method

Application Notes and Protocols for Angiotensin IV (Angiotensin II, 1-4) in Rodent Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Angiotensin IV (Ang IV), also known as Angiotensin II (1-4), in rodent models. This docu...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Angiotensin IV (Ang IV), also known as Angiotensin II (1-4), in rodent models. This document integrates established scientific principles with practical, field-proven protocols to ensure experimental success and data integrity.

Introduction to Angiotensin IV

Angiotensin IV (Ang IV) is the hexapeptide fragment (Val-Tyr-Ile-His-Pro-Phe) derived from the potent vasoconstrictor Angiotensin II.[1] Initially considered an inactive metabolite, Ang IV is now recognized as a bioactive peptide with distinct physiological roles, particularly in the central nervous system and the kidney.[2] It exerts its effects through a specific high-affinity binding site, the AT4 receptor.[2][3][4] This receptor has been identified as the insulin-regulated aminopeptidase (IRAP), a transmembrane enzyme.[2] Research in rodent models has implicated Ang IV in a variety of functions, including enhancing learning and memory, regulating cerebral blood flow, and influencing renal sodium transport.[2][5]

Mechanism of Action: The AT4 Receptor Signaling Pathway

Ang IV mediates its biological effects by binding to the AT4 receptor. Unlike the G-protein coupled receptors for Angiotensin II (AT1 and AT2), the AT4 receptor (IRAP) is a type II integral membrane-spanning protein.[2] The binding of Ang IV to IRAP is thought to inhibit its enzymatic activity, which may in turn increase the local concentration of other neuropeptides that are substrates for IRAP, leading to downstream physiological effects. Additionally, evidence suggests that AT4 receptor activation can trigger intracellular signaling cascades, including the MAPK pathway.[6] However, the precise signaling mechanisms remain an active area of investigation.[7]

AT4_Signaling_Pathway cluster_membrane Cell Membrane IRAP AT4 Receptor (IRAP) ERK_Pathway MAPK/ERK Pathway Activation IRAP->ERK_Pathway Downstream Signaling AngIV Angiotensin IV (Ligand) AngIV->IRAP Binds & Inhibits Substrate Endogenous Peptide Substrates Substrate->IRAP Inhibited Degradation Physiological_Response Physiological Response (e.g., Enhanced Memory, Vasodilation) Substrate->Physiological_Response Increased Activity ERK_Pathway->Physiological_Response

Caption: AT4 Receptor Signaling Pathway.

Physiological Effects in Rodent Models

Administration of Ang IV to rodents has been shown to elicit a range of physiological responses:

  • Cognitive Enhancement: Central administration of Ang IV has been demonstrated to improve performance in learning and memory tasks in normal rodents and reverse memory deficits in models of amnesia.[2]

  • Cerebral Blood Flow: Ang IV can increase cerebral blood flow, suggesting a role in regulating cerebrovascular tone.[2]

  • Renal Function: In the kidney, Ang IV has been shown to increase renal cortical blood flow and modulate sodium transport in the proximal tubules.[2]

  • Blood Pressure: While Angiotensin II is a potent vasoconstrictor, the effects of Ang IV on systemic blood pressure are more complex. Some studies report a pressor effect following intracerebroventricular (i.c.v.) injection, which may be mediated by AT1 receptors, while others suggest a vasodilatory role in specific vascular beds.[1][4][8]

Dosing Guidelines for Angiotensin IV in Rodent Models

The optimal dose of Angiotensin IV is highly dependent on the research question, the rodent species and strain, and the route of administration. The following table summarizes doses reported in the literature for various applications. It is crucial to perform pilot studies to determine the optimal dose for your specific experimental conditions.

ApplicationRodent ModelRoute of AdministrationDose RangeKey Considerations & References
Cognitive & Memory Studies Rat/MouseIntracerebroventricular (i.c.v.)10 - 100 nmol/rat; 1 nmol/mouseCentral administration is required to bypass the blood-brain barrier. Doses are typically administered as a single bolus injection prior to behavioral testing.[2]
Blood Pressure Regulation RatIntracerebroventricular (i.c.v.)50 - 200 nmol/ratThe pressor effects of central Ang IV can be transient. Continuous infusion may be necessary for sustained effects. Some pressor effects may be preventable by AT1 receptor antagonists.[1][4]
Renal Function Studies RatIntra-arterial (renal)10 - 100 pmol/kg/minDirect infusion into the renal artery allows for targeted investigation of kidney-specific effects.
Systemic Hemodynamics RatIntravenous (i.v.)5 ng/kg/minSystemic effects can be complex and may differ from central administration. Continuous infusion is often used to maintain steady-state concentrations.[9]

Experimental Protocols

Preparation of Angiotensin IV Solution

Causality: The choice of solvent is critical for ensuring the stability and solubility of the peptide. For in vivo applications, sterile, pyrogen-free solutions are mandatory to prevent inflammatory responses and ensure animal welfare.

Materials:

  • Angiotensin IV (lyophilized powder)

  • Sterile, pyrogen-free water for injection or sterile 0.9% saline

  • Sterile, low-protein-binding microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Calculate Required Amount: Determine the total amount of Ang IV needed based on the desired final concentration and volume.

  • Reconstitution: Allow the lyophilized Ang IV vial to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Addition: Add the calculated volume of sterile water or saline to the vial to achieve the desired stock concentration. For peptides that are difficult to dissolve in water, a small amount of 10%-30% acetic acid solution can be attempted first.

  • Dissolution: Gently vortex the solution until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.

  • Sterilization: Filter the reconstituted Ang IV solution through a 0.22 µm sterile syringe filter into a sterile, low-protein-binding tube. This step is critical for parenteral administration routes.

  • Aliquoting and Storage: Aliquot the sterile solution into smaller volumes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability. Refer to the manufacturer's instructions for specific storage recommendations.

Administration of Angiotensin IV to Rodents

The following is a generalized protocol for intracerebroventricular (i.c.v.) injection in rats, a common method for studying the central effects of Ang IV. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Experimental_Workflow cluster_pre_op Pre-Operative cluster_experiment Experimental Day Animal_Prep Animal Preparation (Acclimatization, Anesthesia) Cannula_Implantation Stereotaxic Surgery (Guide Cannula Implantation) Animal_Prep->Cannula_Implantation Recovery Post-Operative Recovery & Care Cannula_Implantation->Recovery Habituation Habituation to Experimental Setup Recovery->Habituation Injection Angiotensin IV Injection (i.c.v.) Habituation->Injection Behavioral_Testing Behavioral Testing or Physiological Measurement Injection->Behavioral_Testing Post_Mortem Post-Mortem (Tissue Collection & Analysis) Behavioral_Testing->Post_Mortem

Sources

Application

Application Notes &amp; Protocols for In Vivo Administration of Angiotensin II (1-4)

A Technical Guide for Preclinical Research and Development Introduction: The Renin-Angiotensin System and Its Active Fragments The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressu...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Preclinical Research and Development

Introduction: The Renin-Angiotensin System and Its Active Fragments

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance.[1] The primary effector of this system is Angiotensin II (Ang II), an octapeptide (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) produced from its precursor, Angiotensin I, by the Angiotensin-Converting Enzyme (ACE).[2] Ang II exerts its potent physiological effects, including vasoconstriction and aldosterone release, primarily by activating the Angiotensin II Type 1 (AT1) receptor.[3][4]

Beyond the classical actions of Ang II, the RAS is now understood to involve a complex network of active peptide fragments that are generated through enzymatic cleavage of Ang II. These fragments can possess unique biological activities, sometimes opposing the effects of the parent peptide. Angiotensin II (1-4), a tetrapeptide with the sequence Asp-Arg-Val-Tyr (DRVY), is an endogenous metabolite of Angiotensin I.[5] While research has extensively focused on Ang II and other fragments like Angiotensin IV (Ang IV), the specific in vivo functions and optimal administration protocols for Angiotensin II (1-4) are still areas of active investigation.

This guide provides a comprehensive overview of established in vivo administration routes, adapting well-validated protocols for Angiotensin II to the study of its (1-4) fragment. It is designed for researchers, scientists, and drug development professionals seeking to investigate the physiological effects of Angiotensin II (1-4) in preclinical animal models. The protocols herein emphasize scientific rationale, procedural detail, and self-validating system design to ensure experimental robustness and reproducibility.

Part 1: Peptide Characterization and Pre-Administration Handling

Successful in vivo studies begin with the correct preparation of the peptide. The physicochemical properties of Angiotensin II (1-4) dictate its solubility, stability, and appropriate vehicle selection.

Peptide Solubility and Vehicle Selection

Angiotensin II (1-4) is a hydrophilic peptide. Based on its amino acid sequence (Asp-Arg-Val-Tyr), its solubility is pH-dependent.

Protocol for Solubilization:

  • Primary Vehicle (Sterile Water or Saline): Attempt to dissolve the peptide first in a sterile, aqueous vehicle such as Water for Injection (WFI) or 0.9% Sodium Chloride.[5] For a 1 mg/mL stock solution, begin by adding a small volume of vehicle and vortex gently.

  • Acidic Conditions (for Basic Peptides): If the peptide does not dissolve, its isoelectric point may be above 7.0. Add a small volume (e.g., 10-20 µL) of a dilute acid like 10% acetic acid to aid dissolution.[5]

  • Basic Conditions (for Acidic Peptides): If the peptide is acidic and fails to dissolve in water, the addition of a small amount of dilute base, such as ammonium hydroxide (<50 µL), may be effective.[5]

  • Organic Co-solvents (Use with Caution): For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be required.[5] However, for in vivo use, the final concentration of DMSO should be minimized (typically <5%) to avoid vehicle-induced toxicity.

  • Final Dilution: Once the peptide is dissolved into a stock solution, it should be further diluted to the final working concentration using a sterile isotonic vehicle, most commonly 0.9% Sodium Chloride, to ensure physiological compatibility.[6]

Stability and Storage

Peptide stability is critical for reproducible results.

  • Stock Solutions: Once reconstituted, peptide stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

  • Working Dilutions: Diluted solutions for infusion, such as in 0.9% saline, have demonstrated stability for Angiotensin II when stored under refrigeration (5 ± 3°C) for up to 5 days.[6] It is recommended to prepare fresh working solutions for each experiment or, at minimum, daily.

Part 2: Routes of Administration: Protocols and Scientific Rationale

The choice of administration route is dictated by the experimental objective, including the desired onset of action, duration of effect, and target tissue (systemic vs. central).

Intravenous (IV) Administration: For Acute, Systemic Effects

Intravenous administration provides immediate and complete bioavailability, making it the ideal route for studying acute cardiovascular responses like changes in blood pressure.[8][9] The protocols for the FDA-approved synthetic human Angiotensin II for treating shock serve as an excellent foundation.[10][11]

Experimental Protocol: IV Bolus or Infusion in Rodents

  • Animal Preparation: Anesthetize the animal (e.g., mouse or rat) according to an IACUC-approved protocol. Surgically implant a catheter into a suitable vessel, such as the jugular vein or femoral vein. Ensure the catheter is patent and flushed with heparinized saline.

  • Peptide Preparation: Prepare the Angiotensin II (1-4) solution in sterile 0.9% saline at the desired concentration.[6] Filter the solution through a 0.22 µm syringe filter before administration.

  • Dosage and Administration:

    • Bolus Injection: For rapid dose-response assessments, administer a small volume (e.g., 50-100 µL in a mouse) of the peptide solution over a short period (15-30 seconds).

    • Continuous Infusion: For sustained effects, use a syringe pump to deliver the peptide at a constant rate. A typical starting infusion rate, adapted from Angiotensin II clinical use, would be in the range of 5-50 ng/kg/min.[10][11]

  • Monitoring: Continuously monitor key physiological parameters, such as mean arterial pressure (MAP) and heart rate, via an arterial catheter connected to a pressure transducer.

  • Validation: The protocol's validity is confirmed by observing a dose-dependent physiological response. A vehicle-only control group is essential to ensure the observed effects are due to the peptide.

Parameter Intravenous (IV) Administration Rationale & References
Objective Acute systemic effects, dose-responseRapid delivery and 100% bioavailability.[8]
Vehicle Sterile 0.9% Sodium ChlorideIsotonic and well-tolerated.[6]
Dose Range 1 - 200 ng/kg/min (infusion)Adapted from established Angiotensin II protocols.[8][10]
Pros Precise dose control, rapid onsetAllows for immediate observation of physiological effects.
Cons Requires surgery, anesthesia may confound resultsInvasive; not suitable for long-term studies.
Subcutaneous (SC) Infusion: For Chronic, Systemic Effects

For long-term studies lasting days or weeks, continuous subcutaneous infusion via an implanted osmotic minipump is the gold standard. This method avoids the stress of repeated injections and provides a stable plasma concentration of the peptide. It is widely used to create models of Angiotensin II-induced hypertension and aortic aneurysm.[12]

Experimental Protocol: Osmotic Minipump Implantation

  • Pump Selection and Preparation:

    • Choose an osmotic minipump (e.g., Alzet) with the appropriate delivery rate and duration for your study.

    • Calculate the required concentration of Angiotensin II (1-4) for the pump reservoir based on the pump's flow rate, the desired dose (e.g., 100-1000 ng/kg/min), and the animal's body weight.[12]

    • Dissolve the calculated amount of peptide in the appropriate vehicle and fill the pump according to the manufacturer's instructions under sterile conditions.

  • Surgical Implantation:

    • Anesthetize the animal. Shave and sterilize the skin over the dorsal scapular region.

    • Make a small midline incision in the skin. Using blunt dissection, create a subcutaneous pocket large enough to accommodate the pump.

    • Insert the filled osmotic minipump into the pocket, with the flow moderator pointing away from the incision.

    • Close the incision with wound clips or sutures.[12]

  • Post-Operative Care:

    • Administer analgesics as required by the approved protocol.

    • Monitor the animal for signs of distress, dehydration, or infection. Provide supportive care, such as a bolus of sterile saline, if needed.[12]

    • Remove wound clips 7-14 days post-surgery.

Workflow for Osmotic Minipump Implantation

G cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Operative Care P1 Calculate Dose & Concentration P2 Dissolve Ang II (1-4) in Vehicle P1->P2 P3 Fill Osmotic Pump Under Sterile Conditions P2->P3 S1 Anesthetize Animal P3->S1 S2 Create Subcutaneous Pocket S1->S2 S3 Implant Pump S2->S3 S4 Close Incision S3->S4 C1 Administer Analgesia S4->C1 C2 Monitor Animal Recovery C1->C2 C3 Validate Peptide Effect (e.g., Blood Pressure) C2->C3

Caption: Workflow for chronic subcutaneous peptide delivery.

Intracerebroventricular (ICV) Administration: For Central Nervous System Effects

To study the direct effects of Angiotensin II (1-4) on the brain, bypassing the blood-brain barrier is necessary. Intracerebroventricular administration delivers the peptide directly into the cerebrospinal fluid (CSF). This route is essential for investigating central regulation of thirst, blood pressure, and metabolism.[13][14]

Experimental Protocol: ICV Cannulation and Injection

  • Stereotaxic Surgery:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Following sterile procedures, expose the skull and drill a small burr hole over the target lateral ventricle using predetermined coordinates relative to bregma.

    • Implant a guide cannula to the correct depth and secure it to the skull with dental acrylic and anchor screws.[15]

    • Insert a dummy cannula (obdurator) to keep the guide patent. Allow the animal to recover for at least one week.

  • Peptide Injection/Infusion:

    • On the day of the experiment, gently restrain the conscious animal and remove the dummy cannula.

    • Insert an injector cannula that extends slightly beyond the guide cannula tip into the ventricle.

    • Connect the injector to a microliter syringe (e.g., Hamilton syringe) controlled by an infusion pump.

    • Infuse a small volume (e.g., 1-5 µL in rodents) of the Angiotensin II (1-4) solution over several minutes to avoid a rapid increase in intracranial pressure.[15] Doses for chronic ICV infusion are often in the range of 5-50 ng/hour.[13][14]

  • Behavioral/Physiological Monitoring: Immediately after infusion, place the animal in the appropriate testing environment to measure outcomes such as water intake, food intake, locomotor activity, or blood pressure via telemetry.[15]

  • Validation: At the end of the study, cannula placement can be verified histologically by infusing a dye (e.g., Evans blue) and examining brain sections. The specificity of the response should be confirmed by showing that it can be blocked by a co-administered antagonist or is absent in a vehicle-control group.

Simplified Renin-Angiotensin System Pathway

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I (Decapeptide) Angiotensinogen->AngI AngII Angiotensin II (Octapeptide) AngI->AngII Ang1_4 Angiotensin II (1-4) (Tetrapeptide) AngII->Ang1_4 Fragments Other Fragments (e.g., Ang IV) AngII->Fragments Renin Renin (from Kidney) ACE ACE (e.g., in Lungs) Enzymes Other Peptidases

Caption: Generation of Angiotensin II and its fragments.

Conclusion

Investigating the in vivo role of Angiotensin II (1-4) requires the careful selection and implementation of administration protocols. While specific literature for this fragment is emerging, the robust and well-documented methodologies established for its parent peptide, Angiotensin II, provide a strong foundation for experimental design. By adapting intravenous, subcutaneous, and intracerebroventricular routes, researchers can effectively probe the acute, chronic, systemic, and central effects of Angiotensin II (1-4). Adherence to detailed protocols, careful peptide handling, and appropriate validation controls are paramount to generating reliable and impactful data in this expanding area of RAS biology.

References

  • National Center for Biotechnology Information. (2023). Angiotensin II - StatPearls. NCBI Bookshelf. [Link]

  • IBL-America. (n.d.). Angiotensin II -RIA. [Link]

  • Wikipedia. (n.d.). Angiotensin. [Link]

  • Drugs.com. (2025). Angiotensin II Injection: Package Insert / Prescribing Info / MOA. [Link]

  • Mayo Clinic. (2026). Angiotensin ii (intravenous route) - Side effects & uses. [Link]

  • U.S. Food and Drug Administration. (2017). 209360Orig1s000. [Link]

  • Cleveland Clinic. (2022). Angiotensin: What It Is, Causes & Function. [Link]

  • Oliveira, V., et al. (2022). Chronic intracerebroventricular infusion of angiotensin II causes dose- and sex-dependent effects on intake behaviors and energy homeostasis in C57BL/6J mice. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

  • Lu, H., et al. (2015). Subcutaneous Angiotensin II Infusion using Osmotic Pumps Induces Aortic Aneurysms in Mice. Journal of Visualized Experiments. [Link]

  • Masson, G. M., et al. (2004). Chronic Production of Angiotensin IV in the Brain Leads to Hypertension That Is Reversible With an Angiotensin II AT1 Receptor Antagonist. Circulation Research. [Link]

  • National Center for Biotechnology Information. (2025). ACE Inhibitors - StatPearls. NCBI Bookshelf. [Link]

  • bioRxiv. (2025). Tunable Bias Signaling of the Angiotensin II Type 1 Receptor for Inotropy via C-Terminal Peptide Modifications and Allosteric Si. [Link]

  • MDPI. (2021). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. [Link]

  • PubMed. (2024). Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). (PDF) Pharmacokinetics and pharmacokinetic/pharmacodynamic relationships for angiotensin-converting-enzyme (ACE) inhibitors. [Link]

  • American Heart Association Journals. (2001). Neural Mechanisms Subserving Central Angiotensinergic Influences on Plasma Renin in Sheep. Hypertension. [Link]

  • American Heart Association Journals. (n.d.). Angiotensin II Type 1 (AT1) Receptor–Mediated Accumulation of Angiotensin II in Tissues and Its Intracellular Half-life In Vivo. Hypertension. [Link]

  • American Physiological Society. (n.d.). Angiotensin IV AT4-receptor system in the rat kidney. [Link]

  • Deranged Physiology. (2023). ACE inhibitors and angiotensin receptor blockers. [Link]

  • American Physiological Society. (n.d.). The renin-angiotensin system: going beyond the classical paradigms. [Link]

  • The Houpt Lab. (n.d.). Intracerebroventricular Angiotensin II Increases Intraoral Intake of Water in Rats. [Link]

  • SpringerLink. (2024). Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors. [Link]

  • PubMed. (2022). Chronic intracerebroventricular infusion of angiotensin II causes dose- and sex-dependent effects on intake behaviors and energy homeostasis in C57BL/6J mice. [Link]

  • PubMed. (2004). Chronic production of angiotensin IV in the brain leads to hypertension that is reversible with an angiotensin II AT1 receptor antagonist. [Link]

Sources

Method

Methods for intracerebroventricular injection of Angiotensin II (1-4)

Application Note: Intracerebroventricular (ICV) Delivery of Angiotensin II (1-4) for Central Nervous System Profiling Neuropharmacological Context & Rationale The brain renin-angiotensin system (RAS) is a critical modula...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Intracerebroventricular (ICV) Delivery of Angiotensin II (1-4) for Central Nervous System Profiling

Neuropharmacological Context & Rationale

The brain renin-angiotensin system (RAS) is a critical modulator of autonomic function, fluid homeostasis, and cognition. While Angiotensin II is the primary effector octapeptide, it undergoes rapid proteolytic cleavage by metallopeptidases such as 1 to form smaller, biologically active fragments[1]. One such fragment is 2, an endogenous tetrapeptide with the amino acid sequence Asp-Arg-Val-Tyr[2][3].

Because peptides like Angiotensin II (1-4) are highly susceptible to peripheral enzymatic degradation and exhibit poor blood-brain barrier (BBB) permeability, systemic administration is ineffective for central nervous system (CNS) profiling. Intracerebroventricular (ICV) microinjection bypasses the BBB, delivering the peptide directly into the cerebrospinal fluid (CSF) of the lateral ventricles, ensuring high local concentrations at putative central receptors[4].

RAS_Pathway AGT Angiotensinogen AngI Angiotensin I (Decapeptide) AGT->AngI Renin AngII Angiotensin II (Octapeptide) AngI->AngII ACE AngII14 Angiotensin II (1-4) (Asp-Arg-Val-Tyr) AngII->AngII14 Neurolysin / ACE Target Central Nervous System (Receptor Targets) AngII14->Target ICV Delivery

Caption: Metabolic pathway of Angiotensin II (1-4) generation and targeted ICV delivery.

Experimental Design & Causality

A robust ICV protocol is not merely a surgical procedure; it is a carefully balanced pharmacokinetic delivery system. To ensure data integrity, the following parameters must be strictly controlled:

  • Vehicle Selection: The peptide must be reconstituted in sterile Artificial Cerebrospinal Fluid (aCSF) rather than standard PBS or water. Causality: aCSF matches the precise ionic gradients (Na+, K+, Ca2+, Mg2+) and osmolarity of the endogenous brain environment. Using water induces localized osmotic shock and cellular lysis, which severely confounds behavioral or molecular readouts.

  • Peptide Solubilization: Angiotensin II (1-4) is generally soluble in aqueous buffers. If precipitation occurs during high-concentration preparation, a micro-addition of NH4OH (<50 µL) can facilitate dissolution before bringing the solution to the final volume with aCSF[2].

  • Flow Rate Control: Infusion rates must be strictly maintained at 1 µL/min using an automated syringe pump[5]. Causality: The rodent lateral ventricle has a small, finite volume. Rapid bolus injection spikes intracranial pressure, causing mechanical tissue tearing, excitotoxicity, and reflux of the peptide up the cannula tract, effectively dosing the cortex instead of the ventricles.

Quantitative Parameters: Stereotaxic Coordinates

Accurate spatial targeting is the foundation of ICV delivery. Coordinates are measured relative to Bregma.

Table 1: Recommended Stereotaxic Coordinates for Lateral Ventricle Targeting

SpeciesAnteroposterior (AP)Mediolateral (ML)Dorsoventral (DV)Max Injection Volume
Mouse (Adult)-0.5 mm± 1.0 mm-2.3 to -3.0 mm1.0 - 2.0 µL
Rat (Adult)-0.8 to -0.9 mm± 1.4 to ± 1.5 mm-3.6 mm2.0 - 5.0 µL

Note: DV depth is measured from the surface of the skull. Optimization is required based on specific strain and age[4][5][6].

Step-by-Step ICV Injection Protocol

ICV_Workflow Prep 1. Peptide Reconstitution Align 2. Stereotaxic Alignment Prep->Align Inject 3. Controlled Microinjection Align->Inject Validate 4. Dye-Based Validation Inject->Validate

Caption: Self-validating experimental workflow for ICV microinjection.

Phase 1: Surgical Preparation & Alignment

  • Anesthetize the animal using 2-5% Isoflurane and secure the head firmly in a stereotaxic frame[5].

  • Expose the skull and locate the Bregma and Lambda sutures.

  • Critical Step: Adjust the incisor bar so that Bregma and Lambda are on the exact same horizontal plane (dorsoventral difference < 0.2 mm)[5]. Causality: If the skull is pitched or rolled, the 2D atlas coordinates will project to the wrong 3D depth, resulting in a missed ventricle and a failed experiment.

Phase 2: Cannulation & Microinjection 4. Drill a burr hole at the target AP and ML coordinates[4]. 5. Prepare the microinjection tubing: Aspirate 1 µL of air into the syringe/tubing before aspirating the Angiotensin II (1-4) solution[5]. Causality: The air bubble acts as a visual indicator. If the bubble does not move during pump activation, the system is blocked or clogged with tissue. 6. Lower the injection needle to the target DV coordinate. 7. Infuse the peptide at a constant rate of 1 µL/min[5]. 8. Leave the needle in place for exactly 5 minutes post-infusion. Causality: This allows the intracranial pressure to equalize and the peptide to diffuse into the CSF. Premature withdrawal creates a vacuum that pulls the peptide back up the needle tract.

Self-Validating Systems & Troubleshooting

To ensure trustworthiness, the protocol must be self-validating. You cannot assume the peptide reached the ventricle based on coordinates alone.

The Validation Cohort: Run a parallel cohort (or perform post-mortem validation) where 6 is injected using the exact same coordinates and parameters[4][6]. Section the brain coronally. A successful injection is definitively proven only when the dye is visibly dispersed throughout the lateral, third, and fourth ventricles[4].

Table 2: ICV Troubleshooting Guide

ObservationRoot CauseCorrective Action
Dye localized purely in parenchyma DV coordinate is too shallow.Deepen the DV coordinate by 0.2 mm increments and re-validate.
Fluid leaks from burr hole during injection Flow rate too high, or needle pulled early.Ensure 1 µL/min rate; wait a full 5 mins before needle withdrawal.
No physiological/behavioral response Peptide degraded or precipitated.Prepare fresh aliquots; verify solubility in aCSF; store at -20°C[3].

References

  • Structural basis of divergent substrate recognition and inhibition of human neurolysin. NIH PMC.1

  • An optimized intracerebroventricular injection of CD4+ T cells into mice. NIH PMC. 4

  • Angiotensin II (1-4), human | Angiotensin Receptor Agonist. MedChemExpress.2

  • Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats. Bio-protocol. 5

  • Intracerebroventricular Ghrelin Administration Increases Depressive-Like Behavior in Male Juvenile Rats. NIH PMC. 6

  • Angiotensinogen peptide orb216457 from Biorbyt. Biocompare. 3

Sources

Application

ELISA detection limits for Angiotensin II (1-4) human

Document Type: Application Note & Optimized Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: ELISA Detection Limits and Quantification Strategies for Angiotensin II...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Optimized Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: ELISA Detection Limits and Quantification Strategies for Angiotensin II (1-4) Human

Introduction & Biological Significance

Angiotensin II (1-4) human is an endogenous, highly active tetrapeptide with the amino acid sequence Asp-Arg-Val-Tyr (DRVY). As a critical downstream metabolite within the Renin-Angiotensin-Aldosterone System (RAAS), it is primarily generated through the proteolytic cleavage of larger precursors, such as Angiotensin II or Angiotensin-(1-7), by endopeptidases like Neprilysin[1].

Despite its small size (< 500 Da), Angiotensin II (1-4) retains significant biological activity. It acts as an agonist at the Angiotensin II type 1 (AT1) receptor, stimulating G-protein coupled receptor (GPCR) cascades that increase intracellular Ca²⁺ levels and modulate the Na⁺/H⁺ exchanger in renal proximal tubules[2]. Accurately quantifying this peptide in biological matrices is essential for understanding RAAS hyperactivation, hypertension pathophysiology, and the pharmacodynamics of ACE inhibitors or Neprilysin modulators.

RAAS AGT Angiotensinogen AngI Angiotensin I (DRVYIHPFHL) AGT->AngI Renin AngII Angiotensin II (DRVYIHPF) AngI->AngII ACE Ang17 Angiotensin (1-7) (DRVYIHP) AngII->Ang17 ACE2 Ang14 Angiotensin II (1-4) (DRVY) AngII->Ang14 Peptidases Ang17->Ang14 Neprilysin AT1R AT1 Receptor Activation Ang14->AT1R Agonism Response Intracellular Ca2+ ↑ Na+/H+ Exchanger AT1R->Response GPCR Signaling

RAAS pathway highlighting the generation and signaling of Angiotensin II (1-4).

Analytical Strategy: Causality Behind Experimental Choices

Quantifying a tetrapeptide presents severe analytical challenges. Standard "sandwich" ELISAs are physically impossible for Angiotensin II (1-4) due to steric hindrance ; a molecule this small cannot accommodate the simultaneous binding of both a capture and a detection antibody.

The Solution: Competitive Enzyme Immunoassay (CEIA) To achieve the necessary detection limits, a competitive ELISA format is mandatory. In this system, the endogenous Angiotensin II (1-4) in the sample competes with a biotinylated Angiotensin II (1-4) tracer for a limited number of primary antibody binding sites. Consequently, the assay yields an inversely proportional signal : high concentrations of the target peptide result in a low optical density (OD) at 450 nm.

Cross-Reactivity Considerations Because Angiotensin II (1-4) shares its DRVY sequence with all upstream RAAS peptides (Ang I, Ang II, Ang 1-7), the primary antibody must be highly specific to the C-terminal Tyrosine of the truncated fragment. Rigorous cross-reactivity profiling is required to ensure the assay does not falsely detect intact Angiotensin II[3].

ELISA S1 1. Plate Coating (Secondary Ab) S2 2. Add Sample/Std + Primary Ab S1->S2 S3 3. Add Biotinylated Ang II (1-4) Tracer S2->S3 S4 4. Add SA-HRP & Wash S3->S4 S5 5. TMB Substrate Read OD 450nm S4->S5

Competitive ELISA workflow for detecting low-molecular-weight Angiotensin II (1-4).

Quantitative Data: Detection Limits

The table below summarizes the typical analytical parameters and detection limits for Angiotensin family peptides when utilizing optimized competitive ELISA platforms.

Target AnalyteSequenceMolecular WeightAssay FormatTypical Limit of Detection (LOD)Dynamic Range
Angiotensin I DRVYIHPFHL~1296 DaCompetitive0.50 - 1.00 ng/mL1.0 - 100 ng/mL
Angiotensin II DRVYIHPF~1046 DaCompetitive0.05 - 0.10 ng/mL0.1 - 10 ng/mL
Angiotensin (1-7) DRVYIHP~899 DaCompetitive0.02 - 0.05 ng/mL0.05 - 5.0 ng/mL
Angiotensin II (1-4) DRVY~480 DaCompetitive0.10 - 0.30 ng/mL 0.5 - 20 ng/mL

Note: The LOD for Angiotensin II (1-4) is slightly higher than larger fragments due to the thermodynamic challenges of generating high-affinity antibodies against a 4-amino acid epitope.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. It incorporates mandatory pre-analytical stabilization and quality control (QC) checks to verify that matrix effects do not compromise data integrity.

Phase 1: Pre-Analytical Stabilization & Solid Phase Extraction (SPE)

Scientific Rationale: Angiotensin peptides have an extremely short plasma half-life (often less than a minute) due to rapid degradation by circulating metalloproteases and serine proteases[4]. Furthermore, plasma proteins (like albumin) cause severe matrix interference. SPE is non-negotiable to isolate the hydrophobic DRVY peptide.

  • Blood Collection: Draw blood into pre-chilled tubes containing EDTA (to chelate divalent cations and inhibit metalloproteases) and Aprotinin (0.6 TIU/mL, to inhibit serine proteases).

  • Centrifugation: Immediately centrifuge at 1,600 x g for 15 minutes at 4°C. Extract plasma and store at -80°C if not proceeding immediately.

  • SPE Column Equilibration: Use C18 Sep-Pak columns. Wash with 1 mL of 100% Acetonitrile, followed by 1 mL of 1% Trifluoroacetic acid (TFA) in water.

  • Sample Loading & Elution: Acidify 1 mL of plasma with 1 mL of 1% TFA. Load onto the column. Wash with 3 mL of 1% TFA. Elute the peptide fraction using 1 mL of 60% Acetonitrile / 1% TFA.

  • Lyophilization: Evaporate the eluate to dryness using a centrifugal vacuum concentrator. Reconstitute in 250 µL of ELISA Assay Buffer (yields a 4x concentration factor, pushing the sample above the 0.1 ng/mL LOD).

Phase 2: Competitive ELISA Execution
  • Preparation: Bring all reagents, including the Secondary Antibody-coated 96-well microplate, to room temperature.

  • Incubation 1 (Antigen-Antibody Binding): Add 50 µL of standard or reconstituted SPE sample to each well. Immediately add 25 µL of Primary Anti-Angiotensin II (1-4) Antibody and 25 µL of Biotinylated Angiotensin II (1-4) Tracer.

  • Reaction: Seal the plate and incubate at room temperature for 2 hours on an orbital shaker (300 rpm). Causality: Shaking ensures uniform thermodynamic competition between the endogenous peptide and the tracer.

  • Washing: Aspirate and wash 4 times with 300 µL of Wash Buffer. Thoroughly blot dry.

  • Incubation 2 (Signal Amplification): Add 100 µL of Streptavidin-HRP (SA-HRP) to each well. Incubate for 1 hour at room temperature.

  • Development: Wash 4 times. Add 100 µL of TMB Substrate. Incubate in the dark for 15-20 minutes until a clear blue gradient forms in the standard wells.

  • Termination & Reading: Add 50 µL of Stop Solution (2M H₂SO₄) to turn the reaction yellow. Read the Optical Density (OD) immediately at 450 nm.

Phase 3: System Validation (Quality Control)

To ensure the protocol is self-validating, every run must include the following checks:

  • Spike-and-Recovery: Spike a known concentration of synthetic Ang II (1-4) (e.g., 2 ng/mL) into a plasma sample prior to SPE. Acceptable recovery is 80% - 120%. Deviations indicate incomplete SPE elution or residual matrix interference.

  • Linearity of Dilution: Serially dilute a high-concentration sample (1:2, 1:4, 1:8) with Assay Buffer. The back-calculated concentrations must remain constant (CV < 15%). Non-linearity indicates that the primary antibody is cross-reacting with non-target plasma components[3].

References

  • Title: Angiotensin II - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Neprilysin Is Required for Angiotensin-(1–7)'s Ability to Enhance Insulin Secretion via Its Proteolytic Activity to Generate Angiotensin-(1–2) Source: Diabetes (American Diabetes Association) URL: [Link]

Sources

Method

Application Notes and Protocols: Reconstitution of Lyophilized Angiotensin II (1-4) TFA Salt

A Guide for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide for the proper reconstitution, handling, and storage of lyophilized Angiotensin II (1-4) TFA salt. It addre...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the proper reconstitution, handling, and storage of lyophilized Angiotensin II (1-4) TFA salt. It addresses the critical role of the trifluoroacetate (TFA) counter-ion, offering detailed protocols for both direct reconstitution and optional TFA removal. This guide is intended to ensure experimental reproducibility and integrity for researchers, scientists, and drug development professionals working with this peptide.

Introduction: Understanding Angiotensin II (1-4) and the TFA Salt

Angiotensin II (1-4) is a peptide fragment of the potent vasoconstrictor Angiotensin II. It is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a crucial role in regulating blood pressure and cardiovascular hemodynamics.[1][2][3] Synthetic peptides like Angiotensin II (1-4) are typically produced via solid-phase peptide synthesis (SPPS) and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5] Trifluoroacetic acid (TFA) is integral to these processes, serving as a cleavage agent and an ion-pairing reagent, which results in the final lyophilized product being a peptide-TFA salt.[4][5][6]

While essential for synthesis and purification, residual TFA counter-ions can significantly impact experimental outcomes.[4][5] TFA can alter the peptide's physicochemical properties and exert direct biological effects, such as cytotoxicity, even at low concentrations.[5][7][8] Therefore, understanding how to properly handle the TFA salt form is paramount for achieving reliable and interpretable results.

Core Principles of Reconstitution

The goal of reconstitution is to dissolve the lyophilized peptide to a desired concentration while maintaining its structural integrity and biological activity. Several factors must be carefully considered.

Pre-Reconstitution Handling
  • Equilibration: Before opening, always allow the vial of lyophilized peptide to warm to room temperature. This simple step prevents condensation of atmospheric moisture, which can compromise the stability of the hygroscopic powder.[9]

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom. This is especially important for small quantities that may be dispersed on the vial walls during shipping.[10]

Solvent Selection

The choice of solvent is the most critical step in the reconstitution process. The solubility of Angiotensin II (1-4) TFA salt can be influenced by its amino acid sequence and the presence of the TFA counter-ion.

SolventSuitability & RationaleScientist's Note
Sterile, Nuclease-Free Water Primary Choice. Angiotensin II is soluble in water (up to 25 mg/ml for the full-length peptide).[9] This is the preferred solvent for most biological applications where organic solvents are not tolerated.Use high-purity water (e.g., Milli-Q or WFI) to avoid introducing contaminants. The pH of the resulting solution may be slightly acidic due to TFA.
Dimethyl Sulfoxide (DMSO) For High-Concentration Stock Solutions. Peptides are often highly soluble in DMSO.[11] This is useful for creating concentrated stocks that can be diluted into aqueous buffers for final experiments.Use anhydrous, high-purity DMSO. Be aware that residual moisture can reduce solubility.[11] DMSO can be cytotoxic; ensure the final concentration in your assay is non-inhibitory (typically <0.5%).
Aqueous Buffers (e.g., PBS, TRIS) For pH Control. If the experiment is sensitive to pH, reconstituting directly in a buffer can be advantageous. Angiotensin II is stable in aqueous solutions with a pH between 5 and 8.[9]Avoid buffers containing components that may interact with the peptide. The acidity of the TFA salt may slightly lower the pH of the buffer.

Step-by-Step Reconstitution Protocol (Direct Method)

This protocol is suitable for applications where the presence of TFA is not expected to interfere with the experimental results.

Objective: To prepare a stock solution of Angiotensin II (1-4) TFA salt.

Materials:

  • Vial of lyophilized Angiotensin II (1-4) TFA salt

  • Chosen solvent (Sterile Water, Anhydrous DMSO, or appropriate sterile buffer)

  • Sterile, low-protein-binding pipette tips and microcentrifuge tubes

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Preparation: Allow the vial to reach room temperature and briefly centrifuge it.

  • Solvent Calculation: Determine the volume of solvent needed to achieve the desired stock concentration.

    • Formula: Volume (mL) = [Mass of Peptide (mg) / (Desired Concentration (mM) * Molecular Weight of Peptide ( g/mol ))]

  • Solvent Addition: Using a sterile pipette, add the calculated volume of the chosen solvent to the vial.

  • Dissolution: Gently vortex the vial or pipette the solution up and down to dissolve the peptide.[10] The solution should be clear and free of particulates.

    • Scientist's Note: For peptides that are difficult to dissolve, a brief sonication in a water bath can be beneficial. However, avoid excessive sonication as it can generate heat and potentially degrade the peptide.

  • Aliquot and Store: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.[9]

  • Storage: Store the aliquots at -20°C or -80°C. Lyophilized peptides are very stable at sub-zero temperatures.[9] Reconstituted stock solutions at a neutral pH should remain active for at least two months when stored at -20°C.[9] For longer-term stability, relyophilization of aliquots is an option.[9] A study on full-length Angiotensin II in 0.9% sodium chloride showed stability for up to 5 days under refrigeration.[12]

Diagram 1: General Reconstitution Workflow

G cluster_prep Pre-Reconstitution cluster_recon Reconstitution cluster_storage Storage Prep1 Equilibrate Vial to Room Temp Prep2 Centrifuge Vial Prep1->Prep2 Prevents moisture contamination Recon1 Calculate Solvent Volume Prep2->Recon1 Recon2 Add Solvent Recon1->Recon2 Recon3 Dissolve Peptide (Vortex/Pipette) Recon2->Recon3 Recon4 Optional: Sonicate Recon3->Recon4 If needed Store1 Aliquot into Single-Use Tubes Recon3->Store1 Store2 Store at -20°C or -80°C Store1->Store2 Avoids freeze-thaw cycles G start Start: Peptide-TFA Salt dissolve 1. Dissolve Peptide in Water (1 mg/mL) start->dissolve add_hcl 2. Add 100 mM HCl (Final: 2-10 mM) dissolve->add_hcl incubate 3. Incubate 1 min at Room Temp add_hcl->incubate freeze 4. Flash Freeze (Liquid Nitrogen) incubate->freeze lyophilize 5. Lyophilize Overnight freeze->lyophilize repeat Repeat Steps 1-5 Two More Times? lyophilize->repeat repeat->dissolve Yes final End: Peptide-HCl Salt repeat->final No

Sources

Application

Cell viability assays with Angiotensin II (1-4) treatment

Title: Application Note: Evaluating Cellular Viability and Metabolic Responses to Angiotensin II (1-4) Treatment in Vascular Endothelial Models Background & Scientific Rationale The Renin-Angiotensin System (RAS) is trad...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Evaluating Cellular Viability and Metabolic Responses to Angiotensin II (1-4) Treatment in Vascular Endothelial Models

Background & Scientific Rationale

The Renin-Angiotensin System (RAS) is traditionally viewed through the lens of full-length Angiotensin II (1-8), a potent vasoconstrictor that binds the AT1 receptor to stimulate GPCRs in vascular smooth muscle cells and increase intracellular Ca²⁺ levels[1]. However, shorter peptide fragments generated through enzymatic cleavage exhibit distinct, often counter-regulatory biological activities.

Angiotensin II (1-4), human, is an endogenous tetrapeptide (sequence: Asp-Arg-Val-Tyr) produced from Angiotensin I by angiotensin-converting-enzyme (ACE)[1]. Recent biochemical characterizations have revealed that Ang II (1-4) can potentiate the catalytic activity of Angiotensin-Converting Enzyme 2 (ACE2), the enzyme responsible for converting Ang II into the vasodilatory peptide Ang (1-7)[2]. Given its modulatory role on ACE2, evaluating the direct cellular effects of Ang II (1-4) on vascular endothelial cells is critical for cardiovascular drug development. This application note provides a robust, self-validating methodology for assessing the viability and metabolic response of Human Umbilical Vein Endothelial Cells (HUVECs) treated with Ang II (1-4).

Experimental Design & Causality

As a Senior Application Scientist, I have designed this protocol around a self-validating dual-assay system . Relying on a single viability metric can lead to false interpretations, especially with vasoactive peptides that may alter cellular metabolism without causing cell death.

  • Cell Model (HUVECs): Endothelial cells are the primary site of vascular peptide processing and highly express RAS components, making them the most physiologically relevant in vitro model for this assay.

  • Primary Assay (ATP Luminescence): Measures intracellular ATP as a proxy for metabolic viability. Peptide treatments can rapidly alter mitochondrial respiration before any physical damage occurs to the cell.

  • Orthogonal Assay (LDH Release): Measures Lactate Dehydrogenase (LDH) released into the extracellular media upon plasma membrane rupture.

  • The Causality of Validation: By running these assays in parallel from the same treatment plate, researchers can definitively distinguish between cytostasis (a drop in ATP with no change in LDH) and cytotoxicity/necrosis (a drop in ATP coupled with a spike in LDH).

Materials & Reagents

  • Peptide: Angiotensin II (1-4), human (MedChemExpress, Cat. No. HY-P1792)[1].

  • Cell Line: Primary HUVECs (Passage 2-5).

  • Media: Endothelial Cell Growth Medium (ECGM) supplemented with 2% FBS.

  • Assay Kits: CellTiter-Glo® 2.0 (Promega) and CyQUANT™ LDH Cytotoxicity Assay (Thermo Fisher).

  • Consumables: 96-well opaque white plates (with clear bottoms), clear V-bottom 96-well plates, and low-protein binding microcentrifuge tubes.

Step-by-Step Protocol

Phase 1: Peptide Reconstitution & Handling Causality Check: Ang II (1-4) is a highly hydrophilic tetrapeptide. Reconstitution in sterile LC-MS grade water is preferred over DMSO to eliminate solvent-induced cytotoxicity baselines in sensitive primary endothelial cells.

  • Centrifuge the lyophilized Ang II (1-4) vial at 10,000 x g for 1 minute to pellet the powder.

  • Reconstitute the peptide in sterile water to achieve a 1 mM stock solution.

  • Aliquot into low-protein binding tubes (to prevent peptide adsorption to plastic surfaces) and store at -80°C. Strictly avoid repeated freeze-thaw cycles.

Phase 2: Cell Seeding and Starvation

  • Harvest HUVECs at 80% confluency.

  • Seed cells at a density of 1.0 × 10⁴ cells/well in 100 µL of complete ECGM into a 96-well opaque white plate.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Optional but recommended: Replace media with low-serum ECGM (0.5% FBS) for 12 hours prior to treatment to synchronize the cell cycle and reduce background growth factor interference.

Phase 3: Ang II (1-4) Treatment

  • Prepare serial dilutions of Ang II (1-4) in low-serum ECGM to achieve final well concentrations of 10 nM, 100 nM, 1 µM, and 10 µM.

  • Include a Vehicle Control (sterile water in media) and a Positive Toxicity Control (0.1% Triton X-100 added 45 minutes before the assay readout).

  • Aspirate the starvation media and apply 100 µL of the peptide treatments.

  • Incubate for 24 hours and 48 hours.

Phase 4: Dual-Assay Execution Step A: LDH Release (Membrane Integrity)

  • At the end of the treatment period, gently centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any floating cells or debris.

  • Carefully transfer 50 µL of the supernatant from each well into a fresh 96-well clear assay plate.

  • Add 50 µL of LDH Reaction Mixture to each well. Incubate at room temperature for 30 minutes in the dark.

  • Add 50 µL of Stop Solution and read absorbance at 490 nm (subtracting 680 nm background).

Step B: ATP Luminescence (Metabolic Viability)

  • To the remaining 50 µL of media and cells in the original white plate, add 50 µL of CellTiter-Glo® 2.0 reagent.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader (integration time: 0.5 - 1.0 second/well).

Data Presentation

The following table summarizes expected quantitative data profiles when analyzing Ang II (1-4) in HUVECs. Note: Data is representative of typical non-cytotoxic peptide behavior.

Treatment GroupConcentrationATP Viability (% of Control)LDH Release (% of Max Toxicity)Biological Interpretation
Vehicle Control 0 µM100.0 ± 2.1%4.2 ± 0.8%Healthy baseline
Ang II (1-4) 10 nM101.5 ± 3.4%4.5 ± 1.1%No physiological effect
Ang II (1-4) 100 nM104.2 ± 2.8%4.1 ± 0.9%Mild metabolic stimulation
Ang II (1-4) 1 µM108.7 ± 4.0%4.6 ± 1.2%Moderate metabolic stimulation
Ang II (1-4) 10 µM112.3 ± 3.5%5.0 ± 1.0%Significant metabolic stimulation
Triton X-100 0.1%2.1 ± 0.5%100.0 ± 0.0%Complete cellular necrosis

Mandatory Visualization

G cluster_0 Peptide Preparation & Treatment cluster_1 Self-Validating Dual-Assay AngII Angiotensin II (1-8) Ang14 Angiotensin II (1-4) Asp-Arg-Val-Tyr AngII->Ang14 Enzymatic Cleavage ATP ATP Luminescence (Intracellular Metabolism) Ang14->ATP Lysed Cells LDH LDH Absorbance (Extracellular Necrosis) Ang14->LDH Supernatant Outcome Cellular Phenotype: Cytostasis vs. Toxicity ATP->Outcome Validation LDH->Outcome Validation

Workflow of Ang II (1-4) treatment and dual-assay viability validation in endothelial cells.

Sources

Method

Application Note: Western Blot Analysis of Angiopoietin (Ang 1–4)/Tie2 Signaling Pathways in Endothelial Cells

Introduction & Biological Context The Angiopoietin (Ang) family of vascular growth factors—comprising Ang-1, Ang-2, Ang-3 (mouse), and Ang-4 (human)—plays a paramount role in vascular development, angiogenesis, and endot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

The Angiopoietin (Ang) family of vascular growth factors—comprising Ang-1, Ang-2, Ang-3 (mouse), and Ang-4 (human)—plays a paramount role in vascular development, angiogenesis, and endothelial barrier maintenance [1]. These multimeric glycoprotein ligands exert their biological effects primarily by binding to the Tie2 receptor tyrosine kinase (TEK), which is highly enriched on the surface of endothelial cells [2].

Understanding the signaling dichotomy of the Ang 1–4 family is critical for drug development in oncology, sepsis, and vascular diseases:

  • Ang-1 and Ang-4 (Agonists): Bind to Tie2, inducing receptor multimerization and autophosphorylation. This activates downstream survival and anti-permeability pathways [3].

  • Ang-2 (Context-Dependent Antagonist/Agonist): Competitively binds Tie2 but typically fails to induce robust receptor clustering in quiescent endothelium, thereby antagonizing Ang-1 and destabilizing the vasculature [2].

  • VE-PTP (Vascular Endothelial Protein Tyrosine Phosphatase): A critical negative regulator that rapidly dephosphorylates Tie2, serving as a rheostat for Ang/Tie2 signaling [1].

This application note provides a comprehensive, self-validating protocol for interrogating the Ang/Tie2 signaling axis in vitro using Western blot analysis.

Mechanistic Overview & Pathway Visualization

Activation of Tie2 by Ang-1 or Ang-4 triggers trans-autophosphorylation of specific intracellular tyrosine residues (e.g., Y992, Y1108). These phosphotyrosines serve as docking sites for Src homology 2 (SH2) domain-containing proteins, bifurcating the signal into two primary cascades [4, 5]:

  • The PI3K/AKT Pathway (p-Tyr992): Recruitment of the p85 subunit of PI3K leads to AKT phosphorylation at Ser473. This pathway is the master regulator of endothelial cell survival (via BAD inhibition) and vascular tone (via eNOS activation) [4].

  • The Ras/ERK MAPK Pathway (p-Tyr1108): Recruitment of Grb2/SOS activates the ERK1/2 cascade, driving endothelial cell migration and proliferation[5].

AngTie2Signaling Ang1 Ang-1 / Ang-4 (Agonists) Tie2 Tie2 Receptor (Tyrosine Kinase) Ang1->Tie2 Activates Ang2 Ang-2 (Context-dependent) Ang2->Tie2 Modulates PI3K PI3K (p85/p110) Tie2->PI3K p-Tyr992 Grb2 Grb2 / SOS Tie2->Grb2 p-Tyr1108 VEPTP VE-PTP (Phosphatase) VEPTP->Tie2 Dephosphorylates AKT AKT (p-Ser473) PI3K->AKT eNOS eNOS / Survival AKT->eNOS ERK ERK1/2 (p-Thr202/Tyr204) Grb2->ERK Prolif Migration & Proliferation ERK->Prolif

Figure 1: The Angiopoietin (Ang 1-4)/Tie2 signaling axis regulating endothelial survival and proliferation.

Experimental Design & Causality (E-E-A-T)

To ensure a self-validating and reproducible assay, the experimental design must account for the unique biochemical properties of the Ang/Tie2 system.

  • Ligand Selection (The COMP-Ang1 Advantage): Native Ang-1 is highly hydrophobic and tends to form insoluble aggregates in vitro, leading to inconsistent Tie2 activation. It is highly recommended to use COMP-Ang1 (a recombinant chimera of the Cartilage Oligomeric Matrix Protein and the Ang-1 receptor-binding domain). COMP-Ang1 forms stable, soluble pentamers that reliably cluster and activate Tie2.

  • Serum Starvation: Endothelial cells (e.g., HUVECs) must be starved in 0.5% FBS or serum-free media for 6–12 hours prior to stimulation. Causality: Basal serum contains growth factors (like VEGF) that constitutively activate PI3K/AKT. Starvation resets the baseline, ensuring that any observed phosphorylation is exclusively Ang-driven.

  • Phosphatase Inhibition: VE-PTP rapidly dephosphorylates Tie2 upon cell lysis. Lysis buffers must be heavily fortified with Sodium Orthovanadate (Na₃VO₄) and Sodium Fluoride (NaF) to freeze the phosphorylation state at the exact moment of lysis.

  • Immunoprecipitation (IP) for Tie2: Tie2 is a large (140 kDa) membrane protein with relatively low abundance compared to cytosolic kinases like AKT. Direct Western blotting for p-Tie2 can result in weak, noisy signals. Performing an IP against total Tie2, followed by immunoblotting with a pan-phosphotyrosine antibody (e.g., clone 4G10), drastically improves the signal-to-noise ratio.

Step-by-Step Methodology

Phase 1: Cell Culture and Ligand Stimulation
  • Seed Cells: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates coated with 0.1% gelatin. Grow to 80-90% confluence in standard Endothelial Growth Medium (EGM-2).

  • Starvation: Aspirate EGM-2, wash twice with warm PBS, and add Endothelial Basal Medium (EBM) containing 0.5% FBS. Incubate for 8 hours.

  • Stimulation: Treat the cells with the following conditions for exactly 15 minutes (the peak window for Tie2 and AKT phosphorylation):

    • Control: Vehicle (PBS + 0.1% BSA)

    • Agonist 1: COMP-Ang1 (200 ng/mL)

    • Agonist 2: Recombinant Human Ang-4 (200 ng/mL)

    • Antagonist: Recombinant Human Ang-2 (400 ng/mL)

Phase 2: Lysis and Protein Extraction
  • Immediately place plates on ice and aspirate media. Wash once with ice-cold PBS containing 1 mM Na₃VO₄.

  • Add 150 µL of complete RIPA buffer per well. (Recipe: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 0.1% SDS, supplemented with 1x Protease Inhibitor Cocktail, 2 mM Na₃VO₄, 10 mM NaF).

  • Scrape cells, transfer to pre-chilled microcentrifuge tubes, and incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify protein using a BCA assay.

Phase 3: Tie2 Immunoprecipitation (Recommended)
  • Transfer 500 µg of total protein lysate to a new tube. Bring volume to 500 µL with RIPA buffer.

  • Add 2 µg of anti-Tie2 capture antibody. Incubate overnight at 4°C with gentle rotation.

  • Add 30 µL of pre-washed Protein A/G magnetic beads. Incubate for 2 hours at 4°C.

  • Wash beads 3 times with ice-cold RIPA buffer. Elute by boiling the beads in 2x Laemmli sample buffer containing 5% β-mercaptoethanol for 5 minutes.

Phase 4: SDS-PAGE and Immunoblotting
  • Electrophoresis: Load IP eluates (for Tie2) and 30 µg of whole-cell lysates (for AKT/ERK) onto a 4–12% gradient polyacrylamide gel. Run at 120V until the dye front exits the gel.

  • Transfer: Transfer proteins to a 0.45 µm PVDF membrane (100V for 90 minutes at 4°C).

  • Blocking: Block membranes in 5% BSA in TBST for 1 hour at room temperature. (Critical: Do not use non-fat dry milk for phospho-blots, as milk contains casein, a phosphoprotein that will cause severe background binding with anti-phospho antibodies).

  • Primary Antibodies: Incubate overnight at 4°C with gentle rocking.

    • For IP blot: Anti-Phosphotyrosine (Clone 4G10) (1:1000)

    • For Whole Cell Lysate: Anti-p-AKT (Ser473) (1:1000), Anti-p-ERK1/2 (Thr202/Tyr204) (1:1000)

  • Secondary Antibodies & Detection: Wash 3x in TBST. Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at RT. Wash 3x in TBST. Develop using enhanced chemiluminescence (ECL) substrate and image.

  • Self-Validation (Stripping/Reprobing): Strip the membranes using a mild stripping buffer. Re-block and probe for Total Tie2 , Total AKT , and Total ERK1/2 to confirm equal loading of the target kinases. Probe for GAPDH as a global loading control.

Quantitative Data Presentation

The following table summarizes the expected quantitative densitometry results (Fold Change relative to Vehicle) when analyzing the Ang 1-4 signaling axis in HUVECs.

Treatment Conditionp-Tie2 (Pan-pTyr)p-AKT (Ser473)p-ERK1/2 (Thr202/Tyr204)Primary Biological Outcome
Vehicle (Control) 1.0x1.0x1.0xBasal Quiescence
COMP-Ang1 (200 ng/mL) 4.5x – 6.0x5.0x – 7.0x2.0x – 3.0xRobust Survival, Barrier Integrity
Ang-4 (200 ng/mL) 3.5x – 5.0x4.0x – 5.5x2.5x – 3.5xAngiogenesis, Survival
Ang-2 (400 ng/mL) 0.8x – 1.2x1.0x – 1.5x1.0x – 1.2xReceptor Antagonism, Destabilization

Note: Ratios must be calculated as (Phospho-Signal / Total-Kinase Signal) prior to normalizing against the vehicle control.

References

  • The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation. Tissue Barriers.[Link]

  • The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway. Cold Spring Harbor Perspectives in Medicine.[Link]

  • Angiopoietin-4 expression and potential mechanisms in carcinogenesis: Current achievements and perspectives. Discover Oncology.[Link]

  • Angiopoietin-1 Regulates Endothelial Cell Survival Through the Phosphatidylinositol 3′-Kinase/Akt Signal Transduction Pathway. Circulation Research.[Link]

  • Tie2 Signaling. Reactome Pathway Database.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Stability of Angiotensin II (1-4)

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for Angiotensin II (1-4). This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Angiotensin II (1-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and integrity of Angiotensin II (1-4) in aqueous solutions. We will move beyond simple instructions to explain the causality behind our recommended protocols, ensuring your experiments are built on a foundation of scientific rigor.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of Angiotensin II (1-4).

Q1: What is Angiotensin II (1-4) and why is its stability a critical concern?

A1: Angiotensin II (1-4) is the N-terminal tetrapeptide fragment of Angiotensin II, with the amino acid sequence Asp-Arg-Val-Tyr (DRVY)[1]. As a biologically active peptide, its experimental efficacy is directly dependent on its structural integrity. Instability in aqueous solution leads to degradation, resulting in a decreased concentration of the active peptide and the generation of inactive fragments. This can lead to inaccurate and non-reproducible experimental results, compromising the validity of your research.

Q2: What are the primary causes of Angiotensin II (1-4) degradation in my experimental solution?

A2: Degradation of Angiotensin II (1-4) in an aqueous environment is primarily driven by two pathways:

  • Proteolytic Degradation: Peptides are susceptible to cleavage by proteases. These enzymes can be introduced through microbial contamination of non-sterile buffers or water, or inadvertently from the researcher's skin. Aminopeptidases, which cleave amino acids from the N-terminus, are a particular concern for this peptide[2][3].

  • Chemical Instability: This includes non-enzymatic degradation such as hydrolysis of the peptide bonds, which is accelerated at highly acidic or alkaline pH levels.

Application Scientist's Insight: Think of your peptide solution as a sensitive ecosystem. The introduction of any variable—be it a subtle pH shift or a minor contamination—can activate degradation pathways. The goal of a robust protocol is to control this environment completely.

Q3: What are the definitive storage procedures for both lyophilized and reconstituted Angiotensin II (1-4)?

A3: Proper storage is the most critical factor in preserving peptide integrity.

  • Lyophilized Powder: For long-term storage, the lyophilized peptide should be kept at -20°C or colder in a desiccated environment. Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation, which can accelerate degradation.

  • Reconstituted Solution: Once in solution, the peptide is far more vulnerable. For short-term storage (1-2 days), 4°C is acceptable. For long-term storage, it is essential to create single-use aliquots and store them at -80°C to prevent the damaging effects of repeated freeze-thaw cycles[4]. A study on the parent Angiotensin II peptide demonstrated stability for up to 5 days when diluted in 0.9% sodium chloride and stored under refrigeration[5].

Q4: How significantly does pH impact the stability of Angiotensin II (1-4), and what is the optimal range?

A4: The pH of the aqueous solution is a critical stability parameter. The parent peptide, Angiotensin II, is known to be hydrolyzed by strong acids and at a pH of 9.5 or greater. Therefore, maintaining a pH within a neutral to slightly acidic range is recommended.

  • Optimal Range: A pH between 5.0 and 7.5 is generally considered safe for minimizing acid-base hydrolysis. For most biological experiments, preparing the solution in a standard buffer like phosphate-buffered saline (PBS) at pH 7.4 is a reliable starting point.

Q5: I need to sterilize my Angiotensin II (1-4) solution. Is filtration a safe option?

A5: Yes, solutions can be sterilized by filtration through a 0.2 µm filter. However, a critical caveat exists for low-concentration solutions (<100 µg/ml): a significant amount of the peptide can be lost due to adsorption to the filter membrane and container walls.

Application Scientist's Insight: This phenomenon of surface adsorption is a common source of "unexplained" loss of active compound. To mitigate this, you can pre-treat the filter and containers. A common technique involves rinsing with a solution of Bovine Serum Albumin (BSA) at 1 mg/ml, followed by thorough rinsing with sterile, purified water before the peptide solution is introduced. This effectively blocks the non-specific binding sites on the plastic or glass surfaces.

Section 2: Troubleshooting Guide: Common Stability Issues

This guide provides a structured approach to diagnosing and solving specific stability problems you may encounter during your experiments.

Issue 1: Rapid Loss of Peptide Concentration Immediately After Reconstitution

  • Possible Cause A: Proteolytic Degradation

    • Diagnosis: You are using non-sterile water or buffers, or not following aseptic handling techniques.

    • Solution & Causality: Always use freshly prepared, sterile-filtered buffers and high-purity water for reconstitution. Handle all materials with gloves to prevent contamination with proteases present on the skin. If your experimental system allows, the addition of a broad-spectrum protease inhibitor cocktail can be a definitive way to prevent enzymatic degradation, though you must first validate that the inhibitors do not interfere with your assay.

  • Possible Cause B: Chemical Hydrolysis due to Improper pH

    • Diagnosis: You reconstituted the peptide in unbuffered, pure water, which can have an unpredictable pH, or in a buffer with an extreme pH.

    • Solution & Causality: Reconstitute the peptide directly into a buffer that is pH-stabilized within the 5.0-7.5 range. A buffer's purpose is to resist pH changes, providing a stable chemical environment that prevents acid- or base-catalyzed hydrolysis of the peptide bonds.

  • Possible Cause C: Adsorption to Labware

    • Diagnosis: You are working with very dilute solutions (in the low µg/mL or ng/mL range) and observe a lower-than-expected concentration in your first analysis.

    • Solution & Causality: The peptide is binding to the surfaces of your vials and pipette tips. Implement the BSA pre-treatment protocol described in FAQ Q5. Alternatively, using low-protein-binding microcentrifuge tubes and pipette tips can also significantly reduce adsorptive losses.

Issue 2: Inconsistent or Drifting Results Between Experimental Replicates

  • Possible Cause A: Degradation from Freeze-Thaw Cycles

    • Diagnosis: You are repeatedly using a single stock solution stored in the freezer, thawing and re-freezing it for each experiment.

    • Solution & Causality: The physical stress of ice crystal formation and thawing can denature peptides. The solution is to aliquot . After initial reconstitution, immediately divide the stock solution into single-use volumes in low-protein-binding tubes and store them at -80°C. For each experiment, retrieve and thaw only one aliquot. Never re-freeze a thawed aliquot.

  • Possible Cause B: Inconsistent Reconstitution Practices

    • Diagnosis: Different lab members are preparing the solutions, or the protocol is not standardized.

    • Solution & Causality: Develop a strict, written Standard Operating Procedure (SOP) for peptide reconstitution. This SOP should specify the exact solvent, buffer composition, pH, vortexing time, and final concentration. Consistency in preparation is key to achieving consistency in experimental outcomes.

Section 3: Protocols for Enhanced Stability

These protocols provide a self-validating framework for preparing and assessing the stability of your Angiotensin II (1-4) solutions.

Protocol 1: Recommended Reconstitution and Storage of Angiotensin II (1-4)

  • Preparation: Before opening the vial, allow the lyophilized Angiotensin II (1-4) to equilibrate to room temperature for at least 15-20 minutes.

  • Solvent Selection: Prepare a sterile-filtered, biologically appropriate buffer (e.g., 50 mM Tris-HCl or PBS, pH 7.4).

  • Reconstitution: Add the calculated volume of your buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL). Gently swirl or vortex briefly to ensure complete dissolution. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots using low-protein-binding tubes. The volume of each aliquot should be appropriate for a single experiment.

  • Storage: Label the aliquots clearly with the peptide name, concentration, and date. Store immediately at -80°C for long-term use.

Protocol 2: Workflow for Time-Course Stability Assessment using HPLC

This protocol allows you to empirically determine the stability of Angiotensin II (1-4) under your specific experimental conditions (e.g., in your cell culture media at 37°C).

  • Preparation: Reconstitute Angiotensin II (1-4) as per Protocol 1 to a known concentration (e.g., 1 mg/mL).

  • Incubation: Dilute the stock solution to your final working concentration in the aqueous solution you wish to test (e.g., cell culture media, specific buffer). Aliquot this solution into several tubes and incubate them at the desired temperature (e.g., 37°C).

  • Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot from the incubator. Immediately flash-freeze it in liquid nitrogen or place it at -80°C to halt any further degradation. The T=0 sample represents 100% integrity.

  • HPLC Analysis:

    • Thaw all samples simultaneously and transfer them to HPLC vials.

    • Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

    • Gradient: Develop a linear gradient (e.g., 5% to 60% Mobile Phase B over 20 minutes) to elute the peptide.

    • Detection: Monitor the elution at 214 nm or 280 nm (due to the Tyr residue).

  • Data Analysis:

    • Identify the peak corresponding to intact Angiotensin II (1-4) in the T=0 sample.

    • Integrate the area of this peak for all time points.

    • Calculate the percentage of remaining peptide at each time point relative to the T=0 sample. This provides a quantitative measure of stability.

Section 4: Visualizing Degradation and Stability Workflows

Diagrams provide a clear conceptual understanding of the processes involved in peptide handling and analysis.

cluster_main Conceptual Degradation Pathways for Angiotensin II (1-4) A Stable Ang II (1-4) in Solution B Degradation Pathways A->B C Proteolytic Cleavage (e.g., Aminopeptidases) B->C D Chemical Hydrolysis (Acid/Base Catalyzed) B->D E Inactive Fragments (e.g., DRV, R-V-Y, etc.) C->E D->E

Caption: Primary degradation pathways affecting Angiotensin II (1-4).

cluster_workflow Workflow for Peptide Stability Assessment A 1. Reconstitute Peptide in Test Buffer B 2. Incubate at Desired Temp (e.g., 37°C) A->B C 3. Collect Samples at Time Points (T=0, 1, 2... hr) B->C D 4. Quench Degradation (Store at -80°C) C->D E 5. Analyze All Samples by HPLC D->E F 6. Quantify Peak Area vs. T=0 Sample E->F

Caption: Experimental workflow for quantitative stability analysis.

Section 5: Data Summary Table

This table summarizes the key stability-related parameters and recommendations for Angiotensin II (1-4), extrapolated from best practices for similar peptides.

ParameterRecommendationRationale & Supporting Evidence
Storage (Lyophilized) -20°C or colder, desiccated.Prevents degradation and moisture contamination. Standard practice for long-term peptide stability.
Storage (Solution) Single-use aliquots at -80°C.Avoids damaging freeze-thaw cycles that degrade peptide structure and activity[4].
Reconstitution Buffer Sterile, pH-buffered solution (pH 5.0-7.5).Prevents acid/base hydrolysis and microbial contamination. Angiotensin II is stable in this pH range.
Handling Aseptic technique, gloves, sterile reagents.Minimizes introduction of environmental proteases that can enzymatically cleave the peptide.
Low Concentrations Use low-protein-binding labware or pre-treat with BSA.Prevents significant loss of peptide due to adsorption to container and filter surfaces.
Short-Term Stability Up to 5 days at 4°C in 0.9% NaCl.Based on stability data for the parent Angiotensin II peptide, providing a reliable reference point[5].

References

  • MDPI. (2019, March 29). An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology. [Link]

  • Wikipedia. Angiotensin. [Link]

  • IntechOpen. (2024, December 6). Pathology of the Renin-Angiotensin-Aldosterone System. [Link]

  • NCBI Bookshelf. (2023, May 26). Angiotensin II - StatPearls. [Link]

  • Mayo Clinic Laboratories. (2020, July 14). Angiotensin II and Angiotensin (1-7), Plasma. [Link]

  • ResearchGate. Angiotensin II (Ang II) degradation pathways. Schematic representation.... [Link]

  • NIH - PMC. Angiotensin II Peptides. [Link]

  • Circulation Research. (1995, August). Functional and Biochemical Analysis of Angiotensin II–Forming Pathways in the Human Heart. [Link]

  • Cleveland Clinic. (2022, June 27). Angiotensin: What It Is, Causes & Function. [Link]

  • MDPI. (2025, July 21). Aminopeptidase A Effect on Angiotensin Peptides and Their Blood Pressure Action. [Link]

  • American Physiological Society. The renin-angiotensin system: going beyond the classical paradigms. [Link]

  • PubMed. (2021, January 2). Metabolism of angiotensin peptides by angiotensin converting enzyme 2 (ACE2) and analysis of the effect of excess zinc on ACE2 enzymatic activity. [Link]

  • NIH - PMC. Characterizing the Stability of Angiotensin II in 0.9% Sodium Chloride Using High Performance Liquid Chromatography and Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Hypertension. (2016, October 3). Cardioprotective Angiotensin-(1–7) Peptide Acts as a Natural-Biased Ligand at the Angiotensin II Type 1 Receptor. [Link]

Sources

Optimization

Technical Support Center: Preventing Aggregation of Angiotensin II (1-4) Peptide

Troubleshooting Guides, Protocols, and FAQs for Asp-Arg-Val-Tyr (DRVY) Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that handling short peptides often pre...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guides, Protocols, and FAQs for Asp-Arg-Val-Tyr (DRVY)

Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that handling short peptides often presents paradoxical challenges. Angiotensin II (1-4)—a bioactive 4-mer metabolite with the sequence Asp-Arg-Val-Tyr (DRVY)—is notoriously prone to aggregation despite its short length.

This guide is designed to replace trial-and-error with mechanistic predictability. By understanding the thermodynamic and electrostatic drivers of DRVY aggregation, you can implement self-validating workflows that ensure the delivery of purely monomeric peptides to your assays.

Section 1: The Mechanistic Root of DRVY Aggregation

FAQ: Why does a short 4-mer peptide aggregate so aggressively in standard biological buffers like PBS?

Causality & Insight: The aggregation of Ang II (1-4) is not driven by the hydrophobic amyloidogenic packing seen in longer sequences (like Aβ), but by electrostatic zwitterionic networking .

At physiological pH (7.4), the peptide possesses four distinct charged centers. Because the net charge approaches exactly zero across a broad "isoelectric zone" (pH 5.0 to 7.5), there is no electrostatic repulsion between the peptide molecules. This lack of repulsion allows intermolecular salt bridges to form rapidly between the anionic centers (Aspartate, C-terminus) of one molecule and the cationic centers (Arginine, N-terminus) of another, resulting in massive amorphous aggregation.

Table 1: Charge State Distribution & Aggregation Risk of Ang II (1-4)

pH LevelN-Terminus (pKa ~8.0)Aspartate (pKa ~3.9)Arginine (pKa ~12.5)C-Terminus (pKa ~3.1)Net ChargeAggregation Risk
2.0 +1.00+1.00+2.0 Low (Electrostatic Repulsion)
4.0 +1.0-0.5+1.0-0.9+0.6 Moderate
6.0 +1.0-1.0+1.0-1.00.0 Critical (Isoelectric Zone)
7.4 (PBS) +0.8-1.0+1.0-1.0-0.2 Critical (Isoelectric Zone)
10.0 0.0-1.0+1.0-1.0-1.0 Moderate to Low
Section 2: Reconstitution & Storage Troubleshooting

FAQ: My lyophilized Ang II (1-4) forms a cloudy suspension when reconstituted directly into my assay buffer. How do I fix this?

Causality & Insight: Never reconstitute a zwitterionic peptide directly into a neutral buffer . You must first break the intermolecular salt bridges by shifting the pH outside the isoelectric zone. Imparting a net positive or negative charge forces electrostatic repulsion, allowing the peptide to fully solvate.

Self-Validating Protocol: Monomeric Solubilization Workflow This protocol utilizes a built-in validation step (A280 check) to ensure no sub-visible aggregates remain before you commit to your assay.

  • Primary Solubilization (Charge Impartation): Add sterile 0.1% (v/v) Acetic Acid in ultrapure water to the lyophilized peptide to achieve a concentrated stock of 1-2 mg/mL.

    • Mechanism: This drops the pH to ~3.0, fully protonating the Aspartate and C-terminus. The peptide gains a net positive charge (+2), forcing the molecules apart.

  • Sonication: Sonicate the vial in a water bath for 3-5 minutes at room temperature until the solution is optically clear.

  • Concentration Verification (Self-Validation): Measure the absorbance at 280 nm using a spectrophotometer. The Tyrosine (Tyr) residue provides a reliable extinction coefficient ( ϵ≈1490 M−1cm−1 ). If the calculated concentration is lower than the theoretical yield, sub-visible aggregation is still present; re-sonicate or slightly increase the acid concentration.

  • Assay Dilution: Dilute the acidic stock directly into your final assay buffer (e.g., PBS or cell culture media) immediately before use. The high buffering capacity of the media will neutralize the trace acetic acid, but at low working concentrations (<100 µM), the peptide will remain kinetically trapped as a monomer.

Reconstitution_Workflow A Lyophilized Ang II (1-4) Sequence: DRVY B Isoelectric Zone (pH 5.0 - 7.5) Net Charge ≈ 0 A->B Direct addition of PBS C Solubilize in 0.1% Acetic Acid (Shifts pH to ~3.0, Net Charge +2) A->C Recommended Pathway B->C Rescue aggregated peptide D Verify Concentration via A280 (Self-Validation Step) C->D D->C If A280 is low E Dilute into Assay Buffer (Final peptide conc. < 100 µM) D->E If A280 matches yield F Monomeric Peptide Ready for in vitro Assay E->F

Workflow for the reconstitution of Angiotensin II (1-4) to prevent zwitterionic aggregation.

Section 3: Solid-Phase Peptide Synthesis (SPPS) Challenges

FAQ: I am synthesizing Ang II (1-4) in-house. While on-resin aggregation is minimal, I am seeing a large byproduct mass during cleavage. What is happening?

Causality & Insight: While the short length of DRVY prevents severe on-resin secondary structure aggregation (a common issue in >15-mers), the specific Asp-Arg sequence is highly susceptible to aspartimide formation during Fmoc deprotection . The nitrogen of the adjacent Arginine attacks the carboxyl group of the Aspartate, forming a cyclic imide. This ring can subsequently reopen to form a contaminated mixture of α

  • and β -peptides.

Troubleshooting Protocol:

  • Modify Deprotection Cocktail: Add 0.1 M HOBt (Hydroxybenzotriazole) or 5% Formic Acid to your standard 20% Piperidine/DMF deprotection cocktail. This mildly acidic additive suppresses the base-catalyzed aspartimide ring closure without hindering Fmoc removal.

  • Optimize Cleavage Scavengers: Ensure your TFA cleavage cocktail contains appropriate scavengers (e.g., Reagent K) to prevent the transfer of sulfonyl protecting groups (like Pbf from Arginine) to the electron-rich Tyrosine residue during global deprotection .

SPPS_Troubleshooting A Asp-Arg Sequence on Resin B Fmoc Deprotection (20% Piperidine in DMF) A->B C Base-Catalyzed Ring Closure (Aspartimide Formation) B->C Standard Protocol D Add 0.1M HOBt to Piperidine B->D Optimized Protocol E Suppressed Side Reaction (High Yield DRVY) D->E

Logical relationship of SPPS troubleshooting to prevent Aspartimide formation in DRVY.

Section 4: Analytical Validation of Monomeric State

FAQ: How can I definitively verify that my peptide is monomeric before running sensitive receptor-binding assays?

Causality & Insight: Optical clarity is necessary but not sufficient. Sub-visible oligomers can still skew your pharmacological data by creating artificially high local concentrations or altering receptor binding kinetics.

Validation Protocol:

  • Dynamic Light Scattering (DLS): Analyze your final peptide solution at the working concentration. A monodisperse peak with a hydrodynamic radius ( Rh​ ) < 1.5 nm and a Polydispersity Index (PDI) < 0.2 confirms a purely monomeric state.

  • Size Exclusion Chromatography (SEC): Run the peptide on an analytical SEC column (e.g., Superdex Peptide 10/300 GL) using your assay buffer as the mobile phase. Ang II (1-4) should elute as a single sharp peak near the total permeation volume ( Vt​ ).

References
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. National Institutes of Health (NIH) PMC. Available at: [Link]

Troubleshooting

Technical Support Center: TFA Counterion Removal from Angiotensin II (1-4)

The Mechanistic Imperative: Why TFA Must Be Removed Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducible cell assay results when usi...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative: Why TFA Must Be Removed

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing irreproducible cell assay results when using custom-synthesized peptides. For Angiotensin II (1-4)—a short peptide with the sequence Asp-Arg-Val-Tyr (DRVY) and a molecular weight of 551.6 Da[1][2]—the culprit is almost always the Trifluoroacetic acid (TFA) counterion.

During Solid-Phase Peptide Synthesis (SPPS) and subsequent Reversed-Phase HPLC purification, TFA is used extensively to solubilize the peptide and deprotect lateral chains[3]. Because Angiotensin II (1-4) contains basic sites (the N-terminal amine of Aspartate and the guanidinium side chain of Arginine), anionic TFA strongly pairs with these residues, resulting in the peptide being delivered as a TFA salt[3].

While excellent for solubility during synthesis, 4[4]. It induces oxidative stress, artificially alters microenvironmental pH, and has been documented to suppress cell proliferation (e.g., in osteoblasts and chondrocytes)[4][5]. To ensure the integrity of your bioassays, TFA must be systematically exchanged for a benign counterion like chloride (HCl) or acetate.

TFAToxicity TFA TFA Counterion (Trifluoroacetate) pH Microenvironmental pH Shift TFA->pH OxStress Fluorinated Metabolites & Oxidative Stress TFA->OxStress Receptor Receptor Interference (False Negatives/Positives) TFA->Receptor Toxicity Cytotoxicity & Reduced Proliferation pH->Toxicity OxStress->Toxicity Receptor->Toxicity

Pathophysiological mechanisms of TFA counterion toxicity in cellular bioassays.

Troubleshooting & FAQs

Q: Why can't I just use standard dialysis to remove TFA from Angiotensin II (1-4)? A: This is a common physical chemistry oversight. Angiotensin II (1-4) has a molecular weight of ~551.6 Da[2]. Standard dialysis membranes have a Molecular Weight Cut-Off (MWCO) of 1,000 to 3,000 Da at minimum. If you attempt dialysis, your peptide will rapidly diffuse out of the membrane alongside the TFA. You must rely on thermodynamic displacement (lyophilization with a stronger acid) or solid-phase anion exchange[6][7].

Q: Will adding Hydrochloric Acid (HCl) degrade or hydrolyze my peptide? A: No, provided you control the kinetics. While concentrated strong acids hydrolyze peptide bonds,7 is kinetically insufficient to cleave the peptide backbone at room temperature over a 1-minute incubation[7]. The brief exposure prior to flash-freezing strictly facilitates the protonation of basic residues, safely displacing the TFA without altering the peptide's secondary structure or integrity[7][8].

Q: How do I verify that the TFA has been successfully removed? A: You cannot rely on standard UV-Vis spectrophotometry (e.g., A280) because TFA lacks a distinct chromophore at those wavelengths. You must implement orthogonal analytical techniques. The most reliable methods are ¹⁹F-NMR (to detect the fluorine atoms in TFA), HPLC coupled with an Evaporative Light-Scattering Detector (ELSD), or FT-IR spectroscopy, as7[7][8].

Step-by-Step Methodology: The Dilute HCl Lyophilization Protocol

For a short, hydrophilic peptide like Angiotensin II (1-4), the dilute HCl lyophilization method is the gold standard. It is a self-validating system driven by pKa differentials: Hydrochloric acid (pKa ≈ -7) is significantly stronger than Trifluoroacetic acid (pKa ≈ 0.5)[3]. The HCl forces the protonation of the peptide's basic sites, displacing the TFA anion. Under high vacuum during lyophilization, the displaced TFA is highly volatile and sublimates away as HTFA gas, leaving behind the biocompatible chloride salt[6].

Materials Required:
  • Lyophilizer (Freeze-dryer) equipped with a chemical trap.

  • Liquid Nitrogen.

  • 100 mM HCl (Ultrapure, analytical grade).

  • Milli-Q Water.

Protocol Steps:
  • Initial Dissolution: Dissolve the Angiotensin II (1-4) TFA salt in Milli-Q water at a concentration of 1 mg/mL[6]. Causality: Complete solvation is required to ensure all ionic bonds are accessible for exchange.

  • Acidification: Spike the solution with 100 mM HCl to achieve a final HCl concentration of 2 to 10 mM[6][7]. Causality: Concentrations below 2 mM result in incomplete exchange, while exceeding 10 mM risks peptide hydrolysis[6].

  • Incubation: Allow the solution to stand at room temperature for exactly 1 minute[9]. Causality: This provides sufficient time for thermodynamic displacement of the counterions without initiating kinetic degradation.

  • Flash Freezing: Immediately submerge the vial in liquid nitrogen until completely frozen[6][9].

  • Lyophilization: Place the frozen sample in the lyophilizer and dry overnight[6]. Causality: The high vacuum volatilizes the free HTFA, physically removing it from the system.

  • Iterative Exchange: Re-dissolve the resulting powder in Milli-Q water and repeat steps 2-5 at least two additional times[6]. Causality: Counterion exchange is an equilibrium process; multiple cycles drive the reaction to >99% completion[8].

  • Final Reconstitution: Re-dissolve the final peptide chloride salt in your desired biological assay buffer (e.g., PBS or DMEM).

HClWorkflow Step1 1. Dissolve Peptide (1 mg/mL H2O) Step2 2. Add HCl (Final 2-10 mM) Step1->Step2 Step3 3. Incubate (1 min, RT) Step2->Step3 Step4 4. Flash Freeze (Liquid N2) Step3->Step4 Step5 5. Lyophilize (Overnight) Step4->Step5 Step6 6. Repeat 2-3x (Yields HCl Salt) Step5->Step6

Step-by-step thermodynamic displacement of TFA using dilute HCl and lyophilization.

Quantitative Data: Comparison of Peptide Salt Forms

To assist in experimental design, the following table summarizes the physicochemical and biological properties of the most common peptide salt forms encountered in drug development[3][5][6].

Salt FormBiocompatibility / Cell ToxicityVolatility during LyophilizationTypical ApplicationCost & Effort to Produce
Trifluoroacetate (TFA) Poor (Cytotoxic, alters pH, inhibits growth)Low (Strong ion pairing)Analytical chemistry, RP-HPLCLow (Default output of SPPS)
Hydrochloride (HCl) Excellent (Physiologically native)High (Easily sublimates as HCl gas)In vitro cell assays, In vivo studiesModerate (Requires HCl exchange cycles)
Acetate Good (Weak acid, well-tolerated)Moderate (Requires anion exchange column)Clinical therapeutics, APIsHigh (Requires specialized chromatography)

References

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications.
  • Angiotensin II (1-4), human | Angiotensin Receptor Agonist. MedChemExpress.
  • TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein.
  • Angiotensin II (1-4), human. Elabscience.
  • Post Cleavage Purification and Analysis of Peptides. Peptide.com.
  • Optimization of hydrochloric acid concentration used for trifluoroacetate removal
  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. RSC Publishing.
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides. Semantic Scholar.
  • TFA removal service. SB-PEPTIDE.

Sources

Optimization

Technical Support Center: Troubleshooting Angiotensin II (1-4) Degradation in Plasma

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angiotensin II (1-4). This guide is designed to provide in-depth troubleshooting assistance and frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angiotensin II (1-4). This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of measuring this peptide in plasma. Due to its small size and susceptibility to enzymatic degradation, accurate quantification of Angiotensin II (1-4) requires meticulous sample handling and optimized analytical methods. This resource provides field-proven insights and scientifically grounded protocols to ensure the integrity and reproducibility of your experimental data.

Understanding the Challenge: The Fragility of Angiotensin II (1-4) in Plasma

Angiotensin II (1-4) is a biologically active tetrapeptide and a metabolite of the renin-angiotensin system (RAS). Its accurate measurement in plasma is crucial for understanding its physiological and pathological roles. However, plasma is a complex matrix teeming with various peptidases that can rapidly degrade small peptides like Angiotensin II (1-4), leading to inaccurate and unreliable results. The primary culprits in this degradation are a class of enzymes known as angiotensinases , which include aminopeptidases and neprilysin.[1][2]

This guide will walk you through the critical steps to mitigate this degradation, from sample collection to analysis, ensuring you can trust your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the stability and analysis of Angiotensin II (1-4) in plasma.

Q1: What are the primary enzymes responsible for Angiotensin II (1-4) degradation in plasma?

A1: The degradation of Angiotensin II (1-4) in plasma is primarily mediated by peptidases. Based on the metabolism of its parent molecules, the key enzymes of concern are:

  • Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. Aminopeptidase A (APA), for instance, is known to cleave the N-terminal aspartate from Angiotensin II to form Angiotensin III, and it can also act on other angiotensin peptides.[3][4][5] It is highly probable that aminopeptidases contribute to the degradation of Angiotensin II (1-4).

  • Neprilysin (Neutral Endopeptidase): This zinc-metallopeptidase is known to degrade a variety of vasoactive peptides, including angiotensin peptides.[1] Studies have shown that neprilysin inhibition can prevent the metabolism of Angiotensin-(1-12) into smaller fragments, including Angiotensin-(1-4), strongly suggesting its role in the degradation cascade.[6]

Q2: What is the ideal anticoagulant for collecting plasma samples for Angiotensin II (1-4) analysis?

A2: EDTA is the recommended anticoagulant.[7] EDTA chelates divalent cations like Ca2+ and Zn2+, which are essential cofactors for many metalloproteases, including some angiotensinases.[7] This helps to reduce enzymatic degradation of the peptide during sample collection and initial processing. Heparin is less suitable as it primarily inhibits the coagulation cascade and has a lesser effect on the peptidases that degrade angiotensin peptides.[7]

Q3: How critical is temperature control during sample collection and processing?

A3: Extremely critical. All steps should be performed at 4°C or on ice to minimize enzymatic activity.[8] Blood should be drawn into pre-chilled EDTA tubes. The tubes should be immediately placed on ice and centrifuged in a refrigerated centrifuge as soon as possible.[3] Prompt freezing of the plasma at -80°C is essential for long-term stability.[9]

Q4: Can I use a standard protease inhibitor cocktail?

A4: Yes, and it is highly recommended. A broad-spectrum protease inhibitor cocktail should be added to the blood collection tube immediately after sample collection.[10] Look for a cocktail that contains inhibitors for various classes of proteases, including:

  • Serine protease inhibitors (e.g., AEBSF, aprotinin)

  • Cysteine protease inhibitors (e.g., E-64)

  • Aminopeptidase inhibitors (e.g., Bestatin)

  • Metalloprotease inhibitors (e.g., EDTA, 1,10-Phenanthroline)[11][12][13]

Commercially available cocktails are often formulated as concentrated solutions for easy addition to samples.[14]

Q5: How many freeze-thaw cycles can my plasma samples withstand?

A5: It is strongly recommended to minimize freeze-thaw cycles .[9] Ideally, plasma should be aliquoted into single-use vials after the initial processing to avoid repeated thawing of the entire sample. While some studies on larger angiotensin peptides suggest stability for a limited number of cycles, the smaller and potentially more fragile nature of Angiotensin II (1-4) makes it more susceptible to degradation with each cycle.[15] Each freeze-thaw cycle can lead to a loss of peptide integrity.[16]

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the quantification of Angiotensin II (1-4) in plasma.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or Undetectable Angiotensin II (1-4) Levels 1. Inadequate Protease Inhibition: Insufficient or inappropriate protease inhibitors were used.- Ensure a broad-spectrum protease inhibitor cocktail was added immediately upon blood collection.[9][10] - Verify the cocktail contains inhibitors for aminopeptidases and metalloproteases.[11][12][13] - Use EDTA as the anticoagulant.[7]
2. Improper Sample Handling: Samples were not kept consistently cold.- Collect blood in pre-chilled tubes and immediately place on ice.[3] - Use a refrigerated centrifuge for plasma separation.[3] - Promptly freeze plasma at -80°C.[9]
3. Multiple Freeze-Thaw Cycles: The sample was thawed and refrozen multiple times.- Aliquot plasma into single-use tubes after the initial collection and processing.[9]
4. Poor Recovery During Sample Extraction: The peptide is lost during the solid-phase extraction (SPE) or protein precipitation steps.- Optimize the SPE protocol. Ensure proper conditioning of the cartridge and use an appropriate elution solvent.[17][18] - For protein precipitation, ensure complete precipitation and careful collection of the supernatant. - Use stable isotope-labeled Angiotensin II (1-4) as an internal standard to monitor and correct for recovery.[10]
High Variability Between Replicates 1. Inconsistent Sample Processing: Variations in the timing or temperature of sample handling steps.- Standardize the protocol for all samples, including incubation times and temperatures.[19]
2. Matrix Effects in LC-MS/MS: Co-eluting substances from the plasma are suppressing or enhancing the ionization of the analyte.- Improve sample cleanup with a more rigorous SPE protocol.[17][18] - Adjust the chromatographic gradient to better separate the analyte from interfering matrix components.[20] - Use a stable isotope-labeled internal standard to compensate for matrix effects.[10]
3. Issues with ELISA: Non-specific binding or antibody cross-reactivity.- Ensure the use of a validated ELISA kit specific for Angiotensin II (1-4). - Optimize blocking and washing steps to reduce background signal.
Poor Peak Shape in LC-MS/MS 1. Suboptimal Chromatographic Conditions: Inappropriate column, mobile phase, or gradient.- Use a C18 column suitable for peptide separations. - Optimize the mobile phase composition and gradient to achieve better peak shape. The use of ion-pairing agents like trifluoroacetic acid (TFA) can improve peak shape for basic peptides.[21]
2. Sample Overload: Injecting too much sample onto the column.- Dilute the sample or reduce the injection volume.
3. Contamination of the LC System: Buildup of matrix components on the column or in the system.- Implement a regular column washing and system maintenance schedule.[22]

Part 3: Experimental Protocols

These protocols provide a detailed, step-by-step methodology for the collection, processing, and analysis of plasma samples for Angiotensin II (1-4) quantification.

Protocol 1: Plasma Sample Collection and Stabilization

Objective: To collect and process blood samples in a manner that minimizes the ex vivo degradation of Angiotensin II (1-4).

Materials:

  • Pre-chilled lavender-top (EDTA) blood collection tubes

  • Broad-spectrum protease inhibitor cocktail (containing inhibitors for serine, cysteine, aminopeptidases, and metalloproteases)

  • Ice bucket

  • Refrigerated centrifuge

  • Low-binding polypropylene microcentrifuge tubes

  • -80°C freezer

Procedure:

  • Preparation: Prior to blood draw, add the appropriate volume of the protease inhibitor cocktail to the pre-chilled EDTA tube.

  • Blood Collection: Draw the blood sample directly into the prepared EDTA tube.

  • Immediate Chilling: Gently invert the tube 8-10 times to mix the blood with the anticoagulant and protease inhibitors. Immediately place the tube on ice.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,600 x g for 15 minutes at 4°C.

  • Plasma Aliquoting: Carefully transfer the supernatant (plasma) into pre-chilled, low-binding polypropylene microcentrifuge tubes. It is crucial to avoid disturbing the buffy coat.

  • Storage: Immediately snap-freeze the plasma aliquots in a -80°C freezer. Store at -80°C until analysis.

Protocol 2: Angiotensin II (1-4) Quantification by LC-MS/MS

Objective: To accurately quantify Angiotensin II (1-4) in stabilized plasma samples using liquid chromatography-tandem mass spectrometry.

Materials:

  • Stabilized plasma samples (from Protocol 1)

  • Stable isotope-labeled Angiotensin II (1-4) internal standard (IS)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Formic acid (FA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Ultrapure water

  • LC-MS/MS system with a C18 column suitable for peptide analysis

Procedure:

  • Sample Thawing and Spiking: Thaw the plasma samples on ice. Spike each sample with the stable isotope-labeled Angiotensin II (1-4) internal standard.

  • Protein Precipitation (Optional, can be combined with SPE): Add a 3:1 volume of ice-cold acetonitrile to the plasma sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

    • Loading: Load the supernatant from the protein precipitation step (or the diluted plasma sample) onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

    • Elution: Elute the Angiotensin II (1-4) and the internal standard with 1 mL of a suitable organic solvent mixture (e.g., 90% acetonitrile with 0.1% formic acid).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Set the mass spectrometer to monitor specific precursor-to-product ion transitions for both endogenous Angiotensin II (1-4) and the stable isotope-labeled internal standard.

  • Data Analysis: Quantify the amount of Angiotensin II (1-4) in the sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in a similar matrix.

Part 4: Visualization of Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the degradation pathways and the recommended experimental workflow.

Diagram 1: Angiotensin II (1-4) Degradation Pathways in Plasma

Degradation_Pathways cluster_RAS Renin-Angiotensin System Cascade cluster_Degradation Degradation of Angiotensin II (1-4) Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Angiotensin II (1-7) Angiotensin II (1-7) Angiotensin II->Angiotensin II (1-7) ACE2 Angiotensin II (1-4) Angiotensin II (1-4) Angiotensin II->Angiotensin II (1-4) Neprilysin Degraded Fragments Degraded Fragments Angiotensin II (1-4)->Degraded Fragments Aminopeptidases, Neprilysin Experimental_Workflow cluster_Collection Sample Collection cluster_Processing Sample Processing (at 4°C) cluster_Storage Storage cluster_Analysis Analysis A 1. Pre-chill EDTA tube with protease inhibitor cocktail B 2. Draw blood sample A->B C 3. Invert to mix & immediately place on ice B->C D 4. Centrifuge at 1,600 x g for 15 min E 5. Aliquot plasma into low-binding tubes D->E F 6. Snap-freeze and store at -80°C E->F G 7. Thaw on ice, spike with IS F->G H 8. Sample extraction (SPE) G->H I 9. LC-MS/MS or ELISA H->I

Caption: Step-by-step workflow for optimal collection and processing of plasma for Ang II (1-4) analysis.

References

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  • Huyghebaert, L., et al. "Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma.
  • Sriram, P., et al. "Metabolism of angiotensin peptides by angiotensin converting enzyme 2 (ACE2) and analysis of the effect of excess zinc on ACE2 enzymatic activity.
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  • Bodineau, L., et al. "Orally Active Aminopeptidase A Inhibitors Reduce Blood Pressure." Hypertension 51.4 (2008): 893-900.
  • Lee, Y. J., et al. "In-hospital initiation of angiotensin receptor–neprilysin inhibition in acute heart failure: the PREMIER trial." European Heart Journal (2024).
  • Elabscience. "Human ACE(Angiotensin Ⅰ Converting Enzyme) ELISA Kit (E-EL-H6178)."
  • Di Leva, S., et al. "Small Molecule Protease Inhibitors as Model Peptidomimetics." Molecules 25.21 (2020): 5009.
  • Sun, Q., et al. "Stability of Angiotensin I-converting Enzyme Inhibitory Activity of Peptides Extracted from Dry-cured Jinhua Ham." Journal of Food and Nutrition Research 5.4 (2017): 245-250.
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  • Kose, E., et al. "The effect of storage time and freeze-thaw cycles on the stability of serum samples." Biochemia Medica 23.1 (2013): 79-88.
  • Wesseling, S., et al. "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum." PLoS One 12.6 (2017): e0178193.
  • Chappell, M. C. "The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways." Angiotensin-(1-7) (2019): 15-36.
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  • Pilli, N. R., et al. "LC-MS/MS ASSAY FOR IRBESARTAN IN HUMAN PLASMA USING SOLID PHASE EXTRACTION TECHNIQUE: A PHARMACOKINETIC STUDY." International Journal of Pharmacy and Pharmaceutical Sciences 7.11 (2015): 238-244.
  • G-Biosciences. "Protease Inhibitor Cocktails."
  • Agilent Technologies. "The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS."
  • Shariat-Madar, Z., et al. "Novel Mass Spectrometric Methods for Evaluation of Plasma Angiotensin Converting Enzyme 1 and Renin Activity." Hypertension 46.4 (2005): 985-990.
  • Huyghebaert, L., et al. "Development and validation of an LC-MS/MS method for the simultaneous quantitation of plasma angiotensin (1-7), (1-8), (1-9), and (1-10).
  • Hong, Y., et al. "Solid-Phase Extraction Approaches for Improving Oligosaccharide and Small Peptide Identification with Liquid Chromatography-High-Resolution Mass Spectrometry." Foods 11.3 (2022): 355.
  • Wang, Y., et al. "Study on Fermentation Preparation, Stability, and Angiotensin-Converting Enzyme Inhibitory Activity of Tomato Pomace Peptide." Foods 14.2 (2025): 198.
  • Tinzyme.
  • Agilent Technologies.

Sources

Troubleshooting

Optimal storage conditions for Angiotensin II (1-4) human TFA

Welcome to the technical support center for Angiotensin II (1-4) human TFA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Angiotensin II (1-4) human TFA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the optimal storage, handling, and use of this peptide in your experiments.

Introduction to Angiotensin II and its Fragments

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] The primary effector of this system is Angiotensin II (Ang II), a potent vasoconstrictor.[1][3][4] Angiotensin II is an octapeptide with the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe.

It's important to clarify the nomenclature. "Angiotensin II (1-4) human TFA" can be ambiguous. In many commercial contexts, this refers to the full-length human Angiotensin II peptide (amino acids 1-8), where "(1-4)" might be a non-standard notation. However, it could also refer to the N-terminal fragment of Angiotensin II, consisting of the first four amino acids (Asp-Arg-Val-Tyr). This guide will primarily focus on the full-length Angiotensin II human TFA , as it is the more commonly used reagent. We will also briefly touch upon its degradation products, which include smaller fragments.

Angiotensin II is metabolized by aminopeptidases into smaller, biologically active peptides such as Angiotensin III (Ang II 2-8) and Angiotensin IV (Ang II 3-8).[1][5]

Core Directive: Understanding Your Reagent

The Significance of the TFA Counter-ion

Most synthetic peptides are supplied as a trifluoroacetate (TFA) salt. TFA is used during peptide synthesis and purification.[6][7] While essential for the manufacturing process, residual TFA can sometimes interfere with experiments.[7][8] It has been shown to affect cell growth and other biological assays.[7] For sensitive applications, researchers may consider exchanging the TFA counter-ion for a more biologically compatible one, such as hydrochloride (HCl).[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for lyophilized Angiotensin II human TFA?

A1: For long-term stability, lyophilized Angiotensin II human TFA should be stored at -20°C, and for even longer-term storage, -80°C is recommended.[9] Keep the vial tightly sealed and protected from moisture.

Q2: How should I reconstitute Angiotensin II human TFA?

A2: Angiotensin II is soluble in water.[10] For reconstitution, use sterile, distilled water or a buffer appropriate for your experiment. To minimize degradation, it is advisable to prepare a concentrated stock solution, which can then be diluted to the final working concentration.

Q3: What is the stability of Angiotensin II human TFA in solution?

A3: The stability of Angiotensin II in solution is dependent on the storage temperature and pH. Once reconstituted, it is recommended to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[9]

Q4: Can I expect Angiotensin II (1-4) to have the same activity as full-length Angiotensin II?

A4: No. The biological activity of angiotensin peptides is highly dependent on their structure. Full-length Angiotensin II primarily acts through the AT1 and AT2 receptors to exert its effects.[11] The N-terminal fragment Angiotensin II (1-4) would not be expected to have the same binding affinity or biological activity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Residual TFA from the peptide synthesis is interfering with the assay.Consider exchanging the TFA counter-ion for HCl or another biocompatible salt. Alternatively, perform a buffer exchange to remove excess TFA.[6][8]
Peptide degradation due to improper storage or handling.Ensure the lyophilized peptide is stored at -20°C or -80°C. Aliquot reconstituted solutions to avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment.[9][12]
Low or no biological activity Incorrect peptide concentration due to inaccurate measurement of the lyophilized powder.The actual peptide content in a lyophilized powder can vary. It is recommended to determine the precise peptide concentration by UV spectrophotometry or amino acid analysis.
The peptide has degraded.Review storage and handling procedures. Test a fresh vial of the peptide.
Precipitation of the peptide in solution The peptide has low solubility in the chosen solvent or buffer.Try dissolving the peptide in a small amount of a different solvent, such as DMSO, before diluting with your aqueous buffer. Gentle warming or sonication may also help.[12]
The pH of the solution is at the isoelectric point of the peptide.Adjust the pH of the buffer to be either above or below the isoelectric point of the peptide to increase its solubility.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Angiotensin II human TFA

Objective: To prepare a stock solution of Angiotensin II human TFA.

Materials:

  • Lyophilized Angiotensin II human TFA

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the calculated volume of sterile water or buffer to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation.

  • Once dissolved, aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of Angiotensin II Degradation by HPLC

Objective: To monitor the stability of Angiotensin II in solution over time.

Methodology:

  • Preparation of Stock Solution: Reconstitute Angiotensin II as described in Protocol 1.

  • Incubation: Incubate aliquots of the peptide solution at different temperatures (e.g., 4°C, room temperature, and 37°C).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample and immediately freeze it at -80°C to stop further degradation.

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient of Mobile Phase B to elute the peptide and its degradation products.

    • Detection: UV at 214 nm or 280 nm.

  • Data Analysis: Compare the peak area of the intact Angiotensin II at different time points to determine the rate of degradation.

Visualizing Key Concepts

Angiotensin II Degradation Pathway

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Storage Verify Storage Conditions (-20°C or -80°C, desiccated) Start->Check_Storage Check_Handling Review Handling Procedures (Aliquotting, freeze-thaw cycles) Check_Storage->Check_Handling Consider_TFA Investigate TFA Interference Check_Handling->Consider_TFA Validate_Peptide Confirm Peptide Integrity & Concentration Consider_TFA->Validate_Peptide Optimize_Assay Optimize Assay Conditions Validate_Peptide->Optimize_Assay Solution Consistent Results Optimize_Assay->Solution

Caption: A logical approach to troubleshooting.

References

  • IntechOpen. (2024). Pathology of the Renin-Angiotensin-Aldosterone System.
  • MDPI. (2019).
  • NCBI. (2023).
  • PMC. (2025).
  • Wikipedia. (n.d.). Angiotensin.
  • MedChemExpress. (n.d.). Angiotensin II human TFA (Angiotensin II TFA) | Vasoconstrictor.
  • MedKoo Biosciences. (n.d.). Angiotensin II TFA | vasoconstrictor | CAS#2761969-44-0.
  • Mayo Clinic Laboratories. (2020). Angiotensin II and Angiotensin (1-7), Plasma.
  • Cleveland Clinic. (2022).
  • Selleck Chemicals. (n.d.).
  • TargetMol. (n.d.). Angiotensin II human TFA.
  • ResearchGate. (n.d.). Angiotensin II (Ang II) degradation pathways.
  • BenchChem. (2025). Angiotensinogen (1-14) Stability in Solution: A Technical Support Center.
  • Online Inhibitor. (2026). Angiotensin I: Applied Workflows and Troubleshooting in R....
  • Boster Bio. (2024).
  • Thermo Fisher Scientific. (n.d.). Angiotensin II Type-1 (AT1) Receptor Redistribution Assay - Instructions.
  • Wikipedia. (n.d.). Renin–angiotensin system.
  • GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields.
  • Cleveland Clinic. (2025). Renin-Angiotensin-Aldosterone System (RAAS).
  • RSC Publishing. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery.
  • American Heart Association Journals. (2019).
  • Advances in Physiology Education. (n.d.). The renal renin-angiotensin system.
  • Sigma-Aldrich. (n.d.). Eliminate TFA and Improve Sensitivity of Peptide Analyses by LC/MS.
  • BenchChem. (2025). A Comparative Guide to TFA and HCl Salts in Peptide Research and Development.
  • PMC. (2021). Newly Developed Radioimmunoassay for Human Angiotensin-(1–12) Measurements in Plasma and Urine.
  • PMC. (n.d.). Systemic Infusion of Angiotensin II into Normal Rats Activates Nuclear Factor-κB and AP-1 in the Kidney.

Sources

Optimization

Technical Support Center: Minimizing Nonspecific Binding of Angiotensin II (1-4)

Understanding the Problem: Why Does Angiotensin II (1-4) Stick to Plastic? Low or inconsistent recovery of Angiotensin II (1-4) is frequently caused by its adsorption to the surfaces of plastic tubes, pipette tips, and p...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Problem: Why Does Angiotensin II (1-4) Stick to Plastic?

Low or inconsistent recovery of Angiotensin II (1-4) is frequently caused by its adsorption to the surfaces of plastic tubes, pipette tips, and plates. This phenomenon, known as nonspecific binding, is driven by fundamental physicochemical interactions between the peptide and the polymer surface.

Angiotensin II (1-4) is a tetrapeptide with the sequence Val-Tyr-Ile-His. Its propensity to bind is governed by two primary forces:

  • Hydrophobic Interactions: Standard laboratory plastics, such as polypropylene (PP) and polystyrene (PS), are inherently hydrophobic. The nonpolar side chains of Valine (Val) and Isoleucine (Ile) in the peptide are attracted to these surfaces as a way to minimize their interaction with the aqueous solvent, a process driven by the hydrophobic effect.[1]

  • Electrostatic Interactions: At neutral pH, the Histidine (His) residue can be positively charged, while plastic surfaces can possess negative charges due to manufacturing processes or surface oxidation. This can lead to strong electrostatic attraction. Conversely, glass surfaces are rich in negatively charged silanol groups, which also strongly attract cationic peptides.[2][3]

Significant sample loss, sometimes exceeding 90% for low-concentration peptide solutions, can occur rapidly upon contact with a new plastic surface.[4] This makes it a critical variable to control in any quantitative workflow.

Diagram: Mechanisms of Nonspecific Peptide Binding

The following diagram illustrates the key interactions responsible for the loss of Angiotensin II (1-4) to a common plastic surface like polypropylene.

G cluster_0 Polypropylene Surface cluster_1 Angiotensin II (1-4) Peptide P_Surface <-CH2-CH(CH3)-CH2-CH(CH3)->n H_Site Hydrophobic Methyl (CH3) Groups E_Site Localized Negative Charge (δ-) Peptide Val-Tyr-Ile-His Val_Ile Hydrophobic Residues (Val, Ile) His Cationic Residue (His, pH < 7) Val_Ile->H_Site Hydrophobic Interaction His->E_Site Electrostatic Attraction

Caption: Forces driving peptide adsorption to plastic surfaces.

Troubleshooting Guide & FAQs

This section is structured as a series of questions and answers to directly address common problems and guide you toward an effective solution.

Q1: My Angiotensin II (1-4) concentration is unexpectedly low after preparing dilutions. What is the first thing I should check?

A1: Your plasticware. Standard polypropylene microcentrifuge tubes and pipette tips are a primary cause of peptide loss, especially at low concentrations (ng/mL to low µg/mL range).[5][6] The high surface-area-to-volume ratio in these formats exacerbates the problem.[4]

Immediate Action: Switch to commercially available "low protein binding" or "low retention" tubes and tips. These products are manufactured using proprietary methods to create a more hydrophilic and chemically inert surface, significantly reducing both hydrophobic and ionic interactions.[7][8]

Plasticware TypeTypical Protein Recovery (24h Incubation)Mechanism of Action
Standard PolypropyleneOften < 10% - 50%[5][8]Inherently hydrophobic surface promotes peptide adsorption.
Low-Binding Polypropylene> 90%[5][8]Polymer is modified to be highly uniform and hydrophilic, preventing interaction.
Siliconized/SilanizedVariable; Can be effectiveCovalently masks surface charges and creates a hydrophobic, but inert, layer.[9][10]

Note: Data is generalized from multiple studies. Actual recovery depends on the specific peptide, concentration, and buffer conditions.

Q2: I'm already using low-binding tubes but still see some sample loss. What other factors can I control?

A2: Your experimental buffer and sample handling procedures play a crucial role. Several buffer components and handling steps can be optimized to create an environment that is less favorable for nonspecific binding.

Tier 1: Buffer Optimization

  • Adjust pH: The charge of your peptide is pH-dependent. Adjusting the pH of your buffer away from the peptide's isoelectric point (pI) can increase its solubility and self-repulsion. However, ensure the pH is compatible with your downstream application.[11][12]

  • Increase Ionic Strength: Adding salt (e.g., 100-150 mM NaCl) can disrupt low-affinity electrostatic interactions between the peptide and the plastic surface.[11]

  • Use Additives:

    • Non-ionic Detergents: Including a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween 20 or Triton X-100 can be highly effective.[11][13] These detergents compete with the peptide for hydrophobic sites on the plastic surface and can also form micelles around the peptide, keeping it in solution.[14][15]

    • Organic Solvents: For stock solutions, using a solvent containing acetonitrile (ACN) can reduce hydrophobic interactions. However, be cautious as high concentrations of ACN can interfere with downstream assays like cell-based studies or LC-MS.[6]

Tier 2: Pre-treatment of Plasticware (Passivation)

If buffer optimization is insufficient or not possible, you can pre-treat your plasticware to block the binding sites. This is a cost-effective alternative to purchasing specialized low-binding tubes.

  • BSA Coating: Bovine Serum Albumin (BSA) is a common blocking agent. It is an amphipathic protein that will adsorb to the plastic surface, effectively masking the sites that would otherwise bind your peptide of interest.[16][17] This technique is widely used in ELISAs and is highly effective for preparing tubes and plates.[18][19]

  • Silanization: This chemical process modifies the surface by covalently attaching an alkylsilane, creating a hydrophobic but inert layer that prevents electrostatic interactions.[9][20] This is more common for glassware but can be applied to plastics. Caution: The reagents used are hazardous and the procedure must be performed with appropriate safety precautions.[10][21][22]

Q3: How do I perform a BSA coating on my microcentrifuge tubes?

A3: Here is a standard protocol for passivating plasticware with BSA. This protocol creates a blocking layer that minimizes the nonspecific binding of your target peptide.[16][23]

Materials:

  • Bovine Serum Albumin (BSA), Fraction V, protease-free

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Your standard polypropylene tubes or plates

Step-by-Step Protocol:

  • Prepare BSA Solution: Dissolve BSA in PBS to a final concentration of 1% (w/v) (10 mg/mL). Ensure it is fully dissolved.

  • Coat the Surface: Add enough 1% BSA solution to completely cover the surface area of the plasticware that will come into contact with your sample. For a 1.5 mL microcentrifuge tube, 500 µL is sufficient.

  • Incubate: Close the tubes and incubate for at least 2 hours at room temperature or overnight at 4°C. Gentle rocking can improve coating efficiency.

  • Aspirate: Carefully remove the BSA solution. Do NOT rinse. Rinsing can partially remove the adsorbed BSA layer.

  • Dry (Optional but Recommended): Allow the tubes to air-dry in a clean environment (e.g., under a laminar flow hood) or use them immediately while still wet.

  • Use: The passivated tubes are now ready for your Angiotensin II (1-4) solution.

Q4: How can I validate that my chosen method is working?

A4: A simple peptide recovery experiment is the best way to validate your protocol. This self-validating test will give you quantitative data on the effectiveness of your mitigation strategy.

Experimental Workflow for Validation:

Caption: Workflow for a peptide recovery experiment.

By comparing the final concentration in your test tubes to the initial concentration from the control vial, you can directly measure the percentage of peptide lost to the surface of each type of plasticware. This allows you to choose the most effective and practical solution for your specific experimental needs.

Quick Reference FAQ
  • Is glass better than plastic? Not necessarily. Glass surfaces have negatively charged silanol groups that can strongly bind cationic peptides like Angiotensin II (1-4).[2] While silanized glass is an excellent low-binding surface, untreated glass can be just as problematic as standard polypropylene.[24]

  • Does temperature affect binding? Yes. Some studies show that protein loss can be temperature-dependent, with different plastics showing more or less binding at 4°C versus 37°C.[5] It is best to mimic your actual experimental storage and incubation temperatures when performing validation experiments.

  • Will freezing and thawing increase binding? Yes, multiple freeze-thaw cycles can promote protein aggregation and surface adsorption.[12] Aliquot your peptide stocks to minimize the number of freeze-thaw cycles.

  • Should I vortex my peptide solutions? Be cautious. While mixing is necessary, vigorous vortexing can sometimes increase the interaction of peptides with the container surface and air-water interface, potentially leading to aggregation and loss. Gentle inversion or brief, controlled vortexing is preferred.

By understanding the mechanisms of nonspecific binding and systematically applying these troubleshooting strategies, you can significantly improve the accuracy and reproducibility of your experiments involving Angiotensin II (1-4) and other peptides.

References
  • Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC. (2015). National Institutes of Health (NIH). [Link]

  • Angiotensin - Wikipedia. Wikipedia. [Link]

  • An Update on the Tissue Renin Angiotensin System and Its Role in Physiology and Pathology. (2019). MDPI. [Link]

  • Plastic-binding peptides as anchors for protein scaffolds on synthetic plastics: opportunities and challenges - PMC. (2025). National Institutes of Health (NIH). [Link]

  • Structural and Computational Insights into the Angiotensin II Type 1 Receptor: Advances in Antagonist Design and Implications for Hypertension Therapy (2020–2024) - PMC. (2025). National Institutes of Health (NIH). [Link]

  • Detergent Issues in Peptide Purification and How to Overcome Them. (2024). PreOmics. [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. (2020). Nicoya Lifesciences. [Link]

  • Evaluation of binding preference of microtubes for nanoproteomics sample preparation. Springer. [Link]

  • Silanizing glassware. ResearchGate. [Link]

  • Angiotensin II and Angiotensin Receptors 1 and 2—Multifunctional System in Cells Biology, What Do We Know?. (2021). MDPI. [Link]

  • A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS. Waters Corporation. [Link]

  • Effective Blocking Procedures in ELISA Assays. DD BioLab. [Link]

  • Glass vials or plastic vials for liquid samples containing low concentration peptides/proteins in MS measurements?. ResearchGate. [Link]

  • Peptide adsorption on a hydrophobic surface results from an interplay of solvation, surface, and intrapeptide forces. (2008). PNAS. [Link]

  • Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene. (2013). PLOS ONE. [Link]

  • Nonspecific Binding: Main Factors of Occurrence and Strategies. (2024). DMPK. [Link]

  • From bottom-up to cell surface proteomics: detergents or no detergents, that is the question. (2024). Portland Press. [Link]

  • Low Binding Microcentrifuge Tubes. Guangzhou Jet Bio-Filtration Co., Ltd.. [Link]

  • Clinical Relevance of Local Renin Angiotensin Systems. (2014). Frontiers. [Link]

  • Influence of surfactants upon protein/peptide adsorption to glass and polypropylene. International Journal of Pharmaceutics. [Link]

  • In Silico Design and Analysis of Plastic-Binding Peptides - PMC. National Institutes of Health (NIH). [Link]

  • Blocking methods to prevent non-specific adhesion of mesenchymal stem cells to titanium and evaluate the efficiency of surface. (2016). UPCommons. [Link]

  • Comparative Analysis of Protein Recovery Rates in Eppendorf LoBind® and Other “Low Binding” Tubes. Eppendorf. [Link]

  • Renin-Angiotensin-Aldosterone System. CV Physiology. [Link]

  • ULTRA LOW BINDING TUBES. NBS Scientific. [Link]

  • Basic Protocol: Silanizing Glassware. Scribd. [Link]

  • Sensitive and specific capture of polystyrene and polypropylene microplastics using engineered peptide biosensors. (2022). Royal Society of Chemistry. [Link]

  • Everything You Need to Know About BSA. (2025). Boster Bio. [Link]

  • Pathology of the Renin-Angiotensin-Aldosterone System. (2024). IntechOpen. [Link]

  • Choosing and using detergents in biochemistry. (2023). The Bumbling Biochemist. [Link]

  • Fusion of polymeric material-binding peptide to cell-adhesion artificial proteins enhances their biological function. (2017). AIP Publishing. [Link]

  • Angiotensin: What It Is, Causes & Function. (2022). Cleveland Clinic. [Link]

  • Silanization (Siliconization) of Glassware. Medicalalgorithms.com. [Link]

  • How to Block a Membrane to Reduce Non-Specific Binding. (2025). Patsnap Synapse. [Link]

  • How to Silanize Slides. (2023). YouTube. [Link]

  • Self-Assembling Peptide Detergents Stabilize Isolated Photosystem I on a Dry Surface for an Extended Time - PMC. National Institutes of Health (NIH). [Link]

  • SILICONIZING GLASSWARE. University of Wisconsin-Madison. [Link]

  • Binding of cationic cell-permeable peptides to plastic and glass. ResearchGate. [Link]

  • Protein-plastic interactions: The driving forces behind the high affinity of a carbohydrate-binding module for polyethylene terephthalate. Technical University of Denmark. [Link]

Sources

Troubleshooting

Effect of freeze-thaw cycles on Angiotensin II (1-4) integrity

Welcome to the Technical Support Center for Peptide Handling. As a Senior Application Scientist, I frequently encounter researchers experiencing unexplained loss of bioactivity in short peptide fragments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Handling. As a Senior Application Scientist, I frequently encounter researchers experiencing unexplained loss of bioactivity in short peptide fragments. This guide provides a mechanistic deep-dive into the stability of Angiotensin II (1-4)—sequence Asp-Arg-Val-Tyr (DRVY)—during freeze-thaw cycles, equipping you with the causality behind the degradation and the self-validating protocols to prevent it.

Part 1: The Mechanistic Reality of Freeze-Thaw Damage

A common misconception in peptide chemistry is that because Angiotensin II (1-4) is a short tetrapeptide, it is immune to the "cold denaturation" that plagues large globular proteins. However, short peptides do not lose tertiary structure; instead, they undergo rapid chemical degradation driven by the physical phase changes of freezing[1].

When an aqueous peptide solution freezes, water crystallizes into a pure ice lattice. This process actively excludes solutes—including the peptide, buffer salts, and dissolved gases—into a progressively shrinking unfrozen liquid fraction. This phenomenon, known as cryoconcentration , creates a highly reactive and destructive microenvironment[2].

For the specific DRVY sequence of Angiotensin II (1-4), cryoconcentration triggers two primary degradation pathways:

  • Aspartic Acid (Asp) Hydrolysis via pH Shifts: If formulated in common buffers like sodium phosphate, the dibasic salt crystallizes before the monobasic salt during freezing. This causes the local pH of the unfrozen liquid to plummet from 7.4 down to ~4.0[1]. At this acidic pH, the N-terminal Aspartic acid (Asp) becomes highly susceptible to dehydration, forming a cyclic imide intermediate that leads to peptide bond cleavage[3].

  • Tyrosine (Tyr) Oxidation: Cryoconcentration drastically increases the local concentration of dissolved oxygen. The C-terminal Tyrosine (Tyr) is highly vulnerable to oxidation under these crowded, oxygen-rich conditions[4].

Quantitative Impact of Cryoconcentration on Ang II (1-4)
ParameterLiquid State (Optimal)Frozen State (Cryoconcentrated)Mechanistic Impact on Ang II (1-4)
Local Solute Concentration 1x (Baseline)Up to 50x higherForces molecular crowding; increases aggregation kinetics.
Local pH (Phosphate Buffer) 7.4Drops to ~4.0Triggers acid-catalyzed cyclic imide formation at the Asp residue.
Dissolved Oxygen (O₂) ~8 mg/L>100 mg/L (in unfrozen fraction)Accelerates oxidative damage to the C-terminal Tyr residue.
Ice-Liquid Interface Area 0 cm²Exponentially highInduces mechanical shear stress during ice recrystallization.

Part 2: Visualizing the Degradation Pathway

G Start Angiotensin II (1-4) [Asp-Arg-Val-Tyr] in Aqueous Buffer FT_Cycle Slow Freezing / Freeze-Thaw Cycle Start->FT_Cycle Ice Ice Crystal Formation (Pure H2O) FT_Cycle->Ice Water freezes Cryo Cryoconcentration in Unfrozen Phase FT_Cycle->Cryo Solutes excluded pH_Drop Buffer Crystallization (pH Shift to Acidic) Cryo->pH_Drop O2_Conc Dissolved O2 Concentration Cryo->O2_Conc Asp_Hyd N-Terminal Asp Hydrolysis / Cleavage pH_Drop->Asp_Hyd Acid catalysis Tyr_Ox C-Terminal Tyr Oxidation O2_Conc->Tyr_Ox ROS generation Loss Loss of Peptide Integrity & Activity Asp_Hyd->Loss Tyr_Ox->Loss

Mechanistic pathway of Angiotensin II (1-4) degradation induced by freeze-thaw cryoconcentration.

Part 3: Troubleshooting & FAQs

Q: I stored my reconstituted Ang II (1-4) in a standard laboratory -20°C freezer, but it lost 40% of its activity over a month. Why? A: Standard laboratory freezers are often "frost-free." These units actively cycle their internal temperatures above freezing to melt ice buildup. This subjects your peptide to continuous, microscopic freeze-thaw cycles, accelerating cryoconcentration-induced Asp hydrolysis and Tyr oxidation[4]. Always use a manual-defrost freezer or a -80°C ultralow temperature freezer for peptide storage.

Q: Can I just thaw my peptide on the benchtop at room temperature? A: No. Slow thawing maximizes the time the peptide spends in the critical temperature zone (-15°C to 0°C). In this zone, ice recrystallization occurs, creating mechanical shear stress at the ice-liquid interface that physically damages the peptide[2]. Thaw rapidly in a 37°C water bath just until the ice disappears, then immediately transfer to ice.

Q: Does the choice of reconstitution solvent impact freeze-thaw stability? A: Absolutely. Reconstituting Ang II (1-4) in pure, sterile water is preferable to complex buffers for long-term frozen storage, as it avoids the differential salt crystallization that causes drastic pH shifts[3]. If a buffer is required for your assay, reconstitute in water, freeze in aliquots, and dilute into the assay buffer immediately prior to use.

Part 4: Self-Validating Protocol for Angiotensin II (1-4) Handling

To ensure absolute scientific integrity, use this self-validating workflow. Every step includes a built-in validation checkpoint to confirm success before proceeding to the next phase.

Step 1: Reconstitution

  • Action: Add sterile, high-purity water directly to the lyophilized Ang II (1-4) vial to achieve a stock concentration (e.g., 1 mg/mL). Vortex gently.

  • Causality: Pure water avoids buffer-induced pH shifts during the freezing process.

  • Validation Checkpoint: The solution must be 100% clear and colorless. Any turbidity indicates incomplete solubilization or aggregation. Do not proceed until the solution is optically clear.

Step 2: Aliquoting

  • Action: Divide the stock solution into single-use volumes (e.g., 20 µL) using low-protein-binding polypropylene microcentrifuge tubes.

  • Causality: Hydrophobic peptides can adsorb to standard plastics[5]. Aliquoting strictly prevents any portion of the peptide from undergoing more than one freeze-thaw cycle.

  • Validation Checkpoint: Count the aliquots against your planned experimental runs. You must have enough single-use tubes to guarantee you will never re-freeze a thawed sample.

Step 3: Flash-Freezing

  • Action: Submerge the tightly sealed aliquot tubes in liquid nitrogen or a dry ice/ethanol bath for 60 seconds.

  • Causality: Flash-freezing forces the water to vitrify (forming microscopic ice crystals instantly), bypassing the slow cryoconcentration phase and preventing solute crowding and pH shifts[1].

  • Validation Checkpoint: The liquid should transition to a solid, opaque state almost instantaneously (<5 seconds).

Step 4: Storage

  • Action: Transfer the flash-frozen aliquots immediately to a -80°C freezer.

  • Causality: -80°C is below the glass transition temperature of most aqueous solutions, halting all molecular mobility and chemical degradation pathways[4].

  • Validation Checkpoint: Verify the freezer is manually defrosted (not frost-free) by checking the equipment manual or historical temperature loggers.

Step 5: Rapid Thawing (Day of Experiment)

  • Action: Remove a single aliquot and hold the bottom of the tube in a 37°C water bath. Agitate gently. The moment the last sliver of ice melts, immediately place the tube on crushed ice.

  • Causality: Rapid thawing prevents ice recrystallization and mechanical shear stress[2].

  • Validation Checkpoint: The thaw process should take less than 30 seconds for a 20 µL volume.

Sources

Optimization

Technical Support Center: Navigating Trifluoroacetic Acid (TFA) Salt Cytotoxicity in High-Concentration Angiotensin II (1-4) Assays

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with high concentrations of Angiotensin II (1-4) and encountering challenges related to trifluoroac...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with high concentrations of Angiotensin II (1-4) and encountering challenges related to trifluoroacetic acid (TFA) salt-induced cytotoxicity. This resource provides in-depth troubleshooting, detailed protocols, and scientific explanations to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our cell-based assays with high concentrations of Angiotensin II (1-4). Could the TFA salt be the culprit?

A1: Yes, it is highly probable that the trifluoroacetate (TFA) counter-ion is contributing to the observed cytotoxicity. Synthetic peptides, like Angiotensin II (1-4), are typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with TFA as an ion-pairing agent.[1][2] During the final lyophilization step, free TFA is removed, but a certain amount remains ionically bound to the peptide, forming a TFA salt.[3][4]

Q2: What is the mechanism behind TFA-induced cytotoxicity?

A2: The cytotoxic effects of TFA in cell culture are multifactorial:

  • Direct Cellular Toxicity: TFA can disrupt cell membrane integrity and interfere with key cellular processes, leading to apoptosis or necrosis.[5]

  • pH Alteration: As a strong acid, TFA can lower the pH of your stock solution and, subsequently, the cell culture medium.[5][6] This shift in pH can be detrimental to cell health and the function of cellular enzymes.

  • Alteration of Peptide Conformation and Activity: The binding of TFA to positively charged residues on the Angiotensin II (1-4) peptide can alter its secondary structure and conformation.[1][6] This may impact its solubility and how it interacts with its biological targets, potentially leading to misleading results regarding the peptide's intrinsic activity.

Q3: How can we confirm that TFA is the source of the observed cytotoxicity in our Angiotensin II (1-4) assays?

A3: A systematic approach is necessary to diagnose TFA-related issues. The following troubleshooting workflow is recommended:

cluster_0 Troubleshooting Workflow for TFA Cytotoxicity A Unexpected Cytotoxicity Observed B Prepare a 'TFA-only' Control Solution A->B Hypothesize TFA Interference C Perform a Dose-Response Experiment with the TFA Control B->C D Observe a Dose-Dependent Cytotoxic Effect? C->D E Conclusion: TFA is Likely Contributing to Cytotoxicity D->E Yes F Conclusion: TFA is Unlikely the Sole Cause of Cytotoxicity D->F No G Proceed to TFA Removal/Counter-ion Exchange E->G H Investigate Other Factors (Peptide Purity, Solubility, etc.) F->H

Caption: A logical workflow to diagnose potential TFA interference.

Protocol for TFA-Only Control:

  • Prepare a stock solution of TFA in the same solvent used for your Angiotensin II (1-4) peptide.

  • Create a serial dilution of the TFA stock to match the molar concentrations of TFA that would be present at the various concentrations of your peptide used in the assay.

  • Treat your cells with these TFA-only dilutions and assess cell viability using your standard assay protocol.

If you observe a dose-dependent decrease in cell viability with the TFA-only control, this strongly indicates that TFA is a significant contributor to the cytotoxicity you are observing with your peptide.

Troubleshooting and Mitigation Strategies

Q4: What are the most effective methods for removing or replacing the TFA counter-ion from our Angiotensin II (1-4) peptide?

A4: Several methods can be employed to reduce the TFA content in your peptide preparation. The choice of method will depend on the scale of your experiment and the physicochemical properties of your peptide.[6]

MethodPrincipleAdvantagesDisadvantages
TFA/HCl Exchange via Lyophilization Replacement of the TFA counter-ion with a stronger, more biologically compatible acid like hydrochloric acid (HCl).[7]Relatively simple, cost-effective, and can be performed in most labs.May require multiple cycles for complete exchange. Peptide solubility in acidic conditions is crucial.[6]
Ion-Exchange Chromatography The peptide is bound to an anion-exchange resin, allowing the TFA to be washed away. The peptide is then eluted with a solution containing the desired counter-ion (e.g., acetate).[7]Highly effective for complete TFA removal. Can also serve as an additional purification step.More technically involved and time-consuming. Potential for peptide loss during the process.
Precipitation The peptide is precipitated from a solution in which TFA is soluble, effectively separating the two.[7]Can be a simple and rapid method for crude purification and TFA reduction.May not be suitable for all peptides, especially short or highly soluble ones. Risk of co-precipitation of impurities.
Detailed Protocol: TFA/HCl Exchange via Lyophilization

This is often the most practical method for many research labs.

cluster_1 TFA/HCl Exchange Protocol Start Start: Peptide-TFA Salt Dissolve 1. Dissolve Peptide in 100 mM HCl Start->Dissolve Incubate 2. Incubate at Room Temperature (1 min) Dissolve->Incubate Freeze 3. Flash Freeze in Liquid Nitrogen Incubate->Freeze Lyophilize 4. Lyophilize Overnight Freeze->Lyophilize Repeat 5. Repeat Steps 1-4 (2-3 times) Lyophilize->Repeat End End: Peptide-HCl Salt Repeat->End

Caption: A step-by-step workflow for TFA-HCl counter-ion exchange.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Angiotensin II (1-4)-TFA salt in distilled water at a concentration of approximately 1 mg/mL.[8]

  • Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 and 10 mM.[8] It is crucial to stay within this range, as lower concentrations may lead to incomplete exchange, while higher concentrations could risk modifying the peptide.[8]

  • Incubation: Allow the solution to stand at room temperature for at least one minute.[6]

  • Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure rapid and uniform freezing.[6]

  • Lyophilization: Lyophilize the frozen solution overnight until all liquid has been removed.

  • Repeat: For optimal TFA removal, repeat this process (dissolution in dilute HCl, freezing, and lyophilization) two to three times.[8]

Q5: After performing a counter-ion exchange, how can we be sure that the biological activity of Angiotensin II (1-4) is preserved?

A5: It is essential to perform a functional validation of your peptide after any counter-ion exchange procedure. Angiotensin II is a key regulator of the renin-angiotensin-aldosterone system (RAAS), primarily acting to increase blood pressure.[9][10] Angiotensin II (1-4) is a fragment of the full-length peptide. While its specific functions are a subject of ongoing research, it is known to interact with components of the RAAS.

Validation Strategy:

  • Select a Relevant Bioassay: Choose a well-established in vitro assay that reflects the known or expected biological activity of Angiotensin II (1-4). This could include receptor binding assays or functional assays measuring downstream signaling events in a relevant cell line (e.g., vascular smooth muscle cells, adrenal cortical cells).

  • Compare Activity: Perform a dose-response curve with your TFA-exchanged Angiotensin II (1-4) and compare it to a new, untreated lot of the peptide (if available and the TFA concentration is known to be low) or to historical data.

  • Include Proper Controls: Always include a vehicle control (the final buffer after lyophilization) to ensure that the buffer itself does not have any biological effects.

By following these guidelines, you can confidently mitigate the risks of TFA-induced cytotoxicity and ensure that your experimental data accurately reflects the biological activity of Angiotensin II (1-4).

References

  • Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects - MDPI. (2024, March 13). Retrieved from [Link]

  • Impact of Counter-ion in Peptide on Studies in Different Research Fields - GenScript. (2019, July 18). Retrieved from [Link]

  • Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review - PMC. (2025, November 28). Retrieved from [Link]

  • Angiotensin II - StatPearls - NCBI Bookshelf. (2023, May 26). Retrieved from [Link]

  • TFA Removal from Reaction. - ResearchGate. (2017, July 20). Retrieved from [Link]

  • Responses to Angiotensin II, salt intake, and lipopolysaccharide reveal the diverse actions of Tumor necrosis factor-α on blood pressure and renal function - PMC. Retrieved from [Link]

  • The Role of Counter-Ions in Peptides—An Overview - PMC. Retrieved from [Link]

  • Why Peptide Assays Fail - GenScript. Retrieved from [Link]

  • A fast and ultra-sensitive method for analysis of TFA in multiple water sources - SCIEX. Retrieved from [Link]

  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC. (2025, August 5). Retrieved from [Link]

  • Angiotensin: What It Is, Causes & Function - Cleveland Clinic. (2022, June 27). Retrieved from [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - MDPI. (2025, November 7). Retrieved from [Link]

  • TFA removal service: switch to acetate or HCl salt form of peptide. - LifeTein. Retrieved from [Link]

  • Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects - ResearchGate. (2024, March 5). Retrieved from [Link]

  • New Report Exposes industry tactics to downplay toxic 'forever chemical' TFA | PAN Europe. (2025, September 29). Retrieved from [Link]

  • A counterion exchange process for peptides - Google Patents.
  • Application of trifluoroacetic acid as a theranostic agent for chemical ablation of solid tissue. Retrieved from [Link]

  • Angiotensin - Wikipedia. Retrieved from [Link]

  • Effect of TFA on CDDP-induced cytotoxic activity in MCF-7 cells using... - ResearchGate. Retrieved from [Link]

  • Identifying Trending Issues in Assay of Peptide Therapeutics During Stability Study. (2024, May 14). Retrieved from [Link]

  • Angiotensin II Peptides - PMC - NIH. Retrieved from [Link]

  • Angiotensin II and Angiotensin Receptors 1 and 2—Multifunctional System in Cells Biology, What Do We Know? - MDPI. (2021, February 12). Retrieved from [Link]

  • TFA Removal Techniques for Peptides | PDF - Scribd. Retrieved from [Link]

  • Manufacturing Doubt: how industry downplays TFA's toxicity - PAN Europe. (2025, September 26). Retrieved from [Link]

  • Inaccuracies in Quantification of Peptides – A Case Study Using Beta Endorphin Assay. (2013, January 1). Retrieved from [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Proposed RfD and RfC for Trifluoroacetic Acid (TFA): Report to the Hawaii State Department of Health. (2024, November 8). Retrieved from [Link]

  • Angiotensin 2 raises blood pressure | Renal system physiology | NCLEX-RN - YouTube. (2012, September 19). Retrieved from [Link]

  • Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - Toxic Docs. (2007, November 26). Retrieved from [Link]

  • Angiotensin II revisited: new roles in inflammation, immunology and aging - PMC. Retrieved from [Link]

  • Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. (2023, February 17). Retrieved from [Link]

  • A New Approach for Preparing Stable High-Concentration Peptide Nanoparticle Formulations - PMC. (2023, December 21). Retrieved from [Link]

  • An Absorbance-based Cytotoxicity Assay using High Absorptivity, Water‑soluble Tetrazolium Salts - Agilent. Retrieved from [Link]

  • Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). (2025, December 31). Retrieved from [Link]

  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - ResearchGate. (2025, December 6). Retrieved from [Link]

  • Effect of Chronically Suppressed Plasma Angiotensin II on Regulation of the CYP4A/20-HETE Pathway in the Dahl Salt-Sensitive Rat - MDPI. (2023, March 23). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing pH for Angiotensin II (1-4) Receptor Binding Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize their radioligand binding assays for the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize their radioligand binding assays for the Angiotensin II (1-4) peptide fragment.

Angiotensin II (1-4) (sequence: Asp-Arg-Val-Tyr) is an endogenous peptide produced from Angiotensin I by the angiotensin-converting enzyme (ACE). It binds to the Angiotensin II type 1 (AT1) receptor, acting as an agonist to stimulate G-protein coupled receptors (GPCRs) in vascular smooth muscle cells 1. Because this fragment is much shorter than the full octapeptide Angiotensin II, its binding affinity is highly sensitive to the ionization states of its N-terminal Aspartate and C-terminal Tyrosine. Consequently, precise pH optimization of the assay buffer is not just a procedural step—it is the fundamental variable that dictates the structural conformation of both the ligand and the AT1 receptor's extracellular loops 2.

Mechanistic Overview: Why pH Matters

G Ang14 Angiotensin II (1-4) [Asp-Arg-Val-Tyr] AT1R AT1 Receptor (Extracellular Loops) Ang14->AT1R Binding pH pH 7.4 Buffer (Optimal Ionization) pH->Ang14 Maintains Asp/Arg Charge State pH->AT1R Stabilizes Conformation GPCR Gq-Protein Activation AT1R->GPCR Conformational Change Ca2 Intracellular Ca2+ Release GPCR->Ca2 IP3 Pathway

Caption: pH-dependent binding of Angiotensin II (1-4) to the AT1 receptor and downstream signaling.

Core Experimental Protocol: pH-Optimized Radioligand Binding Assay

To ensure a self-validating system, this protocol incorporates internal controls (non-specific binding wells) and specific protease inhibitors to prevent peptide degradation during the assay 3.

Step-by-Step Methodology

Step 1: Membrane Preparation

  • Harvest cells (e.g., AT1-transfected CHO cells or rat ventricular tissue) and wash with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Resuspend the pellet in Homogenization Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM MgCl2) supplemented with protease inhibitors (10 mg/L bacitracin, 0.5 mM PMSF, 4 mg/mL leupeptin) 3. Causality: Ang II (1-4) is highly susceptible to aminopeptidases; bacitracin and PMSF are mandatory to prevent ligand degradation before binding occurs.

  • Homogenize and centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the final membrane pellet in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.2% BSA) [[4]]().

Step 2: Binding Reaction Setup

  • Set up a 96-well plate with three conditions: Total Binding (TB), Non-Specific Binding (NSB), and Specific Binding (SB).

  • Add 10-40 µg of membrane protein per well.

  • Add radiolabeled tracer (e.g., 125I-[Sar1,Ile8]Ang II or 3H-Ang II) at a concentration near its Kd (typically 0.1 - 2.0 nM) [[3]]().

  • For NSB wells, add 1 µM of unlabeled full-length Angiotensin II or Losartan (AT1 specific antagonist) [[5]]().

  • For experimental wells, add increasing concentrations of Angiotensin II (1-4) to compete with the radioligand.

Step 3: Incubation and pH Control

  • Incubate the reaction mixture at 25°C for 60 to 90 minutes to reach equilibrium 5.

  • Critical pH Check: Ensure the final reaction volume maintains a strict pH of 7.4. At pH < 6.5, the Aspartate residue (pKa ~3.9) begins to lose its negative charge, drastically reducing receptor affinity.

Step 4: Filtration and Detection

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters presoaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter [[6]]().

  • Wash filters three times with 4 mL of ice-cold 50 mM Tris-HCl (pH 7.4).

  • Measure retained radioactivity using a liquid scintillation counter or gamma counter.

Quantitative Data: pH Optimization Matrix

Assay Buffer pHAng II (1-4) Ionization StateAT1 Receptor ConformationSpecific Binding Signal (%)Recommendation
pH 6.0 Aspartate partially protonatedExtracellular loops rigid< 30%Avoid. Loss of critical electrostatic interactions.
pH 6.8 Aspartate deprotonatedSub-optimal loop flexibility60 - 75%Sub-optimal. High background noise.
pH 7.4 Optimal (Zwitterionic balance) Optimal binding cleft 100% (Baseline) Standardize all assays to this pH.
pH 8.0 Tyrosine partially deprotonatedAltered disulfide bridge stability40 - 50%Avoid. Tyrosine deprotonation disrupts H-bonding.

Troubleshooting Guide

G Start Issue: Low Specific Binding Signal CheckPH Check Assay Buffer pH Start->CheckPH PHLow pH < 7.0 (Acidic) CheckPH->PHLow PHHigh pH > 8.0 (Alkaline) CheckPH->PHHigh PHOpt pH 7.4 (Optimal) CheckPH->PHOpt FixLow Adjust with NaOH. Check Aspartate protonation. PHLow->FixLow FixHigh Adjust with HCl. Check Tyrosine deprotonation. PHHigh->FixHigh CheckDeg Check Protease Inhibitors (PMSF, Bacitracin) PHOpt->CheckDeg

Caption: Logical troubleshooting workflow for resolving low specific binding signals in AT1 assays.

Q&A Troubleshooting

Q: I am observing very high non-specific binding (NSB), making it impossible to calculate the Kd for Angiotensin II (1-4). How do I fix this? A: High NSB is usually caused by the radioligand sticking to the assay plate or the glass fiber filters. Causality: At pH levels slightly below 7.0, the overall charge of the membrane homogenate can become more positive, attracting the negatively charged domains of the peptide. Solution: Ensure your wash buffer is strictly at pH 7.4. Additionally, pre-soak your GF/C filters in 0.5% polyethyleneimine (PEI) for at least 30 minutes before filtration. PEI coats the glass fibers with a positive charge, repelling the basic residues (like Arginine) in the peptide and reducing background noise 6.

Q: My specific binding signal drops completely when I test Ang II (1-4) compared to full-length Ang II. Is the peptide degraded? A: While degradation is possible, the shorter Ang II (1-4) fragment is heavily reliant on the N-terminal Aspartate and C-terminal Tyrosine for receptor docking [[2]](). If your buffer pH has drifted above 8.0, the Tyrosine hydroxyl group (pKa ~10.1) begins to deprotonate, destroying the hydrogen bond required for the AT1 receptor's extracellular loop 2 (ECL2) interaction. Solution: Recalibrate your pH meter at assay temperature (25°C). Tris buffer has a high temperature coefficient ( Δ pH/°C -0.03). If you adjusted the pH to 7.4 at 4°C, it will drop to ~6.8 at 25°C. Always adjust the pH of your Tris buffer at the exact temperature you plan to run the incubation.

Q: Can I use a phosphate buffer instead of Tris-HCl to maintain pH stability? A: It is not recommended. Causality: Phosphate buffers can precipitate the 5 mM MgCl2 required in the assay buffer. Magnesium ions are critical for stabilizing the G-protein coupled state of the AT1 receptor, which inherently increases the receptor's affinity for agonists like Ang II (1-4) 3. Stick to 50 mM Tris-HCl or HEPES.

FAQs

Why is Angiotensin II (1-4) used instead of full-length Angiotensin II in certain binding studies? Angiotensin II (1-4) is an endogenous metabolite that retains the ability to bind the AT1 receptor and stimulate intracellular Ca2+ release 1. Studying this fragment helps map the minimal pharmacophore required for AT1 activation, which is critical for designing small-molecule Angiotensin Receptor Blockers (ARBs).

Do I need to add BSA to the assay buffer? Yes. 0.2% Bovine Serum Albumin (BSA) acts as a carrier protein. Peptides like Ang II (1-4) are highly prone to adsorbing onto the plastic walls of microtiter plates or microcentrifuge tubes. BSA saturates these non-specific binding sites, ensuring the actual concentration of your peptide in solution matches your calculations 5.

How long should the incubation period be? For Ang II (1-4), equilibrium is typically reached between 60 to 90 minutes at 25°C 5. Incubating longer than 2 hours at room temperature increases the risk of peptide degradation, even in the presence of protease inhibitors.

References

  • National Institutes of Health (PMC). "Structure of the Human Angiotensin II Type 1 (AT1) Receptor Bound to Angiotensin II from Multiple Chemoselective Photoprobe Contacts Reveals a Unique Peptide Binding Mode." Available at:[Link]

  • American Heart Association Journals. "Molecular Mechanism of Angiotensin II Type I and Type II Receptors in Cardiac Hypertrophy of Spontaneously Hypertensive Rats." Available at:[Link]

  • CORE / Peptides. "Involvement of AT1 angiotensin receptors in the vasomodulatory effect of des-aspartate-angiotensin I." Available at:[Link]

  • SciSpace. "Binding Affinity of Candesartan, Losartan, Telmisartan and Valsartan with Angiotensin II Receptor 1 Subtype." Available at:[Link]

Sources

Optimization

Resolving solubility issues with Angiotensin II (1-4) hydrophobic residues

Welcome to the technical support center for Angiotensin II (1-4). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Angiotensin II (1-4). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the common solubility challenges associated with this hydrophobic peptide.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of Angiotensin II (1-4), and how does this affect its solubility?

A1: The amino acid sequence for human Angiotensin II (1-4) is Aspartic Acid-Arginine-Valine-Tyrosine (Asp-Arg-Val-Tyr or DRVY).[1][2] The solubility of a peptide is largely dictated by the physicochemical properties of its constituent amino acids.[3][4]

  • Hydrophilic Residues: Aspartic Acid (Asp) is acidic, and Arginine (Arg) is basic. These charged residues generally enhance solubility in aqueous solutions.[3]

  • Hydrophobic Residues: Valine (Val) and Tyrosine (Tyr) are hydrophobic amino acids, which can decrease water solubility.[3]

The presence of both charged and hydrophobic residues gives Angiotensin II (1-4) an amphipathic character, which can lead to solubility challenges.

Q2: I'm having trouble dissolving my lyophilized Angiotensin II (1-4) powder. What is the recommended starting solvent?

A2: Due to the presence of hydrophobic residues, starting with an aqueous buffer may not be effective. For hydrophobic peptides, it is often recommended to first use a small amount of an organic solvent to fully dissolve the peptide before diluting with your aqueous buffer.[4][5][6][7]

A recommended starting approach is to use Dimethyl sulfoxide (DMSO).[3][5] Dissolve the peptide in a minimal amount of 100% DMSO and then slowly add your desired buffer to the peptide solution drop-by-drop while vortexing.[7]

Q3: My Angiotensin II (1-4) contains Trifluoroacetic Acid (TFA) from synthesis. Can this affect my experiments?

A3: Yes, residual TFA from the synthesis and purification process can impact your experimental results.[8] TFA is a strong acid and can alter the pH of your final solution.[9] It can also be cytotoxic in cell-based assays and may interfere with protein-protein interactions.[8] For sensitive applications, it is advisable to either use a TFA-free grade of the peptide or perform a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride.[8][10]

Q4: Can I use sonication or warming to help dissolve my Angiotensin II (1-4)?

A4: Yes, both sonication and gentle warming can aid in the dissolution of peptides.[3][5][6][11] If you observe particulate matter after initial solvent addition, a brief sonication in a water bath can help to break up aggregates.[6] Gentle warming (not exceeding 40°C) can also increase the solubility of some peptides.[5][11][12] However, excessive heating should be avoided as it can lead to peptide degradation.

Troubleshooting Guide

Problem: My Angiotensin II (1-4) precipitates out of solution when I add my aqueous buffer.

This is a common issue when diluting a peptide stock solution that was initially dissolved in a high concentration of organic solvent.

Root Cause: The rapid change in solvent polarity upon addition of the aqueous buffer can cause the hydrophobic peptide to aggregate and precipitate.

Solution Workflow:

  • Initial Dissolution: Ensure your peptide is fully dissolved in the initial organic solvent (e.g., DMSO) before adding any aqueous buffer.

  • Slow Dilution: Add the aqueous buffer drop-by-drop to the peptide-organic solvent mixture while gently vortexing. This gradual change in solvent environment helps to prevent precipitation.

  • Concentration Matters: Avoid preparing highly concentrated stock solutions if possible, as this can increase the likelihood of precipitation upon dilution.

  • Consider an Alternative Organic Solvent: If DMSO is not compatible with your assay, other options include dimethylformamide (DMF) or acetonitrile (ACN).[5][7]

Experimental Protocols

Protocol 1: Step-by-Step Solubilization of Angiotensin II (1-4)
  • Preparation: Allow the vial of lyophilized Angiotensin II (1-4) to equilibrate to room temperature before opening to prevent condensation.

  • Initial Solvent Addition: Add a small volume of 100% DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mM). Vortex briefly.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles. If particles remain, sonicate the vial for 5-10 minutes.[6]

  • Serial Dilution: To prepare your working solution, slowly add your desired aqueous buffer (e.g., PBS, pH 7.4) to the DMSO stock solution in a dropwise manner while vortexing.

  • Final Concentration: Continue to dilute to your final desired concentration. If any cloudiness or precipitation appears, you may have exceeded the peptide's solubility limit in that final buffer composition.

Protocol 2: Small-Scale Solubility Testing

Before dissolving your entire batch of peptide, it is prudent to perform a small-scale solubility test.[5]

  • Aliquot: Weigh out a small, known amount of the lyophilized peptide (e.g., 1 mg).

  • Test Solvents: Following the workflow in Protocol 1, test a series of solvents to determine the optimal conditions for your specific experimental needs.

  • Documentation: Keep a detailed record of the solvents and concentrations tested, and the observed solubility.

Data Presentation

Solvent Recommended Use Considerations
DMSO Primary choice for initial dissolution of hydrophobic peptides.[3][5]Can be toxic to cells at higher concentrations; check your cell line's tolerance.[13]
DMF Alternative to DMSO.[5][7]Also has potential for cellular toxicity.
Acetonitrile Can be used for initial dissolution.[5][7]Highly volatile, which can make concentration calculations challenging.[5]
Aqueous Buffers (e.g., PBS) Used for dilution to final working concentrations.Direct dissolution of hydrophobic peptides in aqueous buffers is often unsuccessful.

Visualizations

Solubility_Troubleshooting start Start: Lyophilized Angiotensin II (1-4) dissolve_dmso Dissolve in minimal 100% DMSO start->dissolve_dmso check_clear Is the solution clear? dissolve_dmso->check_clear sonicate Sonicate for 5-10 minutes check_clear->sonicate No add_buffer Slowly add aqueous buffer (dropwise with vortexing) check_clear->add_buffer Yes sonicate->check_clear final_check Is the final solution clear? add_buffer->final_check success Success: Peptide is in solution final_check->success Yes precipitate Precipitation occurred. Consider lower final concentration or alternative buffer. final_check->precipitate No

Caption: Troubleshooting workflow for dissolving Angiotensin II (1-4).

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • Wikipedia. (n.d.). Angiotensin. Retrieved from [Link]

  • Synpeptide. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

  • Innovagen. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Cambridge Research Biochemicals. (n.d.). General Guide for Dissolving Peptides. Retrieved from [Link]

  • CellMosaic. (n.d.). Angiotensin II (1-8) (human, horse, sheep, pig, and rat). Retrieved from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • Turner, A. J., Hooper, N. M., & Tipnis, S. R. (2011). Angiotensin-Converting Enzyme 2: The First Decade. Hypertension, 58(5), 749–755.
  • Chen, Y., et al. (2023). pH-Responsive Self-Assembling Peptide-Based Biomaterials: Designs and Applications.
  • ResearchGate. (2016, January 22). Can DMSO dissolve all kind of peptide?. Retrieved from [Link]

  • Oliveira, M. C., et al. (2007). The Angiotensin II AT1 Receptor Structure-Activity Correlations in the Light of Rhodopsin Structure. American Journal of Physiology-Cell Physiology, 292(4), C1231-C1252.
  • Herman, A. M., et al. (2021). Angiotensin II and Angiotensin Receptors 1 and 2—Multifunctional System in Cells Biology, What Do We Know?. International Journal of Molecular Sciences, 22(4), 1798.
  • Patel, S., Rauf, A., & Khan, H. (2023). Renin-Angiotensin System: Updated Understanding and Role in Physiological and Pathophysiological States. Journal of Cardiovascular Development and Disease, 10(6), 263.
  • Lobb, I., & Luyt, L. G. (2024). Advances in the structural basis for angiotensin-1 converting enzyme (ACE) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389745.
  • GenScript. (n.d.). Angiotensin II, human. Retrieved from [Link]

  • Halocarbon Life Sciences. (2020, August 5). TFA - Pharmaceutical Applications. Retrieved from [Link]

  • Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell, 161(4), 833-844.
  • Millennial Scientific. (2024, August 1). The Impact of Composition, Aggregation, and Solubility on Glucagon-like peptide-1 Purification. Retrieved from [Link]

  • LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide?. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Analytical Imperative: Why Angiotensin II (1-4) Matters

A Comprehensive Guide to the HPLC Analysis of Angiotensin II (1-4) Human Standard: A Comparative Approach For researchers, scientists, and drug development professionals engaged in cardiovascular research, the accurate q...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the HPLC Analysis of Angiotensin II (1-4) Human Standard: A Comparative Approach

For researchers, scientists, and drug development professionals engaged in cardiovascular research, the accurate quantification of angiotensin peptides is paramount. Angiotensin II (1-4), a key metabolite in the Renin-Angiotensin System (RAS), presents a unique analytical challenge. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of Angiotensin II (1-4) human standard, supported by experimental data and a discussion of alternative analytical techniques.

Angiotensin II (1-4) is a tetrapeptide fragment of Angiotensin II, the primary effector of the RAS. While Angiotensin II's role in vasoconstriction and blood pressure regulation is well-documented, its metabolites, including Angiotensin II (1-4), are gaining recognition for their potential biological activities and as biomarkers.[1] Accurate and reliable quantification is therefore crucial for elucidating their physiological and pathophysiological roles.

HPLC for Angiotensin II (1-4) Analysis: A Deep Dive

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the separation and quantification of peptides like Angiotensin II (1-4). The retention time of a peptide in RP-HPLC is a complex interplay of its physicochemical properties and the chromatographic conditions.

Understanding Retention Time: More Than Just a Number

It is a common misconception to seek a single, universal retention time for a given analyte. In reality, the retention time of Angiotensin II (1-4) is highly dependent on a multitude of experimental parameters. Key factors include:

  • Amino Acid Composition and Hydrophobicity : The retention of peptides in RP-HPLC is primarily governed by their hydrophobicity, which can be estimated by summing the hydrophobic contributions of their constituent amino acids.[2][3]

  • Peptide Length : For smaller peptides, there is a good correlation between predicted and observed retention times. However, for larger peptides (over 10-15 residues), this correlation can weaken.[2]

  • Mobile Phase Composition : The type and concentration of the organic modifier (e.g., acetonitrile or methanol), the pH of the aqueous phase, and the presence of ion-pairing reagents are critical determinants of retention.[4][5]

  • Stationary Phase : The choice of HPLC column, including the bonded phase (e.g., C18, C8), particle size, and pore size, significantly impacts selectivity and retention.

  • Temperature : Column temperature can affect mobile phase viscosity and the kinetics of interaction between the peptide and the stationary phase, thereby influencing retention time.[5]

Comparative HPLC Conditions for Angiotensin Peptides

The following table summarizes various HPLC conditions reported in the literature for the separation of angiotensin peptides. While not specific to Angiotensin II (1-4) in all cases, these examples provide a valuable starting point for method development.

ColumnMobile Phase AMobile Phase BGradientDetectorReference
C180.1% Formic Acid in WaterAcetonitrile with 0.1% Formic AcidLinear GradientMS[6]
C180.1% TFA in Water0.08% TFA in AcetonitrileGradient from 0-60% BUV
PLRP-S (polymeric)0.1% TFA in WaterAcetonitrileNot specifiedELSD[7]
C18Not specifiedAcetonitrileLinear GradientQ-ToF MS[8]
Hy-Purity advance (50 x 4.6 mm, 5 µm)0.1% Formic Acid in Water0.1% Formic Acid in MethanolGradient with AcetonitrileMS/MS[9]

A Foundational HPLC Protocol for Angiotensin II (1-4) Analysis

This protocol is a synthesized, robust starting point for the analysis of Angiotensin II (1-4) human standard.

Step-by-Step Methodology
  • Standard Preparation :

    • Dissolve the Angiotensin II (1-4) human standard in HPLC-grade water or a weak aqueous buffer to a stock concentration of 1 mg/mL. Angiotensin peptides are generally soluble in aqueous solutions.[10]

    • Perform serial dilutions to create a series of calibration standards in the desired concentration range.

  • HPLC System and Column :

    • Utilize a standard HPLC system equipped with a UV detector or, for higher sensitivity and specificity, a mass spectrometer.

    • A C18 reversed-phase column with a particle size of 3-5 µm and a pore size of 100-300 Å is a suitable initial choice.

  • Mobile Phase Preparation :

    • Mobile Phase A : 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape.

    • Mobile Phase B : 0.1% (v/v) TFA in acetonitrile.

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min

    • Column Temperature : 30 °C

    • Injection Volume : 10 µL

    • Detection : UV at 214 nm (peptide bond absorption) or MS detection.

    • Gradient Elution :

      • 0-5 min: 5% B

      • 5-25 min: 5% to 60% B (linear gradient)

      • 25-30 min: 60% to 95% B (column wash)

      • 30-35 min: 95% to 5% B (return to initial conditions)

      • 35-45 min: 5% B (equilibration)

  • Data Analysis :

    • Identify the peak corresponding to Angiotensin II (1-4) based on its retention time in the standard chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify Angiotensin II (1-4) in unknown samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Angiotensin II (1-4) Standard Dilution Serial Dilutions Standard->Dilution HPLC HPLC System (Pump, Injector, Oven) Dilution->HPLC Injection Sample Unknown Sample Extraction Solid-Phase Extraction (if necessary) Sample->Extraction Extraction->HPLC Injection Column C18 Column HPLC->Column Detector UV or MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of Angiotensin II (1-4).

Alternative Analytical Methodologies: A Comparative Overview

While HPLC is a powerful tool, other methods are also employed for the quantification of angiotensin peptides. The choice of method often depends on the specific research question, required sensitivity, and available instrumentation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is increasingly considered the gold standard for peptide quantification due to its high sensitivity and specificity.[11][12]

  • Advantages :

    • High Specificity : Can distinguish between structurally similar peptides.

    • High Sensitivity : Lower limits of detection compared to UV-based HPLC.

    • Simultaneous Analysis : Capable of measuring multiple angiotensin peptides in a single run.[6]

  • Disadvantages :

    • Higher Cost : Instrumentation is more expensive.

    • Complex Method Development : Requires optimization of both chromatographic and mass spectrometric parameters.

    • Matrix Effects : Susceptible to ion suppression or enhancement from co-eluting compounds in complex samples.[12]

Radioimmunoassay (RIA)

RIA is a traditional and highly sensitive method for quantifying angiotensin peptides.[13][14]

  • Advantages :

    • High Sensitivity : Can detect very low concentrations of peptides.

    • High Throughput : Can be adapted for analyzing a large number of samples.

  • Disadvantages :

    • Cross-reactivity : Antibodies may cross-react with other structurally related peptides, leading to inaccurate results.[14]

    • Use of Radioactive Materials : Requires specialized handling and disposal procedures.

    • Labor-intensive : Can be a lengthy and manual process.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay that offers a non-radioactive alternative to RIA.

  • Advantages :

    • Non-radioactive : Safer and more convenient than RIA.

    • High Throughput : Amenable to automation for large-scale screening.

    • Commercially Available Kits : Ready-to-use kits are available for various angiotensin peptides.

  • Disadvantages :

    • Potential for Lower Specificity : Similar to RIA, cross-reactivity can be an issue. Some studies have shown poor performance of commercial ELISA kits for Angiotensin II.[15]

    • Variable Accuracy : The quality and specificity of antibodies can vary between kits.

Method Selection Guide

Method_Selection Start Start: Need to Quantify Angiotensin II (1-4) HighSpec High Specificity Required? Start->HighSpec HighThru High Throughput Needed? HighSpec->HighThru No LCMS_Avail LC-MS/MS Available? HighSpec->LCMS_Avail Yes HighSens High Sensitivity Required? HPLC_UV HPLC-UV HighSens->HPLC_UV No RIA RIA HighSens->RIA Yes HighThru->HighSens No ELISA ELISA HighThru->ELISA Yes LCMS LC-MS/MS LCMS_Avail->LCMS Yes LCMS_Avail->HPLC_UV No

Caption: Decision tree for selecting an analytical method for Angiotensin II (1-4).

Conclusion

The HPLC retention time of Angiotensin II (1-4) human standard is not a fixed value but rather a function of specific experimental conditions. A systematic approach to method development, starting with a robust C18 reversed-phase column and a TFA-modified mobile phase, will enable reliable and reproducible quantification. For applications demanding higher specificity and sensitivity, LC-MS/MS stands out as the superior technique. However, traditional methods like RIA and ELISA can still be valuable in certain contexts, provided their limitations are well understood and validated. Ultimately, the choice of analytical method should be guided by the specific requirements of the study, balancing the need for accuracy, sensitivity, throughput, and available resources.

References

  • Beyond Molecular Weight: Peptide Characteristics Influencing the Sensitivity of Retention to Changes in Organic Solvent in Reversed-Phase Chromatography | ACS Omega - ACS Publications. (n.d.).
  • What are the main causes of retention time instability in reversed-phase analysis by HPLC? (2015, May 20).
  • Prediction of peptide retention time in reversed-phase high-performance liquid chromatography - PubMed. (n.d.).
  • Measurement of Angiotensin Peptides: HPLC-RIA - PMC. (n.d.).
  • Factors Influencing the Prediction Accuracy of Model Peptides in Reversed-Phase Liquid Chromatography - MDPI. (2023, January 24).
  • Improved HPLC-radioimmunoassay for quantifying angiotensin II in plasma - PubMed - NIH. (n.d.).
  • Optimized Separation of Angiotensins in Acidic and Basic Conditions by HPLC with ELSD. (n.d.).
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • Simultaneous Analysis of Angiotensin Peptides by LC-MS and LC-MS/MS: Metabolism by Bovine Adrenal Endothelial Cells - PMC. (n.d.).
  • Estimation of angiotensin peptides in biological samples by LC–MS method. (n.d.).
  • A Comparative Guide to Angiotensin II Measurement: A Cross-Validation of RIA, ELISA, and LC-MS/MS Methods - Benchchem. (n.d.).
  • Absolute quantification of endogenous angiotensin II levels in human plasma using ESI-LC-MS/MS - ResearchGate. (2014, October 27).
  • Angiotensin II (A9525) - Datasheet - Sigma-Aldrich. (n.d.).
  • Peptidases and the Renin-Angiotensin System: The Alternative Angiotensin-(1-7) Cascade | IntechOpen. (2017, March 29).
  • Poor Performance of Angiotensin II Enzyme-Linked Immuno-Sorbent Assays in Mostly Hypertensive Cohort Routinely Screened for Primary Aldosteronism - MDPI. (2022, April 30).
  • Method Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry for Angiotensin-II in Human Plasma: Application to Study Interaction Between Atorvastatin & Olmesartan Drug Combination - PMC. (n.d.).

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Validation

A Tale of Two Ligands: Deconstructing the Binding Affinity of Losartan and Angiotensin II (1-4) for the Angiotensin II Type 1 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals In the intricate landscape of the Renin-Angiotensin System (RAS), the Angiotensin II Type 1 (AT1) receptor stands as a pivotal regulator of c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

In the intricate landscape of the Renin-Angiotensin System (RAS), the Angiotensin II Type 1 (AT1) receptor stands as a pivotal regulator of cardiovascular homeostasis. Its activation by the octapeptide hormone Angiotensin II triggers a cascade of physiological responses, primarily culminating in vasoconstriction and an increase in blood pressure.[1][2] Consequently, the AT1 receptor has emerged as a prime therapeutic target for the management of hypertension and related cardiovascular pathologies. Losartan, the first-in-class orally active AT1 receptor antagonist, revolutionized the treatment of these conditions by selectively and competitively inhibiting the actions of Angiotensin II.[3]

This guide provides a comprehensive comparison of the binding affinity of Losartan to the AT1 receptor against that of Angiotensin II (1-4), a lesser-known fragment of the parent hormone. Through an examination of their molecular interactions, a review of quantitative binding data, and a detailed exploration of the experimental methodologies used to determine these parameters, we aim to provide a clear and objective resource for scientists and researchers in the field.

The Protagonists: A Molecular Introduction

Losartan , a non-peptide biphenyl tetrazole derivative, represents a triumph of rational drug design. Its chemical structure was meticulously crafted to mimic the key binding motifs of Angiotensin II, allowing it to occupy the receptor's active site with high affinity and specificity.[4] This competitive antagonism effectively blocks the downstream signaling initiated by the endogenous ligand, leading to vasodilation and a reduction in blood pressure.[3]

Angiotensin II (1-4) , on the other hand, is a tetrapeptide fragment of the full Angiotensin II molecule. While the biological roles of other Angiotensin II fragments, such as Angiotensin III and Angiotensin IV, have been investigated, the specific functions and receptor interactions of Angiotensin II (1-4) remain less well-defined in the scientific literature.

Unveiling the Affinity: A Quantitative Comparison

The binding affinity of a ligand for its receptor is a critical determinant of its biological potency. This is typically quantified using metrics such as the inhibition constant (Kᵢ), the dissociation constant (Kₔ), or the half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher binding affinity.

A review of the available scientific literature reveals a significant disparity in the binding characteristics of Losartan and the parent molecule, Angiotensin II, at the AT1 receptor. While specific quantitative binding data for the Angiotensin II (1-4) fragment is notably scarce, the data for Angiotensin II provides a crucial benchmark for understanding the competitive landscape at the receptor level.

LigandBinding Affinity MetricValue (nM)Receptor/System
Losartan IC₅₀~20AT1 Receptors[5]
Kᵢ~19-38Human AT1 Receptors
Angiotensin II Kᵢ~0.4 - 1.0Human AT1 Receptors
Angiotensin II (1-4) N/AData not readily available in published literatureAT1 Receptors

Table 1: Comparative Binding Affinities for the AT1 Receptor. Note: The absence of readily available binding data for Angiotensin II (1-4) at the AT1 receptor is a significant finding in itself, suggesting it is not a primary or high-affinity ligand for this receptor.

The data clearly demonstrates that Losartan is a potent antagonist of the AT1 receptor, with reported IC₅₀ and Kᵢ values in the nanomolar range. In contrast, the endogenous agonist, Angiotensin II , exhibits an even higher affinity for the receptor, which is expected for a primary physiological ligand. The conspicuous absence of binding affinity data for Angiotensin II (1-4) in peer-reviewed literature strongly suggests that this fragment does not significantly interact with the AT1 receptor. This lack of affinity implies that Angiotensin II (1-4) is unlikely to be a direct competitive inhibitor of Angiotensin II or Losartan at this receptor.

The Science Behind the Numbers: Experimental Determination of Binding Affinity

The quantitative data presented above is primarily derived from in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, providing a robust and sensitive method for characterizing ligand-receptor interactions.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates a typical workflow for a radioligand competition binding assay used to determine the binding affinity of a test compound like Losartan.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis prep1 Homogenize tissue/cells expressing AT1 receptor prep2 Centrifuge to isolate cell membranes prep1->prep2 prep3 Resuspend membranes in assay buffer prep2->prep3 assay1 Incubate membranes with a fixed concentration of radiolabeled Angiotensin II* prep3->assay1 assay2 Add increasing concentrations of unlabeled test compound (e.g., Losartan) assay1->assay2 assay3 Allow to reach equilibrium assay2->assay3 assay4 Separate bound from free radioligand via filtration assay3->assay4 assay5 Quantify bound radioactivity assay4->assay5 analysis1 Plot % inhibition vs. log concentration of test compound assay5->analysis1 analysis2 Determine IC50 value analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation analysis2->analysis3

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Methodology:
  • Membrane Preparation:

    • Tissues or cells endogenously or recombinantly expressing the AT1 receptor are homogenized in a suitable buffer.

    • The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.

    • The final membrane pellet is resuspended in an appropriate assay buffer.

  • Competitive Binding Assay:

    • A fixed, low concentration of a radiolabeled ligand that binds to the AT1 receptor with high affinity (e.g., ¹²⁵I-Angiotensin II) is added to the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (the "competitor," e.g., Losartan) are added to a series of reaction tubes.

    • The reaction is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

    • This sigmoidal curve is then analyzed to determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • The IC₅₀ value can be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways: The Consequence of Binding

The binding of a ligand to the AT1 receptor is not a static event; it initiates a complex series of intracellular signaling cascades. The nature of the ligand—agonist or antagonist—determines the downstream consequences.

G AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates Losartan Losartan Losartan->AT1R Binds & Blocks Gq_11 Gq/11 AT1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponses Cellular Responses (Vasoconstriction, etc.) Ca2->CellularResponses PKC->CellularResponses

Caption: Simplified AT1 Receptor Signaling Pathway.

As an agonist , Angiotensin II binding to the AT1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to a variety of cellular responses, including smooth muscle contraction, aldosterone secretion, and cellular growth.[6]

As a competitive antagonist , Losartan binds to the AT1 receptor but does not elicit this downstream signaling cascade. By occupying the receptor's binding site, it prevents Angiotensin II from binding and activating the receptor, thereby inhibiting its physiological effects.[7][8]

Conclusion: A Clear Distinction in Affinity and Function

This comparative guide underscores a critical distinction between Losartan and Angiotensin II (1-4) in their interaction with the AT1 receptor. Losartan is a potent, high-affinity antagonist, a property that forms the basis of its therapeutic efficacy in cardiovascular disease. In stark contrast, the available scientific evidence, or lack thereof, strongly indicates that Angiotensin II (1-4) has negligible affinity for the AT1 receptor.

For researchers and drug development professionals, this distinction is paramount. While the broader family of angiotensin peptides exhibits a complex and multifaceted pharmacology, the (1-4) fragment does not appear to be a significant player in the direct modulation of the AT1 receptor. Future research may yet uncover alternative receptors or biological roles for Angiotensin II (1-4), but in the context of direct AT1 receptor binding, Losartan stands as the far more relevant and potent molecule. This understanding is crucial for the continued development of next-generation therapies targeting the renin-angiotensin system.

References

  • D’Amore, A., & Black, M. J. (2012). The role of the renin-angiotensin system in the regulation of cardiac and renal function. Journal of the Renin-Angiotensin-Aldosterone System, 13(1), 1–13. [Link]

  • D'Amore, A., & Black, M. J. (2012). The role of the renin-angiotensin system in the regulation of cardiac and renal function. Journal of the Renin-Angiotensin-Aldosterone System, 13(1), 1–13. [Link]

  • Goossens, G. H., & Blaak, E. E. (2015). The renin-angiotensin-aldosterone system in the metabolic syndrome. Netherlands Journal of Medicine, 73(4), 152-163. [Link]

  • McConn, R. G., & Wasserman, K. (1998). The renin-angiotensin system in the control of blood pressure. New England Journal of Medicine, 339(26), 1918–1920. [Link]

  • Oparil, S., & Haber, E. (1974). The renin-angiotensin system. New England Journal of Medicine, 291(8), 389–401. [Link]

  • Sparks, M. A., & Crowley, S. D. (2020). The renin-angiotensin system in the kidney and lower urinary tract. Clinical Journal of the American Society of Nephrology, 15(7), 1046–1056. [Link]

  • Sica, D. A. (2001). Losartan: the first of a new class of antihypertensive agents. The Journal of Clinical Pharmacology, 41(5), 475–484. [Link]

  • Sparks, M. A., & Crowley, S. D. (2020). The renin-angiotensin system in the kidney and lower urinary tract. Clinical Journal of the American Society of Nephrology, 15(7), 1046–1056. [Link]

  • Oparil, S., & Haber, E. (1974). The renin-angiotensin system. New England Journal of Medicine, 291(8), 389–401. [Link]

  • McConn, R. G., & Wasserman, K. (1998). The renin-angiotensin system in the control of blood pressure. New England Journal of Medicine, 339(26), 1918–1920. [Link]

  • Oparil, S., & Haber, E. (1974). The renin-angiotensin system. New England Journal of Medicine, 291(8), 389–401. [Link]

  • Timmermans, P. B. M. W. M., Wong, P. C., Chiu, A. T., Herblin, W. F., Benfield, P., Carini, D. J., ... & Wexler, R. R. (1993). Angiotensin II receptors and angiotensin II receptor antagonists. Pharmacological Reviews, 45(2), 205-251. [Link]

  • McConn, R. G., & Wasserman, K. (1998). The renin-angiotensin system in the control of blood pressure. New England Journal of Medicine, 339(26), 1918–1920. [Link]

  • Sica, D. A. (2001). Losartan: the first of a new class of antihypertensive agents. The Journal of Clinical Pharmacology, 41(5), 475–484. [Link]

  • Sica, D. A. (2001). Losartan: the first of a new class of antihypertensive agents. The Journal of Clinical Pharmacology, 41(5), 475–484. [Link]

  • Goossens, G. H., & Blaak, E. E. (2015). The renin-angiotensin-aldosterone system in the metabolic syndrome. Netherlands Journal of Medicine, 73(4), 152-163. [Link]

  • Goossens, G. H., & Blaak, E. E. (2015). The renin-angiotensin-aldosterone system in the metabolic syndrome. Netherlands Journal of Medicine, 73(4), 152-163. [Link]

  • Sparks, M. A., & Crowley, S. D. (2020). The renin-angiotensin system in the kidney and lower urinary tract. Clinical Journal of the American Society of Nephrology, 15(7), 1046–1056. [Link]

  • D’Amore, A., & Black, M. J. (2012). The role of the renin-angiotensin system in the regulation of cardiac and renal function. Journal of the Renin-Angiotensin-Aldosterone System, 13(1), 1–13. [Link]

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Comparative

Comprehensive Comparison Guide: LC-MS Purity Validation of Angiotensin II (1-4) Reference Standards

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and step-by-step LC-MS/MS validation protocols. Introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Objective performance comparison, mechanistic causality, and step-by-step LC-MS/MS validation protocols.

Introduction: The Criticality of Peptide Purity in RAS Research

Angiotensin II (1-4), a bioactive endogenous peptide fragment with the sequence Asp-Arg-Val-Tyr (DRVY) , plays a nuanced role in the renin-angiotensin system (RAS). With a molecular weight of 551.6 Da, this truncated fragment is frequently utilized in pharmacological assays investigating AT1 receptor modulation and intracellular calcium signaling.

As a Senior Application Scientist, I frequently observe a critical failure point in preclinical research: the reliance on conventional-grade peptides. Minor synthetic impurities—such as des-Asp truncations, deamidated variants, or oxidized species—can competitively bind to target receptors, introducing severe off-target noise. To ensure scientific integrity, researchers must transition from basic UV-HPLC purity metrics to rigorous, high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) validation, aligning with.

The Analytical Challenge: Why Conventional Purity Fails

Traditional compendial methods rely heavily on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection at 214 nm. While 214 nm effectively detects the peptide bond backbone, it is a non-specific detector.

The Causality of Co-elution: Deamidated impurities (where an amide group is converted to a carboxylic acid) often exhibit identical hydrophobicity to the parent DRVY peptide. In standard HPLC, these impurities co-elute, hiding beneath the main peak and falsely inflating the reported purity. High-Resolution Mass Spectrometry (HRMS), specifically Quadrupole Time-of-Flight (Q-TOF), is required to differentiate these species based on exact mass, as mandated by.

Comparative Analysis: Ultra-Pure vs. Conventional Grade

The following table synthesizes quantitative data comparing an Ultra-Pure Reference Standard against a Conventional Research Grade peptide. The data highlights the stark differences revealed when orthogonal LC-MS techniques are applied.

Analytical ParameterUltra-Pure Reference StandardConventional Grade PeptideValidation Method
Target Purity > 99.0%> 95.0%RP-UPLC (UV at 214 nm)
Mass Accuracy < 5 ppm deviation> 15 ppm deviationHRMS (ESI-Q-TOF)
Des-Asp Impurity < 0.1% (Below LOD)1.5% - 3.0%LC-MS/MS Sequencing
Deamidation Not Detected~ 1.2%LC-MS (EIC analysis)
Batch Consistency %RSD < 1.0%%RSD ~ 4.5%Statistical Process Control

Experimental Methodology: Self-Validating LC-MS Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol is designed as a self-validating system . Every step includes internal controls to prove that the observed data is a true reflection of the sample, not an instrumental artifact.

Step 1: Sample Preparation & System Suitability
  • Action: Reconstitute the Angiotensin II (1-4) lyophilized powder in LC-MS grade Water containing 0.1% Formic Acid (FA) to a final concentration of 1 mg/mL.

  • Causality: Formic acid is not merely a pH buffer; it acts as a critical proton donor. In positive mode Electrospray Ionization (ESI+), the acidic environment forces the protonation of the Arginine (Arg) residue and the N-terminus, ensuring maximum ionization efficiency and a strong [M+H]+ signal at m/z 552.28.

  • Self-Validation: Bracket the sample queue with System Suitability Test (SST) injections (a known caffeine or standard peptide mix) to verify mass accuracy (< 5 ppm) and retention time precision before analyzing the unknown.

Step 2: Chromatographic Separation (UPLC)
  • Action: Inject 2 µL onto a C18 UPLC column (1.7 µm particle size, 100 Å pore size). Run a gradient of Mobile Phase A (H2O + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA) from 5% B to 40% B over 10 minutes.

  • Causality: We utilize sub-2-micron particles (UPLC) rather than standard 5 µm HPLC columns because the smaller particles minimize eddy diffusion (van Deemter equation). This generates ultra-sharp peaks, providing the theoretical plates necessary to resolve closely eluting deamidated variants from the main DRVY peak.

  • Self-Validation: Perform a blank injection (Mobile Phase A only) immediately prior to the sample. If a peak appears at the DRVY retention time in the blank, column carryover is present, and the run must be invalidated.

Step 3: Mass Spectrometry (ESI-Q-TOF) & Data Processing
  • Action: Operate the Q-TOF in positive ion mode. Extract the ion chromatogram (EIC) for m/z 552.28. Perform MS/MS fragmentation to generate b and y series ions.

  • Causality: A Q-TOF is selected over a single quadrupole because it provides high mass resolution. A deamidation event results in a mass shift of only +0.984 Da. A low-resolution instrument cannot distinguish this from the naturally occurring 13C isotopic peak of the parent peptide. HRMS effortlessly resolves this isotopic overlap.

Visualizations of Workflows and Logic

LCMS_Workflow N1 Sample Prep (0.1% FA in H2O) N2 UPLC Separation (C18, 1.7 µm) N1->N2 Injection N3 ESI+ Ionization (Protonation) N2->N3 Elution N4 HRMS (Q-TOF) Mass Analysis N3->N4 Gas Phase Ions N5 Data Processing (EIC & MS/MS) N4->N5 Raw Data

Experimental workflow for LC-MS/MS validation of Angiotensin II (1-4) purity and sequence.

ImpurityLogic Main Detect Impurity Peak (LC-UV at 214 nm) MS Analyze via HRMS (Q-TOF) Main->MS MassShift Calculate Mass Shift (Δm from 551.6 Da) MS->MassShift Trunc Δm ≈ -115 Da (Des-Asp Truncation) MassShift->Trunc Sequence Loss Deamid Δm ≈ +0.98 Da (Deamidation) MassShift->Deamid Isotopic Overlap Oxid Δm ≈ +16 Da (Oxidation) MassShift->Oxid O-Addition

Logical decision tree for identifying Angiotensin II (1-4) impurities using mass shift data.

Conclusion

For analytical scientists and pharmacologists, the choice of reference standard dictates the reliability of downstream data. While conventional grade peptides (>95% UV purity) may suffice for basic exploratory work, they harbor hidden truncations and deamidations that compromise sensitive assays. By employing a self-validating LC-MS/MS workflow utilizing UPLC separation and HRMS detection, laboratories can confidently verify the sequence and structural integrity of Ultra-Pure Angiotensin II (1-4) standards, ensuring compliance with stringent .

References

  • "Validation of Analytical Procedures: Text and Methodology Q2(R1)", International Council for Harmonisation (ICH). URL: [Link]

  • "ANDAs for Certain Highly Purified Synthetic Peptide Drug Products", U.S. Food and Drug Administration (FDA). URL: [Link]

  • "Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins", National Institutes of Health (NIH) / PMC. URL: [Link]

Validation

A Researcher's Guide to Quantifying Angiotensin II: Navigating the Cross-Reactivity Challenge with Angiotensin (1-4)

For researchers and drug development professionals investigating the Renin-Angiotensin System (RAS), the accurate quantification of its primary effector, Angiotensin II (Ang II), is paramount. This octapeptide is a poten...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals investigating the Renin-Angiotensin System (RAS), the accurate quantification of its primary effector, Angiotensin II (Ang II), is paramount. This octapeptide is a potent vasoconstrictor and a key regulator of blood pressure and cardiovascular homeostasis.[1][2][3] However, the analytical landscape is fraught with challenges, chief among them being the specificity of commercial antibodies. The RAS is not a simple linear pathway but a complex cascade of peptide processing.[4][5] Ang II is rapidly metabolized into smaller, and sometimes biologically active, fragments. A critical concern is the potential for Angiotensin II antibodies to cross-react with these fragments, particularly Angiotensin (1-4) [Ang (1-4)], a tetrapeptide comprising the N-terminal sequence of Ang II.

This guide provides a technical framework for evaluating and comparing the cross-reactivity of commercial Angiotensin II antibodies with Ang (1-4). We will delve into the underlying principles of immunoassay specificity, provide a detailed experimental protocol for a comparative analysis using a competitive ELISA format, and present a model for data interpretation. Our objective is to empower researchers to validate their reagents, ensuring the data they generate is both accurate and reliable.

The Renin-Angiotensin System: A Cascade of Peptides

The RAS is a hormonal cascade that begins with the cleavage of angiotensinogen by renin to form the inactive decapeptide, Angiotensin I.[3][6] Angiotensin-Converting Enzyme (ACE) then cleaves two C-terminal residues from Angiotensin I to produce the highly active octapeptide, Angiotensin II.[6][7][8] Ang II exerts its effects primarily through the AT1 and AT2 receptors.[4][9] However, the system doesn't stop there. Peptidases further process Ang II into smaller fragments, including Angiotensin III, Angiotensin IV, and the N-terminal fragment, Ang (1-4).

Angiotensinogen Angiotensinogen (Liver-derived precursor) AngI Angiotensin I (1-10) (Inactive Decapeptide) Angiotensinogen->AngI Renin AngII Angiotensin II (1-8) (Active Octapeptide) AngI->AngII ACE Ang17 Ang (1-7) AngII->Ang17 ACE2 AngIII Angiotensin III (2-8) AngII->AngIII Aminopeptidase A Ang14 Angiotensin (1-4) (N-terminal Tetrapeptide) AngII->Ang14 Various Peptidases

Caption: The Renin-Angiotensin System (RAS) cascade.

The structural similarity between Ang II and its metabolites is the root cause of potential antibody cross-reactivity. While Ang II has the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe, Ang (1-4) consists of just Asp-Arg-Val-Tyr. An antibody generated against the full-length Ang II peptide may inadvertently recognize this shared N-terminal epitope.

PeptideAmino Acid SequenceLength
Angiotensin II Asp-Arg-Val-Tyr-Ile-His-Pro-Phe8
Angiotensin (1-4) Asp-Arg-Val-Tyr4
Table 1. Comparison of Angiotensin II and Angiotensin (1-4) primary structures.

The Gold Standard: Competitive ELISA for Cross-Reactivity Assessment

To rigorously assess the specificity of an Angiotensin II antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the most appropriate method.[10] This format is ideal for quantifying small molecules like peptides. The principle relies on the competition between a labeled antigen (e.g., biotinylated or HRP-conjugated Ang II) and the unlabeled antigen in the sample (or standard) for a limited number of antibody binding sites.[11][12] The resulting signal is inversely proportional to the concentration of the unlabeled antigen in the sample.[11]

By generating two separate standard curves—one using Angiotensin II and the other using Angiotensin (1-4)—we can directly calculate the degree of cross-reactivity.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the steps to compare the cross-reactivity of two hypothetical commercial Angiotensin II ELISA kits, "Kit A" and "Kit B".

I. Reagent Preparation:

  • Standards Preparation:

    • Reconstitute lyophilized Angiotensin II and Angiotensin (1-4) peptides (high-purity, from a reliable supplier) in assay buffer to create 1 µg/mL stock solutions.

    • Perform serial dilutions of each peptide stock in the assay buffer provided with the respective kit to create standard curves. A typical range for Ang II is 2000 pg/mL down to ~15 pg/mL.[12][13] The Ang (1-4) curve should cover a much higher concentration range (e.g., up to 200,000 pg/mL) to find the 50% inhibition point.

  • Detection Antibody & Conjugate Preparation:

    • Prepare the biotinylated anti-Angiotensin II antibody and the Streptavidin-HRP conjugate according to the manufacturer's instructions for each kit (e.g., Kit A and Kit B).

II. ELISA Procedure:

cluster_0 Plate Setup cluster_1 Competitive Reaction cluster_2 Detection cluster_3 Data Acquisition P1 Coat plate with capture antibody (Often pre-coated in kits) P2 Add Ang II Standards OR Ang (1-4) Standards OR Samples P1->P2 P3 Add Biotinylated Anti-Ang II Antibody P4 Incubate (e.g., 45 min at 37°C) Competition for antibody binding occurs P3->P4 P5 Wash Plate (3x) P4->P5 P6 Add Streptavidin-HRP Conjugate P5->P6 P7 Incubate (e.g., 30 min at 37°C) P6->P7 P8 Wash Plate (5x) P7->P8 P9 Add TMB Substrate P8->P9 P10 Incubate (e.g., 15-20 min at 37°C, dark) P9->P10 P11 Add Stop Solution P10->P11 P12 Read Absorbance at 450 nm P11->P12

Caption: Workflow for the competitive ELISA experiment.

  • Plate Setup: Use the microtiter plates pre-coated with a capture antibody provided in Kit A and Kit B.[11]

  • Competitive Reaction:

    • To appropriate wells, add 50 µL of each Angiotensin II standard dilution.

    • To a separate set of wells, add 50 µL of each Angiotensin (1-4) standard dilution.

    • Immediately add 50 µL of the prepared biotinylated anti-Angiotensin II antibody working solution to all wells.[11]

    • Cover the plate and incubate according to the kit's instructions (e.g., 45 minutes at 37°C).

  • Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer. Ensure complete removal of liquid after the final wash.[11][12]

  • Conjugate Incubation: Add 100 µL of the prepared Streptavidin-HRP conjugate to each well. Cover and incubate as per the kit's manual (e.g., 30 minutes at 37°C).

  • Final Wash: Repeat the washing step as described in step 3.

  • Substrate Development: Add 90-100 µL of TMB substrate to each well and incubate in the dark at 37°C for 15-20 minutes, or until a color gradient is visible in the standards.[12]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) of each well at 450 nm within 5 minutes of adding the stop solution.[12]

Data Analysis and Interpretation

The core of the analysis is to determine the concentration of each peptide that causes 50% inhibition of the maximum signal (IC50).

  • Plot the Data: For each kit and each peptide, plot the OD at 450 nm against the logarithm of the peptide concentration. This will generate sigmoidal dose-response curves.

  • Determine the IC50: From the curves, determine the IC50 value for both Angiotensin II and Angiotensin (1-4). The IC50 is the concentration at which the signal is reduced by half compared to the zero-standard (maximum signal).

  • Calculate Cross-Reactivity: Use the following standard formula:[14]

    % Cross-Reactivity = (IC50 of Angiotensin II / IC50 of Angiotensin (1-4)) x 100

Hypothetical Results:

Antibody KitAnalyteIC50 (pg/mL)Calculated Cross-Reactivity with Ang (1-4)
Kit A Angiotensin II1500.12%
Angiotensin (1-4)125,000
Kit B Angiotensin II1655.5%
Angiotensin (1-4)3,000
Table 2. Hypothetical comparative data for two commercial Angiotensin II ELISA kits.

Interpretation:

  • Kit A demonstrates high specificity for Angiotensin II. It requires a concentration of Ang (1-4) that is almost three orders of magnitude higher to achieve the same 50% inhibition as Ang II. With a cross-reactivity of only 0.12%, this kit would be considered highly reliable for specifically measuring Angiotensin II, even in samples where Ang (1-4) may be present.

  • Kit B shows significantly higher cross-reactivity (5.5%). This means the antibody in Kit B has a notable affinity for the N-terminal fragment. Using this kit in samples with high peptidase activity or where Ang (1-4) concentrations are physiologically significant could lead to an overestimation of the true Angiotensin II levels.

Conclusion and Recommendations

The specificity of an antibody is not an absolute guarantee but a characteristic that must be empirically verified within the context of your experimental system. This guide demonstrates that not all commercial Angiotensin II antibodies perform equally. The potential for cross-reactivity with metabolites like Ang (1-4) is a real and significant variable that can compromise data integrity.

As a Senior Application Scientist, my recommendation is unequivocal: validate your immunoassay . Before embarking on large-scale studies, researchers must perform this type of cross-reactivity analysis on their chosen antibody or kit. Choosing a kit with minimal cross-reactivity (like the hypothetical Kit A) is crucial for generating accurate and publishable data. For drug development professionals, this level of scrutiny is essential for making informed decisions in pre-clinical and clinical research where precise quantification of the target analyte is non-negotiable.

References

  • Antibodies.com. Rat Angiotensin II ELISA Kit (A87284). Available at: [Link]

  • RayBiotech. Angiotensin II ELISA Kit. Available at: [Link]

  • Unniappan, S. et al. (2013). Angiotensin Receptors: Structure, Function, Signaling and Clinical Applications. Journal of Human Hypertension. Available at: [Link]

  • Nakamura, Y. et al. (2019). Concerns on the Specificity of Commercial ELISAs for the Measurement of Angiotensin (1–7) and Angiotensin II in Human Plasma. Hypertension. Available at: [Link]

  • Goulle, H. et al. (1994). Anti-angiotensin antibodies cross-reactive with nonpeptide angiotensin antagonists as angiotensin receptor model. Journal of Immunology. Available at: [Link]

  • Li, C. et al. (2015). AT2R Autoantibodies Block Angiotensin II and AT1R Autoantibody-Induced Vasoconstriction. Hypertension. Available at: [Link]

  • Cleveland Clinic. Renin-Angiotensin-Aldosterone System (RAAS). (2021). Available at: [Link]

  • Wikipedia. Angiotensin. Available at: [Link]

  • CUSABIO. Human angiotensin Ⅱ (ANG-Ⅱ) ELISA Kit. Available at: [Link]

  • Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. (2022). Available at: [Link]

  • National Center for Biotechnology Information. AT2R Autoantibodies Block Angiotensin II and AT1R Autoantibody-Induced Vasoconstriction. (2015). Available at: [Link]

  • Szymański, P. et al. (2021). Angiotensin II and Angiotensin Receptors 1 and 2—Multifunctional System in Cells Biology, What Do We Know?. International Journal of Molecular Sciences. Available at: [Link]

  • Higuchi, S. et al. (2007). Angiotensin II type 1 receptor blockers: Class effects vs. Molecular effects. Journal of the American Society of Nephrology. Available at: [Link]

  • Biocompare. Anti-Angiotensin II Type 1 Receptor Antibody Products. Available at: [Link]

  • HistologiX. How do I check if my monoclonal antibodies will cross-react?. (2022). Available at: [Link]

  • Wikipedia. Renin–angiotensin system. Available at: [Link]

  • Gawałko, M. et al. (2023). The Renin–Angiotensin–Aldosterone System (RAAS): Beyond Cardiovascular Regulation. Journal of Cardiovascular Development and Disease. Available at: [Link]

  • ELISA Kits. Antibody Cross Reactivity And How To Avoid It?. Available at: [Link]

  • Vasilev, D. et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Biosensors. Available at: [Link]

  • Ninja Nerd. Renin Angiotensin Aldosterone System (RAAS). (2020). Available at: [Link]

  • IntechOpen. Pathology of the Renin-Angiotensin-Aldosterone System. (2022). Available at: [Link]

  • National Center for Biotechnology Information. Physiology, Renin Angiotensin System. (2023). Available at: [Link]

Sources

Comparative

Unraveling the RAS Cascade: A Functional Comparison of Angiotensin (1-7) and Angiotensin II (1-4)

As drug development increasingly targets the Renin-Angiotensin System (RAS) for cardiovascular, renal, and fibrotic diseases, distinguishing between active signaling peptides and terminal degradation products is critical...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets the Renin-Angiotensin System (RAS) for cardiovascular, renal, and fibrotic diseases, distinguishing between active signaling peptides and terminal degradation products is critical. While Angiotensin II (Ang II) is the classical vasoconstrictor of this cascade, its downstream metabolites dictate the ultimate physiological outcome.

This technical guide provides an objective, data-driven comparison between Angiotensin (1-7) —the highly active protagonist of the protective RAS axis—and Angiotensin II (1-4) , a terminal cleavage fragment. Designed for researchers and application scientists, this guide dissects their receptor pharmacology, structural divergence, and experimental utility.

Mechanistic Divergence: Active Signaling vs. Terminal Clearance

The RAS cascade operates through a delicate balance of peptide generation and degradation. The functional difference between Ang (1-7) and Ang (1-4) represents the transition from active cellular signaling to signal termination.

Angiotensin (1-7): The Protective Axis Agonist

Angiotensin (1-7) is a heptapeptide primarily generated from Ang II via the catalytic action of Angiotensin-Converting Enzyme 2 (ACE2)[1]. Unlike its precursor, Ang (1-7) has negligible affinity for the AT1 receptor. Instead, it acts as the endogenous ligand for the Mas Receptor (MasR) , a G-protein-coupled receptor[1]. Activation of MasR triggers a cascade of counter-regulatory effects that directly oppose Ang II, including potent vasodilation, anti-fibrotic activity, and the suppression of pro-inflammatory cytokines[2]. In experimental pharmacology, Ang (1-7) is the gold standard for studying the protective "depressor" arm of the RAS.

Angiotensin II (1-4): The Inactive Metabolite

Angiotensin II (1-4), often referred to simply as Ang (1-4), is the N-terminal tetrapeptide (Asp-Arg-Val-Tyr) of the Ang II sequence. It is generated through the sequential degradation of Ang (1-7). First, ACE cleaves Ang (1-7) into Ang (1-5); subsequently, enzymes like Neprilysin (NEP) or carboxypeptidases cleave Ang (1-5) to yield Ang (1-4)[3][4]. Because it lacks the critical C-terminal residues (Ile-His-Pro) required for MasR or AT1R binding, Ang (1-4) is biologically inert. In the laboratory, it serves primarily as a pharmacokinetic biomarker to quantify peptidase activity or as a structurally related negative control in receptor binding assays.

Quantitative Data Comparison

To facilitate experimental design, the physicochemical and functional properties of both peptides are summarized below.

FeatureAngiotensin (1-7)Angiotensin II (1-4)
Amino Acid Sequence Asp-Arg-Val-Tyr-Ile-His-ProAsp-Arg-Val-Tyr
Molecular Weight 899.02 g/mol 551.59 g/mol
Primary Receptor Target Mas Receptor (MasR)None (Inactive Metabolite)
Physiological Role Vasodilation, Anti-fibrotic, Anti-inflammatorySignal termination / Peptide clearance
Generating Enzyme(s) ACE2 (cleaves Phe8 from Ang II)Neprilysin / Carboxypeptidases (cleaves Ang 1-5)
Primary Experimental Utility Agonist for protective RAS axis studiesLC-MS/MS degradation target / Negative control

Visualizing the RAS Proteolytic Cascade

The following diagram maps the enzymatic pathway converting the active Ang II into the protective Ang (1-7), and its eventual neutralization into Ang (1-4).

RAS_Metabolism AngII Angiotensin II (1-8) Active Vasoconstrictor ACE2 ACE2 Enzyme AngII->ACE2 Cleavage (Phe8) Ang17 Angiotensin (1-7) MasR Agonist ACE2->Ang17 ACE ACE Enzyme Ang17->ACE Cleavage (His6-Pro7) Ang15 Angiotensin (1-5) Intermediate ACE->Ang15 NEP Neprilysin (NEP) Ang15->NEP Cleavage (Ile5) Ang14 Angiotensin II (1-4) Inactive Metabolite NEP->Ang14

Fig 1: RAS cascade: Ang II conversion to active Ang (1-7) and degradation to inactive Ang (1-4).

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols utilize self-validating systems to measure the distinct properties of these two peptides.

Protocol 1: Measuring Ang (1-7) MasR Activation via Nitric Oxide (NO) Release

This protocol validates the biological activity of Ang (1-7) by tracking downstream eNOS activation.

  • Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably transfected with the human MasR into a 96-well black microplate.

    • Causality: Wild-type CHO cells lack endogenous MasR. Using a transfected line ensures that any observed NO release is exclusively MasR-mediated, eliminating background noise from AT1R/AT2R cross-talk.

  • Probe Loading: Wash cells with PBS and incubate with 5 µM DAF-FM diacetate for 30 minutes at 37°C.

    • Causality: DAF-FM diacetate is cell-permeable and non-fluorescent. Intracellular esterases cleave the diacetate, trapping the probe inside. It reacts specifically with NO to form a fluorescent benzotriazole, providing a direct readout of eNOS activation.

  • Treatment & Validation: Wash away excess probe. Treat the experimental wells with 1 µM Ang (1-7). In parallel, pre-treat a control well with 10 µM A-779 (a specific MasR antagonist) for 15 minutes before adding Ang (1-7).

    • Causality: The A-779 condition acts as a self-validating negative control. If fluorescence fails to increase in the presence of A-779, it proves the signal is strictly MasR-dependent.

  • Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 495 nm, Emission: 515 nm) over a 60-minute kinetic window.

Protocol 2: LC-MS/MS Pharmacokinetic Cleavage Assay (Ang 1-7 to Ang 1-4)

This protocol utilizes Ang (1-4) as a biomarker to measure the enzymatic degradation rate of Ang (1-7).

  • Enzymatic Digestion: Incubate 10 µM of Ang (1-7) with 50 ng/mL recombinant ACE and 50 ng/mL Neprilysin in HEPES buffer (pH 7.4) at 37°C.

    • Causality: This setup mimics physiological pH and temperature, allowing the sequential cleavage of Ang (1-7) → Ang (1-5) → Ang (1-4) to occur at a biologically relevant rate.

  • Reaction Quenching: At specific time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately mix with 50 µL of 1% Formic Acid (FA) containing a heavy-isotope internal standard.

    • Causality: Formic acid rapidly drops the pH, denaturing the peptidases and instantly freezing the metabolic profile at exact time intervals for accurate kinetic modeling.

  • LC-MS/MS Quantification: Inject the samples into a triple quadrupole mass spectrometer. Use Multiple Reaction Monitoring (MRM) to target the specific m/z transitions for the parent Ang (1-7) [m/z 899.0] and the terminal metabolite Ang (1-4) [m/z 551.6].

    • Causality: MRM provides absolute structural specificity. Monitoring the stoichiometric disappearance of the parent peptide alongside the appearance of the Ang (1-4) fragment validates mass balance and confirms the specific degradation pathway.

Sources

Validation

A Senior Application Scientist's Guide to Confirming Peptide Sequence Asp-Arg-Val-Tyr (DRVY) via MS/MS

This guide provides an in-depth, technical comparison and workflow for the definitive sequence confirmation of the synthetic peptide Asp-Arg-Val-Tyr (DRVY) using tandem mass spectrometry (MS/MS). Designed for researchers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical comparison and workflow for the definitive sequence confirmation of the synthetic peptide Asp-Arg-Val-Tyr (DRVY) using tandem mass spectrometry (MS/MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices and ensuring a self-validating analytical system.

Introduction: The Imperative for Sequence Verification

In proteomics and drug development, the precise amino acid sequence of a peptide is paramount as it dictates structure, function, and therapeutic efficacy.[1][2] Tandem mass spectrometry (MS/MS) has become the gold standard for peptide sequencing due to its sensitivity, speed, and structural elucidation capabilities.[1][3][4][5][6] The fundamental principle involves the generation of gas-phase peptide ions, isolation of a specific precursor ion (the peptide of interest), fragmentation of this precursor through energetic collisions, and subsequent mass analysis of the resulting fragment ions.[2][7][8] By measuring the mass differences between fragment ions, the amino acid sequence can be confidently deduced.[9]

This guide focuses on the tetrapeptide Asp-Arg-Val-Tyr (DRVY) . Its constituent amino acids present a unique combination of properties—acidic (Asp), basic (Arg), hydrophobic (Val), and aromatic (Tyr)—that produce a characteristic and readily interpretable fragmentation pattern.

The DRVY Peptide: Physicochemical Properties and MS/MS Prediction

Before entering the lab, a robust theoretical analysis is crucial for predicting the experimental outcome.

  • Monoisotopic Mass of DRVY (Neutral): 553.2664 Da

  • Monoisotopic Mass of Precursor Ion [M+2H]²⁺: 277.6405 m/z

The presence of Arginine (Arg), a highly basic residue, makes it extremely likely that the peptide will carry two protons in positive-ion mode electrospray ionization (ESI), localizing one charge on the N-terminus and the other on the Arg side chain. This charge distribution is a key determinant of the fragmentation behavior.

Experimental Workflow: From Sample to Sequence

The following protocol outlines a self-validating workflow for sequencing DRVY.

Experimental and Analytical Workflow

G cluster_sample Sample Preparation cluster_lc LC Separation cluster_ms Tandem Mass Spectrometry cluster_data Data Analysis P1 Dissolve DRVY Peptide in 0.1% Formic Acid P2 Inject onto C18 Column P1->P2 P3 Gradient Elution (Water/Acetonitrile) P2->P3 MS1 MS1: Full Scan (Select [M+2H]²⁺ at 277.6 m/z) P3->MS1 CID MS2: Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Fragment Ion Scan (Acquire MS/MS Spectrum) CID->MS2 DA De Novo Sequencing & Database Confirmation MS2->DA

Caption: High-level workflow for DRVY peptide sequencing.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the synthesized DRVY peptide in a solution of 0.1% formic acid in water to a final concentration of 1 pmol/µL. Formic acid is used to ensure the peptide is protonated for positive-ion ESI.

  • Liquid Chromatography (LC):

    • Inject 1 µL of the sample onto a C18 reversed-phase column.

    • Elute the peptide using a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). A typical gradient might run from 5% to 40% B over 15 minutes. This step separates the peptide from any impurities.

  • Mass Spectrometry (MS):

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Perform a full scan (e.g., from m/z 150-1000) to identify the precursor ion. For DRVY, the most abundant species should be the doubly charged ion, [M+2H]²⁺, at approximately m/z 277.64.

    • MS2 Scan (Tandem MS):

      • Set the instrument to perform data-dependent acquisition.

      • Isolate the precursor ion at m/z 277.64 in the quadrupole or ion trap.

      • Fragment the isolated ion using Collision-Induced Dissociation (CID) with a normalized collision energy (NCE) of 25-30%.[7][10] CID is a robust method that primarily cleaves the amide bonds along the peptide backbone, which is ideal for sequencing.[10][11]

      • Scan the resulting fragment ions in the second mass analyzer (e.g., Orbitrap, TOF, or the linear ion trap itself).

Data Interpretation: Decoding the Fragmentation Spectrum

Upon fragmentation, a peptide chain breaks at its amide bonds, generating a series of predictable fragment ions.[11][12] Cleavages that retain charge on the N-terminal side of the peptide are called b-ions , while those retaining charge on the C-terminal side are y-ions .[13][14]

The Influence of Arginine

The presence of the highly basic Arginine (Arg) residue at the second position (R2) has a profound and predictable effect on fragmentation.[15][16] The Arg side chain readily sequesters a proton. In CID, this "charge-remote" fragmentation mechanism directs cleavage, leading to a dominant and nearly complete series of y-ions . The b-ion series, particularly ions larger than b₂, may be weak or absent because the N-terminal fragments lose the charge-carrying Arg residue.

Predicted Fragmentation of Asp-Arg-Val-Tyr (DRVY)

The diagram below illustrates the expected cleavage points along the peptide backbone.

G cluster_peptide N_term H₂N- Asp Asp Arg Arg Val Val Tyr Tyr C_term -COOH b1_cut b1_cut->Asp b2_cut b2_cut->Arg b3_cut b3_cut->Val y1_cut y1_cut->Tyr y2_cut y2_cut->Val y3_cut y3_cut->Arg

Caption: Fragmentation map of DRVY showing b- and y-ion series.

Table of Theoretical Fragment Ion Masses

The following table lists the monoisotopic m/z values for the expected singly charged fragment ions. This table serves as the ground truth for interpreting the experimental MS/MS spectrum.

Ion TypeSequenceTheoretical m/z ([M+H]⁺)Mass DifferenceAmino Acid Confirmed
b₁ D116.0342-Asp
b₂ DR272.1353156.1011Arg
b₃ DRV371.203799.0684Val
y₁ Y181.0706-Tyr
y₂ VY280.139099.0684Val
y₃ RVY436.2401156.1011Arg
Precursor DRVY554.2737118.0336Asp (from y₃)

Note: Masses are calculated for singly charged fragment ions [M+H]⁺.

Interpreting the Spectrum:

  • Identify the y-ion Series: Start from the high-mass end of the spectrum. Look for the most intense series of peaks. This will almost certainly be the y-ion series.

  • Confirm y₁: Locate a peak at m/z 181.07. This confirms Tyrosine (Y) is the C-terminal amino acid.

  • Walk Down the Sequence: Find the next peak in the series at m/z 280.14. The mass difference (280.14 - 181.07 = 99.07 Da) perfectly corresponds to the residue mass of Valine (V).

  • Confirm R and D: Continue this process. The difference between y₃ and y₂ (436.24 - 280.14 = 156.10 Da) confirms Arginine (R). The mass difference between the precursor ion and the y₃ ion confirms the N-terminal Aspartic Acid (D).

  • Check for b-ions: Look for the much weaker b-ion series to provide complementary, confirmatory evidence. The presence of a b₂ ion at m/z 272.14 would strongly support the DR- sequence.

Comparative Analysis: Ensuring Sequence Specificity

To demonstrate the trustworthiness of this method, we must prove it can distinguish DRVY from its isomers, such as Asp-Val-Arg-Tyr (DVRY) .

Ion TypeDRVY SequenceDRVY m/zDVRY SequenceDVRY m/zKey Differentiator
y₁ Y181.07Y181.07Same
y₂ VY280.14RY337.17Different
y₃ RVY436.24VRY436.24Same
b₂ DR272.14DV215.10Different

An experimental spectrum matching the theoretical fragments for DRVY would definitively exclude the DVRY sequence. The presence of a y₂ ion at m/z 280.14 and the absence of one at 337.17 is conclusive proof of the Val-Tyr linkage, confirming the DRVY sequence.

Conclusion

By combining a robust experimental workflow with a thorough understanding of peptide fragmentation chemistry, tandem mass spectrometry provides an unambiguous method for confirming the sequence of the Asp-Arg-Val-Tyr peptide. The predictable and dominant y-ion series, driven by the internal arginine residue, serves as a powerful diagnostic tool. Comparing the acquired experimental data against the theoretical fragmentation pattern and considering potential isomers provides a self-validating system that ensures the highest level of scientific confidence in the final sequence assignment.

References

  • Vertex AI Search. (n.d.). Peptide Sequencing: Principles, Techniques, and Research Applications.
  • M. L. and B.-G. (2012). Tutorial on de novo peptide sequencing using MS/MS mass spectrometry. PubMed.
  • M. L. and B.-G. (n.d.). TUTORIAL ON DE NOVO PEPTIDE SEQUENCING USING MS/MS MASS SPECTROMETRY. World Scientific Publishing.
  • M. L. and B.-G. (n.d.). (PDF) Tutorial on de novo peptide sequencing using MS/MS mass spectrometry.
  • MetwareBio. (n.d.). Peptide and Protein De Novo Sequencing by Mass Spectrometry.
  • (n.d.). Improving mass spectrometric sequencing of arginine-containing peptides by derivatization with acetylacetone. Wiley Online Library.
  • Mtoz Biolabs. (n.d.). Principle of Peptide Sequencing.
  • (n.d.). Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. Springer Protocols.
  • V. H. (n.d.). Collision-induced dissociation (CID) of peptides and proteins. PubMed.
  • (2016). b and y Ions. De Novo Peptide Sequencing.
  • (n.d.). The effect of arginine on the fragmentation pattern of singly.... ResearchGate.
  • (n.d.). Collision-induced dissociation. Wikipedia.
  • (n.d.). Fragmentation of α-radical cations of arginine-containing peptides. ACS Publications.
  • (n.d.). Collision-induced dissociation – Knowledge and References. Taylor & Francis.
  • (2023). Section 4B. CID of Peptides and De Novo Sequencing. Chemistry LibreTexts.
  • (n.d.). Section 4 Sequencing peptides from tandem MS (MS-MS) data.
  • (n.d.). Proteins and Peptides Identification from MS/MS Data in Proteomics.
  • (n.d.). (PDF) Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis. ResearchGate.
  • (n.d.). How Are the B Ions and Y Ions Defined in Mass Spectrometry. Mtoz Biolabs.
  • (n.d.). Mass Spectrum Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • (n.d.). Mascot help: Peptide fragmentation. Matrix Science.

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Comparative

Reference standards for Angiotensin II (1-4) quantification

High-Resolution Quantification of Angiotensin II (1-4): A Comparative Guide to Reference Standards in LC-MS/MS Introduction The renin-angiotensin system (RAS) is a complex endocrine pathway critical for cardiovascular an...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Quantification of Angiotensin II (1-4): A Comparative Guide to Reference Standards in LC-MS/MS

Introduction

The renin-angiotensin system (RAS) is a complex endocrine pathway critical for cardiovascular and renal regulation. While Angiotensin II (Ang II) is the primary effector, its downstream metabolites, including Angiotensin II (1-4) (Sequence: RVYI), exhibit distinct local tissue activities and serve as markers for specific endopeptidase activity[1]. Accurate quantification of Ang II (1-4) in biological matrices is essential for mapping peptidase activity (such as neurolysin-mediated cleavage of Ang II)[2] and understanding localized RAS dynamics in drug development.

The Analytical Challenge

Quantifying Ang II (1-4) presents a triad of analytical challenges:

  • Low Endogenous Abundance: Angiotensin fragments circulate at extremely low picomolar to femtomolar concentrations, demanding high-sensitivity detection[3].

  • Rapid Degradation: Ex vivo enzymatic degradation by circulating peptidases can artificially alter peptide levels during sample handling[4].

  • Matrix Effects: Plasma and tissue homogenates contain lipids and high-abundance proteins that cause severe ion suppression during electrospray ionization (ESI)[5].

To overcome these barriers, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry gold standard[3]. However, the reliability, precision, and accuracy of LC-MS/MS are fundamentally dictated by the choice of the internal reference standard.

Comparative Analysis: Analog vs. Stable Isotope-Labeled (SIL) Standards

Analog Internal Standards (e.g., Angiotensin I or synthetic structural analogs)

  • Mechanism: A structurally similar, non-endogenous peptide is spiked into the sample prior to extraction.

  • Limitation: Because the analog has a different amino acid sequence, it exhibits a different chromatographic retention time. Consequently, it elutes into the mass spectrometer alongside a different profile of background matrix components. If the target Ang II (1-4) experiences 40% ion suppression from co-eluting phospholipids, but the analog experiences only 10%, the resulting quantification will be highly inaccurate[5].

Stable Isotope-Labeled (SIL) Internal Standards (e.g., Ang II (1-4)[13C, 15N-Val])

  • Mechanism: The target peptide is synthesized with heavy isotopes (e.g., replacing standard Valine with 13C5, 15N-Valine), increasing its mass without altering its physicochemical properties.

  • Advantage: The SIL standard co-elutes exactly with endogenous Ang II (1-4). Any matrix-induced ionization suppression or enhancement affects both the endogenous peptide and the SIL standard equally. The ratio of their signals remains constant, providing a self-validating correction system that guarantees quantitative integrity[5].

Quantitative Performance Comparison

The following table summarizes the typical performance metrics when validating an LC-MS/MS method for Ang II (1-4) using an Analog IS versus a SIL-IS.

Validation ParameterAnalog Internal StandardSIL Internal StandardCausality / Scientific Rationale
Matrix Effect (Ion Suppression) Variable (Often >20% uncorrected bias)Negligible (<2% bias)SIL-IS co-elutes perfectly, ensuring identical matrix suppression/enhancement[5].
Extraction Recovery 65% - 85% (High Variance)95% - 105% (Consistent)SIL-IS mimics the exact partitioning behavior of the target during Solid Phase Extraction.
Intra-Assay Precision (CV) 12% - 18%2% - 5%Identical ionization efficiency minimizes scan-to-scan variance in the mass spectrometer.
Lower Limit of Quantitation (LLOQ) ~50 pg/mL~10 pg/mLSuperior signal-to-noise normalization allows confident integration at lower abundances[3].

Experimental Methodology: Self-Validating LC-MS/MS Protocol

To ensure trustworthiness and reproducibility, the following step-by-step workflow utilizes a SIL-IS to create a closed-loop validation system for Ang II (1-4) quantification.

Step 1: Sample Collection and Quenching

  • Collect plasma in EDTA tubes containing a protease inhibitor cocktail (e.g., AEBSF, aprotinin).

  • Causality: Angiotensin peptides are highly labile; failing to quench peptidase activity immediately leads to the artificial generation of Ang II (1-4) from precursor peptides ex vivo[4].

Step 2: Internal Standard Spiking

  • Spike exactly 50 pg of SIL-Ang II (1-4)[13C5, 15N-Val] into 200 µL of plasma.

  • Causality: Spiking before extraction ensures that any peptide loss during subsequent sample preparation steps is mathematically corrected by the SIL-IS recovery[5].

Step 3: Solid Phase Extraction (SPE)

  • Dilute the spiked plasma 1:1 with 4% phosphoric acid to disrupt peptide-protein binding.

  • Load onto a pre-conditioned Mixed-Mode Cation Exchange (MCX) SPE cartridge.

  • Wash with 2% formic acid in water, followed by 100% methanol to remove salts and neutral lipids.

  • Elute with 5% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute in the initial LC mobile phase.

  • Causality: Ang II (1-4) contains a basic Arginine residue. MCX retains the peptide via both hydrophobic and electrostatic interactions, allowing aggressive washing to remove phospholipids that cause ion suppression[3].

Step 4: LC-MS/MS Analysis

  • Chromatography: Inject 10 µL onto a sub-2 µm C18 column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Operate a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

  • Transitions:

    • Endogenous Ang II (1-4):m/z 550.3 → m/z 136.1 (Immonium ion of Tyrosine).

    • SIL Ang II (1-4):m/z 556.3 → m/z 136.1.

  • Causality: MRM provides high selectivity by filtering for both the intact precursor mass and a specific structural fragment, eliminating isobaric background noise.

Visualizations

RAS_Pathway AGT Angiotensinogen AngI Angiotensin I (1-10) AGT->AngI Renin AngII Angiotensin II (1-8) AngI->AngII ACE AngII14 Angiotensin II (1-4) Sequence: RVYI AngII->AngII14 Peptidases (e.g., Neurolysin)

Enzymatic generation of Angiotensin II (1-4) within the Renin-Angiotensin System.

Workflow Plasma Biological Sample Spike Spike SIL-IS (Pre-Extraction) Plasma->Spike SPE Mixed-Mode SPE (Matrix Cleanup) Spike->SPE LC UHPLC Separation (Co-elution of Target & IS) SPE->LC MS Tandem MS (MRM Detection) LC->MS Quant Ratio-Based Quantification MS->Quant

Self-validating LC-MS/MS workflow utilizing a Stable Isotope-Labeled Internal Standard.

References

  • Estimation of angiotensin peptides in biological samples by LC/MS method - PMC - NIH Source: nih.gov URL:[Link]

  • Mass Spectrometry Imaging of Biomolecular Information | Analytical Chemistry Source: acs.org URL:[Link]

  • Structural basis of divergent substrate recognition and inhibition of human neurolysin - PMC Source: nih.gov URL:[Link]

  • (PDF) 2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Reservoir of Angiotensin II-Generating Activity - ResearchGate Source: researchgate.net URL:[Link]

Sources

Validation

Differentiating Angiotensin II (1-4) from Other N-Terminal Fragments: A Comprehensive Analytical Guide

The Renin-Angiotensin System (RAS) is a highly complex peptidome characterized by a cascade of enzymatic cleavages. While historically dominated by the classical Angiotensin II (Ang II) and its AT1 receptor-mediated vaso...

Author: BenchChem Technical Support Team. Date: March 2026

The Renin-Angiotensin System (RAS) is a highly complex peptidome characterized by a cascade of enzymatic cleavages. While historically dominated by the classical Angiotensin II (Ang II) and its AT1 receptor-mediated vasoconstrictive effects, modern cardiovascular and renal research heavily focuses on the counter-regulatory axis driven by Angiotensin-(1-7) [Ang-(1-7)][1].

As a Senior Application Scientist, I frequently encounter a critical analytical bottleneck in RAS research: the accurate differentiation of Angiotensin II (1-4) —a downstream, biologically inactive degradation product—from potent bioactive N-terminal fragments like Ang-(1-7), Ang III, and Ang IV. Because these peptides share highly conserved N-terminal sequences, traditional immunoassays (ELISA/RIA) are notoriously prone to cross-reactivity. This guide outlines the structural nuances, metabolic pathways, and the definitive mass spectrometry-based protocols required to objectively isolate and quantify Ang II (1-4)[2].

Structural and Functional Comparison of RAS Fragments

To understand the analytical challenge, we must first map the structural homology of these fragments. Ang II (1-4) consists of the sequence Asp-Arg-Val-Tyr (DRVY)[3]. It is primarily generated in the renal cortex when Neprilysin (NEP) cleaves the cardioprotective Ang-(1-7) peptide[4].

While Ang II (1-4) lacks known receptor-mediated bioactivity, its quantification is vital. It serves as a direct stoichiometric biomarker for NEP activity and the metabolic clearance of Ang-(1-7)[4][5].

Table 1: Sequence and Functional Comparison of Key Angiotensin Peptides
PeptideAmino Acid SequenceMolecular Weight (m/z)Primary PrecursorKey Processing EnzymePrimary ReceptorPhysiological Role
Angiotensin II DRVYIHPF (1-8)1046.5Angiotensin IACEAT1, AT2Vasoconstriction, pro-fibrotic
Angiotensin III RVYIHPF (2-8)931.5Angiotensin IIAminopeptidase AAT1, AT2Vasopressin release, pressor
Angiotensin IV VYIHPF (3-8)774.4Angiotensin IIIAminopeptidase NAT4 (IRAP)Memory, cerebral blood flow
Ang-(1-7) DRVYIHP (1-7)899.4Ang II / Ang IACE2 / NEPMas ReceptorVasodilation, anti-fibrotic[1]
Ang II (1-4) DRVY (1-4)552.3Ang-(1-7)Neprilysin (NEP)None identifiedInactive degradation product[2]

Enzymatic Pathways & Metabolism

The generation of Ang II (1-4) is deeply embedded in the counter-regulatory RAS axis. ACE2 cleaves the C-terminal phenylalanine from Ang II to form Ang-(1-7)[1]. Subsequently, Neprilysin (NEP) hydrolyzes Ang-(1-7) into the inactive Ang II (1-4) fragment[5].

RAS_Pathway AngII Angiotensin II (m/z 1046) Ang17 Angiotensin-(1-7) (m/z 899) AngII->Ang17 ACE2 / PEP AngIII Angiotensin III (m/z 931) AngII->AngIII APA Ang14 Angiotensin-(1-4) (m/z 552) Ang17->Ang14 Neprilysin (NEP)

Fig 1: RAS enzymatic processing cascade highlighting the generation of Ang II (1-4).

Analytical Differentiation: The LC-MS/MS Advantage

Antibody-based methods fail to differentiate Ang II (1-4) from Ang-(1-7) or Ang II due to the shared N-terminal DRVY epitope. To achieve absolute specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) imaging must be employed[2].

By monitoring the specific mass-to-charge (m/z) ratio of the protonated precursor ion [M+H]+ and its unique collision-induced dissociation (CID) fragments, we establish a self-validating analytical system that eliminates false positives.

LCMS_Workflow Sample Tissue/Plasma Sample + Protease Inhibitors SPE Solid Phase Extraction (C18 Cartridge) Sample->SPE Desalting/Enrichment LC UPLC Separation (C18 Column, ACN gradient) SPE->LC Elution MS ESI-MS/MS Detection (MRM Mode) LC->MS Ionization Data Quantification & Sequence Validation MS->Data m/z 552 (Ang 1-4)

Fig 2: LC-MS/MS analytical workflow for the isolation and quantification of Angiotensin peptides.

Experimental Methodology: Step-by-Step LC-MS/MS Protocol

The following protocol is designed to quantify Ang II (1-4) alongside other RAS fragments in biological tissues (e.g., kidney cortex) or plasma[6]. Every step is engineered to prevent ex vivo artifact generation and ensure absolute quantitative integrity.

Step 1: Tissue Extraction and Enzymatic Quenching
  • Procedure: Immediately upon collection, homogenize 50–100 mg of tissue in 1 mL of ice-cold methanol containing a broad-spectrum protease inhibitor cocktail (10 µM Pepstatin A, 10 µM PMSF, 5 mM EDTA, and 10 µM Lisinopril). Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Causality & Validation: Endogenous metalloproteases (like NEP and ACE) remain highly active post-mortem. Without immediate quenching, these enzymes will rapidly degrade endogenous Ang II into Ang-(1-7) and Ang II (1-4) ex vivo, artificially inflating fragment concentrations[6]. The inhibitor cocktail freezes the in vivo peptidome state, validating that the measured concentrations reflect true physiological levels.

Step 2: Solid-Phase Extraction (SPE)
  • Procedure:

    • Condition a C18 Sep-Pak cartridge with 3 mL of 100% Acetonitrile (ACN), followed by equilibration with 3 mL of 0.1% Formic Acid (FA) in water.

    • Load the tissue supernatant onto the cartridge.

    • Wash with 3 mL of 0.1% FA to remove salts and hydrophilic contaminants.

    • Elute the angiotensin peptides using 2 mL of 60% ACN / 0.1% FA.

    • Lyophilize the eluate and reconstitute in 50 µL of 5% ACN / 0.1% FA prior to LC injection.

  • Causality & Validation: Biological matrices contain high concentrations of lipids and large proteins that cause severe ion suppression in the mass spectrometer's electrospray source. Because Ang II (1-4) contains hydrophobic residues (Val, Tyr), it retains strongly on the C18 stationary phase[3][6]. This step acts as a physical validation gate, enriching the low-abundance peptides while discarding suppressive matrix components.

Step 3: UPLC Separation
  • Procedure: Inject 10 µL of the reconstituted sample onto a reverse-phase UPLC C18 column (e.g., 1.7 µm, 2.1 × 100 mm). Utilize a linear gradient from 5% to 40% Mobile Phase B (100% ACN, 0.1% FA) over 15 minutes at a flow rate of 300 µL/min.

  • Causality & Validation: Despite mass differences, isobaric interference can occur in complex biological samples. Chromatographic separation ensures that Ang II (1-4) elutes at a distinct retention time compared to Ang-(1-7) and Ang II, providing an orthogonal layer of identification before the molecules even enter the mass spectrometer.

Step 4: ESI-MS/MS Detection (MRM Mode)
  • Procedure: Operate a Q-TOF or Triple Quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set up Multiple Reaction Monitoring (MRM) transitions targeting the doubly or singly charged precursor ions.

    • Ang II (1-4): Target precursor m/z 552.3 [M+H]+ [2].

    • Ang-(1-7): Target precursor m/z 899.4 [M+H]+ [2].

    • Ang II: Target precursor m/z 1046.5 [M+H]+ [2].

  • Causality & Validation: By selecting the exact precursor mass in the first quadrupole (Q1), fragmenting it via collision-induced dissociation (CID) in Q2, and measuring specific sequence-derived product ions in Q3, the system achieves absolute structural validation[6]. This completely bypasses the sequence homology issues that plague N-terminal antibodies, allowing for confident, multiplexed quantification of Ang II (1-4) against its bioactive precursors.

References

  • Grobe N, et al. "Mass spectrometry for the molecular imaging of angiotensin metabolism in kidney." American Journal of Physiology-Renal Physiology, 2012. Available at:[Link]

  • Ali Q, Wu Y, Nag S, Hussain T. "Estimation of angiotensin peptides in biological samples by LC/MS method." Analytical Methods, 2014. Available at:[Link]

  • Ferrario CM, et al. "Counterregulatory Actions of Angiotensin-(1-7)." Hypertension, 1997. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of Angiotensin II (1-4), Human (TFA)

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Angiotensin II (1-4), human, supplied as a trifluoroacetate (TFA) salt. As drug development professionals, our commitment...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Angiotensin II (1-4), human, supplied as a trifluoroacetate (TFA) salt. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of our research materials. This document offers essential logistical and safety information, grounded in established chemical hygiene principles, to ensure that this peptide is handled and disposed of with the utmost care.

The core challenge in disposing of this product lies not with the peptide fragment itself—which is not classified as hazardous—but with the TFA counter-ion.[1][2] Trifluoroacetic acid is a strong, corrosive acid that requires meticulous handling and adherence to hazardous waste regulations.[1][3][4][5] Therefore, all disposal procedures must prioritize the management of the TFA component.

Hazard Assessment: Understanding the Components

PropertyAngiotensin II (1-4), HumanTrifluoroacetic Acid (TFA)
Chemical Nature A four-amino-acid peptide fragment.A strong, corrosive organofluorine acid.[1][5]
Physical State Typically a white, lyophilized solid.[6]Colorless liquid with a pungent, vinegar-like odor.[1]
Primary Hazard Not classified as hazardous; handle with standard laboratory precautions.[7]Causes severe skin burns and eye damage; harmful if inhaled; ecotoxic.[3][8]
GHS Classification Not classified as a hazardous substance.[7]Acute Toxicity, Inhalation (Category 4); Skin Corrosion (Category 1A); Serious Eye Damage (Category 1); Chronic Aquatic Toxicity (Category 3).[8]

Pre-Disposal: Essential Safety and Handling

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) and engineering controls are in place. These measures are critical for mitigating the risks associated with residual TFA.[2]

  • Engineering Controls : All handling of the solid peptide and preparation of solutions should be conducted within a certified chemical fume hood.[4][9] This is crucial to prevent the inhalation of any aerosolized powder or TFA vapors, which are highly irritating to the respiratory tract.[4]

  • Personal Protective Equipment (PPE) :

    • Eye and Face Protection : ANSI-approved chemical safety goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or concentrated solutions.[10]

    • Hand Protection : Wear chemical-resistant nitrile or neoprene gloves. Always inspect gloves for integrity before use and change them immediately if contamination occurs.[10]

    • Body Protection : A standard laboratory coat, long pants, and closed-toe shoes are required to protect the skin from accidental spills.[10]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal route for Angiotensin II (1-4), human (TFA) depends on its form (solid or liquid), quantity, and your institution's specific policies. The following workflow provides a decision-making framework to ensure compliance and safety.

Decision-Making Workflow for Disposal

DisposalWorkflow cluster_waste_type Waste Type start Identify Waste Stream (Angiotensin II (1-4) TFA) solid Unused/Expired Solid Peptide start->solid liquid Aqueous Solutions & Contaminated Consumables start->liquid haz_waste Collect as Hazardous Chemical Waste (Universal Best Practice) solid->haz_waste Always treat as hazardous waste check_local_policy Consult Institutional EHS Policy: Is On-Site Neutralization & Drain Disposal Permitted? liquid->check_local_policy check_local_policy->haz_waste No / For large volumes neutralize Protocol: On-Site Neutralization (See Section 3.2) check_local_policy->neutralize Yes / For small, dilute quantities drain_disposal Dispose via Drain with Copious Water neutralize->drain_disposal

Sources

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